molecular formula C15H20BrN B033604 1-(1-Adamantyl)pyridinium bromide CAS No. 19984-57-7

1-(1-Adamantyl)pyridinium bromide

Cat. No.: B033604
CAS No.: 19984-57-7
M. Wt: 294.23 g/mol
InChI Key: AXXUSTFZAJVTMK-UHFFFAOYSA-M
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Description

1-(1-Adamantyl)pyridinium bromide is a versatile and highly sought-after organic salt, primarily recognized for its exceptional utility as a phase-transfer catalyst (PTC). Its unique molecular structure, featuring a rigid, lipophilic adamantane moiety coupled with a hydrophilic pyridinium cation, allows it to facilitate reactions between reagents in immiscible phases, notably aqueous and organic solvents. This property is crucial for enhancing reaction rates and yields in various nucleophilic substitution reactions, including halogen exchange (e.g., fluoride-for-chloride), cyanations, and oxidations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)pyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20N.BrH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-5,12-14H,6-11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXUSTFZAJVTMK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[N+]4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50534820
Record name 1-(1-Adamantyl)pyridinium bromide
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Molecular Weight

294.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19984-57-7
Record name 1-(1-Adamantyl)pyridinium bromide
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Record name 1-(1-Adamantyl)pyridinium bromide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1-Adamantyl)pyridinium Bromide from 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(1-Adamantyl)pyridinium bromide, a quaternary pyridinium salt incorporating the bulky and lipophilic adamantane cage. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of adamantane-containing compounds. The guide delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol for a modern, catalyzed synthesis, outlines robust analytical characterization techniques, and provides practical troubleshooting advice. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide aims to serve as a self-validating system for the successful synthesis and characterization of this important chemical entity.

Introduction: The Significance of Adamantane and Pyridinium Moieties in Medicinal Chemistry

The incorporation of an adamantane moiety into organic molecules has become a powerful strategy in drug discovery.[1] The unique properties of the adamantane cage—its rigid, three-dimensional structure, and high lipophilicity—can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3] Adamantane derivatives have found clinical applications as antiviral agents (e.g., amantadine), in the treatment of neurodegenerative disorders, and as antidiabetic agents.[1] The adamantyl group can act as a bulky anchor to enhance binding affinity to biological targets and can also improve a drug's metabolic stability.[1]

Pyridinium salts, on the other hand, are a class of quaternary ammonium compounds with a wide range of applications. They are found in numerous natural products and bioactive pharmaceuticals and are utilized as antimicrobial agents, enzyme inhibitors, and in materials science.[4][5] The permanent positive charge on the pyridinium nitrogen can facilitate interactions with biological targets and influence solubility.

The synthesis of 1-(1-Adamantyl)pyridinium bromide combines these two important pharmacophores, creating a molecule with potential applications in areas such as drug delivery, as a phase-transfer catalyst, or as a structural motif in supramolecular chemistry.[6] This guide will provide the necessary technical details for its efficient synthesis and thorough characterization.

Reaction Mechanism: An SN1 Pathway

The reaction between 1-bromoadamantane and pyridine proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[6] This pathway is favored due to the structure of 1-bromoadamantane, which is a tertiary alkyl halide. The bulky adamantyl group creates significant steric hindrance around the reaction center, making a bimolecular (SN2) attack by the pyridine nucleophile highly unfavorable.

The SN1 mechanism is a two-step process:

  • Formation of a Carbocation Intermediate: The rate-determining step of the reaction is the spontaneous dissociation of the carbon-bromine bond in 1-bromoadamantane to form a stable tertiary carbocation, the 1-adamantyl cation, and a bromide anion.[7][8] The stability of the 1-adamantyl cation is a key driving force for this reaction. This high stability arises from the geometry of the adamantane cage, which allows for effective hyperconjugation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyridine molecule then acts as a nucleophile, attacking the electron-deficient carbocation. This step is typically fast and results in the formation of the desired 1-(1-Adamantyl)pyridinium cation.[7]

SN1_Mechanism

Historically, this reaction was often carried out under harsh conditions, such as high temperatures (180-230°C) in sealed ampoules, to overcome the activation energy barrier. However, modern methods employ catalysts to facilitate the reaction under significantly milder conditions.

The Role of 3-Hydroxypyridine as a Catalyst

Recent advancements have demonstrated that the addition of a catalytic amount of 3-hydroxypyridine can significantly improve the rate and yield of the reaction, allowing it to proceed at lower temperatures (90-120°C). While the precise mechanism of catalysis is not fully elucidated, it is proposed that the electron-rich 3-hydroxypyridine may initially react with the 1-adamantyl cation to form an O-adamantylated intermediate. This intermediate then serves as a more effective adamantyl-transfer agent to the pyridine, facilitating the overall N-adamantylation process under milder conditions.

Experimental Protocol: Catalyzed Synthesis

This protocol is based on the milder, catalyzed method which offers improved safety, efficiency, and scalability compared to older high-temperature procedures.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
1-Bromoadamantane215.1310.8 g0.05Ensure high purity.
Pyridine79.108.0 mL (7.9 g)0.10Use freshly distilled or anhydrous grade.
3-Hydroxypyridine95.100.25 g0.0026Catalyst.
Acetone58.08~50-100 mL-Reagent grade, for recrystallization.
Step-by-Step Procedure

Synthesis_Workflow

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromoadamantane (10.8 g, 0.05 mol), pyridine (8.0 mL, 0.1 mol), and 3-hydroxypyridine (0.25 g, 0.0026 mol).

    • Causality: Using a 2:1 molar ratio of pyridine to 1-bromoadamantane ensures that pyridine acts as both the nucleophile and the solvent, driving the reaction to completion. The reflux condenser prevents the loss of volatile pyridine during heating.

  • Heating and Reaction Monitoring: Place the flask in a preheated heating mantle or oil bath set to 120°C. Stir the reaction mixture vigorously and maintain it at reflux for approximately 30 hours.

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier for the rate-limiting carbocation formation. The reaction time is optimized for high conversion. The progress of the reaction can be monitored by the formation of a solid precipitate.

  • Isolation of the Crude Product: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the mixture cools, the product will precipitate out of the solution.

    • Causality: The product, a salt, is significantly less soluble in the pyridine solvent at lower temperatures, leading to its precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold diethyl ether or acetone to remove any residual pyridine.

    • Causality: Vacuum filtration is an efficient method for separating the solid product from the liquid reaction mixture. Washing with a cold, non-polar solvent helps to remove impurities without dissolving a significant amount of the desired product.

  • Purification by Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of boiling acetone to dissolve the solid completely. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.

    • Causality: Recrystallization is a powerful purification technique for solid compounds. The product is soluble in hot acetone but much less so in cold acetone, allowing for the separation from more soluble impurities. Slow cooling promotes the formation of larger, purer crystals.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold acetone, and dry them in a vacuum oven at 60-80°C to a constant weight.

    • Causality: The final filtration isolates the purified product, and drying under vacuum removes any residual solvent to yield the final, pure 1-(1-Adamantyl)pyridinium bromide.

Expected Yield

Yields for this catalyzed procedure are reported to be in the range of 88-97%.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(1-Adamantyl)pyridinium bromide.

PropertyValue
Molecular Formula C₁₅H₂₀BrN
Molecular Weight 294.23 g/mol
Appearance White to off-white solid
Melting Point 246-248°C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation of the product. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for both the adamantyl and pyridinium protons.

    • Pyridinium Protons: These will be the most downfield signals due to the deshielding effect of the positively charged nitrogen. The α-protons (adjacent to the nitrogen) are expected to appear as a doublet or triplet around 8.8-9.2 ppm. The β- and γ-protons will appear further upfield, typically in the range of 8.0-8.7 ppm.[7]

    • Adamantyl Protons: The 15 protons of the adamantane cage will appear as a series of broad multiplets in the upfield region, typically between 1.7 and 2.5 ppm.[7]

  • ¹³C NMR: The carbon NMR will provide further structural confirmation.

    • Pyridinium Carbons: The carbons of the pyridinium ring will be deshielded and appear in the aromatic region, typically between 140 and 150 ppm.

    • Adamantyl Carbons: The quaternary bridgehead carbon of the adamantane attached to the nitrogen is significantly deshielded and has been reported to appear at approximately 64.7 ppm.[6] The other adamantyl carbons will resonate in the upfield region, typically between 25 and 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of key functional groups.

  • C-H Stretching (Adamantyl): Strong bands are expected in the 2850-2950 cm⁻¹ region, characteristic of the sp³ C-H bonds of the adamantane cage.

  • Aromatic C-H and C=C/C=N Stretching (Pyridinium): A series of weaker bands will be present in the 3000-3100 cm⁻¹ region (aromatic C-H) and medium to strong bands in the 1450-1650 cm⁻¹ region (aromatic ring stretching).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the cation. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak for the 1-(1-Adamantyl)pyridinium cation.

  • Expected Molecular Ion (M⁺): [C₁₅H₂₀N]⁺ at m/z = 214.16.

Safety and Handling

  • 1-Bromoadamantane: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It is a skin and eye irritant. Work in a well-ventilated fume hood and avoid sources of ignition.

  • 3-Hydroxypyridine: May cause skin and eye irritation. Handle with standard laboratory PPE.

  • General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Yield - Incomplete reaction. - Impure reagents.- Extend the reaction time. - Ensure pyridine is anhydrous and 1-bromoadamantane is of high purity.
Product is Oily or Difficult to Crystallize - Presence of impurities. - Incorrect recrystallization solvent.- Wash the crude product thoroughly before recrystallization. - Try alternative recrystallization solvents such as ethanol or isopropanol.
Side Reactions - Possibility of elimination (E1) at higher temperatures, though less likely for adamantyl systems.- Maintain the recommended reaction temperature. The catalyzed, milder conditions are designed to minimize side reactions.

Conclusion

The synthesis of 1-(1-Adamantyl)pyridinium bromide from 1-bromoadamantane is a robust and reproducible reaction, particularly when employing a catalyzed approach under milder conditions. This in-depth guide has provided a comprehensive framework for this synthesis, from the fundamental SN1 mechanism to a detailed experimental protocol and analytical characterization. By understanding the causality behind each step and adhering to the outlined procedures, researchers can confidently and efficiently produce this valuable chemical compound for further investigation in drug discovery and other scientific disciplines.

References

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  • Schleyer, P. von R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Compounds of Adamantane. Journal of the American Chemical Society, 83(12), 2700–2707.
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Sources

Quaternization of Pyridine with 1-Bromoadamantane: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Adamantane and Pyridinium Moieties in Modern Chemistry

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as metabolic stability, increased lipophilicity, and the ability to act as a bulky anchoring group, often leading to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[1] Concurrently, pyridinium salts are a well-established class of compounds with a wide range of applications, including as antimicrobial agents, catalysts, and in the development of ionic liquids.[2] The fusion of these two pharmacophores through the quaternization of pyridine with an adamantyl halide presents a compelling strategy for the synthesis of novel molecular entities with potential applications in drug discovery and development.[3]

This technical guide provides a comprehensive overview of the quaternization reaction between pyridine and 1-bromoadamantane, with a focus on the underlying reaction mechanism, practical experimental methodologies, and detailed product characterization. As Senior Application Scientists, our goal is to present this information with a blend of theoretical understanding and practical, field-proven insights to empower researchers in their synthetic endeavors.

Mechanistic Deep Dive: Unraveling the SN1 Pathway

The quaternization of pyridine with 1-bromoadamantane is a classic example of a nucleophilic substitution reaction. However, the sterically encumbered nature of the adamantyl group plays a decisive role in dictating the operative mechanism. A thorough analysis points towards a predominantly unimolecular nucleophilic substitution (SN1) pathway, as opposed to a bimolecular (SN2) mechanism.

The Infeasibility of the SN2 Pathway

An SN2 reaction necessitates a backside attack of the nucleophile (pyridine) on the carbon atom bearing the leaving group (bromide). In the case of 1-bromoadamantane, the cage-like structure of the adamantyl group completely shields the back of the C-Br bond, rendering a direct backside attack sterically impossible.

The Favored SN1 Pathway: A Stepwise Exploration

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.

Step 1: Formation of the Adamantyl Carbocation

The rate-determining step of the reaction is the spontaneous dissociation of the leaving group, bromide, to form a tertiary adamantyl carbocation. This process is energetically demanding but is facilitated by several factors:

  • Carbocation Stability: The resulting 1-adamantyl cation is a tertiary carbocation, which is inherently more stable than secondary or primary carbocations due to the electron-donating inductive effects of the three adjacent alkyl groups within the adamantane framework.

  • Leaving Group Ability: Bromide is a good leaving group, capable of stabilizing the negative charge that develops as the C-Br bond heterolytically cleaves.

  • Solvent Effects: The choice of solvent is critical in promoting the SN1 mechanism. Polar protic solvents, such as alcohols or even an excess of pyridine itself, can stabilize both the forming carbocation and the departing bromide anion through solvation.[4][5] This stabilization of the transition state lowers the activation energy for the first step.[6]

Step 2: Nucleophilic Attack by Pyridine

Once the planar adamantyl carbocation is formed, it is rapidly attacked by the nucleophilic nitrogen atom of pyridine. This step is typically fast and leads to the formation of the final product, 1-(1-adamantyl)pyridinium bromide.

Diagram of the SN1 Reaction Mechanism

SN1_Mechanism cluster_step1 Step 1: Formation of the Adamantyl Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack 1-Bromoadamantane 1-Bromoadamantane TransitionState1 Transition State 1-Bromoadamantane->TransitionState1 AdamantylCarbocation 1-Adamantyl Carbocation + Br⁻ Product 1-(1-Adamantyl)pyridinium Bromide AdamantylCarbocation->Product Pyridine Pyridine

Caption: The SN1 mechanism for the quaternization of pyridine with 1-bromoadamantane.

Experimental Protocols: From Traditional to Modern Approaches

The synthesis of 1-(1-adamantyl)pyridinium bromide has been approached through various methods, ranging from high-temperature, high-pressure reactions to milder, catalyzed procedures. The choice of method often depends on the available equipment and the desired reaction scale.

Traditional High-Temperature Synthesis

This classical approach relies on forcing the reaction to completion through the use of high temperatures, which necessitates a sealed reaction vessel to contain the pressure generated by the solvent (pyridine) exceeding its boiling point.

Step-by-Step Methodology:

  • Reagent Preparation: In a thick-walled glass pressure tube equipped with a magnetic stir bar, combine 1-bromoadamantane and a molar excess of freshly distilled pyridine. A typical molar ratio is 1:5 to 1:10 (1-bromoadamantane:pyridine).

  • Sealing the Vessel: Securely seal the pressure tube according to the manufacturer's instructions. Ensure the seal is gas-tight to withstand the internal pressure that will develop upon heating.

  • Reaction Setup and Safety Precautions:

    • Place the sealed tube in a heating mantle or an oil bath situated behind a blast shield within a fume hood.

    • Crucially, never fill the pressure vessel to more than 50-75% of its total volume to allow for solvent expansion. [6][7]

    • Always inspect the glassware for any cracks or imperfections before use.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and consider using a face shield.[8]

  • Reaction Conditions: Heat the reaction mixture to 180-230 °C with vigorous stirring for 8-30 hours. The optimal temperature and time will depend on the scale and the specific ratio of reactants used.

  • Work-up and Purification:

    • After the designated reaction time, turn off the heating and allow the reaction vessel to cool completely to room temperature behind the blast shield. Never attempt to open a hot or pressurized vessel.

    • Once cooled, carefully open the vessel in the fume hood.

    • The product often precipitates out of the excess pyridine upon cooling. The product can be collected by filtration.

    • Wash the collected solid with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted 1-bromoadamantane.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Milder, Catalyzed Synthesis

Recent advancements have led to the development of milder synthetic routes that avoid the need for high temperatures and pressures. One such method employs 3-hydroxypyridine as a catalyst.[9]

Proposed Catalytic Mechanism:

The catalytic cycle is thought to involve the initial O-adamantylation of the more nucleophilic 3-hydroxypyridine. This intermediate then undergoes an intermolecular rearrangement to transfer the adamantyl group to a pyridine molecule, regenerating the catalyst and forming the desired product. The energy barrier for the heterolysis of the 3-PyO-C(Ad) bond is lower than that of the Br-C(Ad) bond, facilitating the generation of the adamantyl cation under milder conditions.[9]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromoadamantane, pyridine (in a 1:1 to 1:2 molar ratio to 1-bromoadamantane), and a catalytic amount of 3-hydroxypyridine (1-10 mol%).

  • Reaction Conditions: Heat the reaction mixture to 90-120 °C with stirring for 10-40 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product can be precipitated by the addition of a non-polar solvent, such as diethyl ether.

    • Collect the solid by filtration and wash with diethyl ether.

    • Recrystallize the crude product from a suitable solvent system to obtain the pure 1-(1-adamantyl)pyridinium bromide.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants (1-Bromoadamantane, Pyridine, Catalyst if applicable) Vessel Select and Seal Reaction Vessel Reagents->Vessel Heating Heat and Stir (Behind Blast Shield) Vessel->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Precipitate Product Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Recrystallization Recrystallize for Purity Filtration->Recrystallization

Caption: A generalized workflow for the synthesis of 1-(1-adamantyl)pyridinium bromide.

ParameterTraditional High-Temperature MethodCatalyzed Milder Method
Temperature 180-230 °C90-120 °C
Pressure High (autogenous)Atmospheric
Solvent Pyridine (reactant and solvent)Pyridine
Catalyst None3-Hydroxypyridine
Reaction Time 8-30 hours10-40 hours
Safety Considerations Requires specialized pressure equipment and blast shieldingStandard laboratory glassware is sufficient
Yield Generally good to highCan achieve high yields

Product Characterization: Confirming the Structure of 1-(1-Adamantyl)pyridinium Bromide

Thorough characterization of the final product is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Physicochemical Properties
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₅H₂₀BrN[3]

  • Molecular Weight: 294.23 g/mol [10]

  • Melting Point: Approximately 245 °C (with decomposition)[3][11]

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(1-adamantyl)pyridinium bromide.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will exhibit characteristic signals for both the adamantyl and pyridinium protons.

  • Pyridinium Protons: The protons on the pyridinium ring will be significantly deshielded due to the positive charge on the nitrogen atom. They will typically appear as multiplets in the downfield region of the spectrum (δ 8.0-9.5 ppm). The protons ortho to the nitrogen will be the most deshielded.

  • Adamantyl Protons: The adamantyl protons will appear as a series of broad singlets or multiplets in the upfield region (δ 1.5-2.5 ppm). The rigid, symmetrical nature of the adamantane cage leads to complex spin-spin coupling, often resulting in broad, overlapping signals that can be difficult to resolve completely. There will be three distinct sets of protons in a 6:3:6 ratio corresponding to the CH₂, CH, and CH₂ protons of the adamantyl cage.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information about the carbon framework.

  • Pyridinium Carbons: The carbons of the pyridinium ring will appear in the aromatic region (δ 125-150 ppm). The carbons adjacent to the positively charged nitrogen will be the most deshielded.

  • Adamantyl Carbons: The spectrum will show four distinct signals for the adamantyl carbons, corresponding to the quaternary carbon attached to the nitrogen, the two types of CH₂ groups, and the CH group. The quaternary carbon will be the most downfield of the adamantyl signals.

Conclusion: A Versatile Synthesis with Broad Implications

The quaternization of pyridine with 1-bromoadamantane is a robust and reliable method for accessing 1-(1-adamantyl)pyridinium bromide. Understanding the underlying SN1 mechanism is key to optimizing reaction conditions and troubleshooting potential issues. While traditional high-temperature methods are effective, the development of milder, catalyzed approaches offers a more accessible and potentially safer alternative for many laboratories. The resulting adamantyl-substituted pyridinium salt is a valuable building block for further synthetic transformations and a promising scaffold for the development of new therapeutic agents and functional materials. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and successfully incorporate this important reaction into their synthetic repertoire.

References

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  • ResearchGate. (2017, August 8). (PDF) Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. Retrieved from [Link]

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  • ResearchGate. (n.d.). Physicochemical and thermodynamic properties of the {1-alkyl-1-methylpiperidinium bromide [C1C=2,4PIP][Br], or 1-butylpyridinium bromide, [C4Py][Br], or tri(ethyl)butylammonium bromide [N2,2,2,4] [Br] + water} binary systems. Retrieved from [Link]

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A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 1-(1-Adamantyl)pyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-(1-Adamantyl)pyridinium bromide (C₁₅H₂₀BrN), a quaternary ammonium salt with applications as a phase-transfer catalyst.[1] This document is designed for researchers, chemists, and drug development professionals, offering an in-depth analysis of the compound's unique spectral features, a detailed experimental protocol for data acquisition, and a thorough interpretation of the resulting spectrum. By elucidating the causal relationships between molecular structure and spectral output, this guide serves as an essential resource for unambiguous structural verification and purity assessment.

Molecular Structure and Spectroscopic Implications

The structure of 1-(1-Adamantyl)pyridinium bromide is defined by two distinct and electronically contrasting moieties: a rigid, saturated adamantyl cage and an aromatic, cationic pyridinium ring.[1] Understanding the inherent properties of each component is fundamental to interpreting its ¹H NMR spectrum.

  • The Adamantyl Cage: This highly symmetrical, strain-free tricyclic alkane (C₁₀H₁₅) provides a lipophilic character to the molecule.[1][2] Its protons are all situated in a saturated, sp³-hybridized environment. Due to the cage's high symmetry, the protons fall into two main groups: the bridgehead methine protons (CH) and the methylene protons (CH₂). In unsubstituted adamantane, these appear as two broad signals.[3][4] In the title compound, the substitution at a bridgehead position (C1) removes some symmetry, but the protons on the cage remain in the shielded, upfield region of the spectrum.[1][2]

  • The Pyridinium Ring: In contrast, the pyridinium ring is a planar, aromatic system. The quaternization of the nitrogen atom gives it a permanent positive charge, which exerts a powerful electron-withdrawing (deshielding) effect on the ring protons.[5] This effect causes the pyridinium protons to resonate at significantly lower fields (higher ppm values) compared to neutral pyridine.[5] The deshielding is most pronounced for the α-protons (H-2', H-6') adjacent to the nitrogen, followed by the γ-proton (H-4'), and finally the β-protons (H-3', H-5').[5]

The juxtaposition of these two moieties results in a ¹H NMR spectrum with signals spread over a wide chemical shift range, from the crowded upfield region of the adamantyl protons to the distinct, downfield region of the pyridinium protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert setup Set Parameters (Scans, Delay) insert->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase, Baseline Correct acquire->process assign Assign Peaks & Integrate process->assign report Generate Report assign->report

Caption: Standardized workflow for ¹H NMR analysis.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 1-(1-Adamantyl)pyridinium bromide is highly characteristic. The analysis involves examining four key features: the number of signals, their chemical shifts, their integration, and their splitting patterns (multiplicity). [6][7]

Pyridinium Proton Assignments (Downfield Region: 8.0 - 9.5 ppm)

The signals in this region are definitive proof of the pyridinium ring's presence. Their downfield position is a direct consequence of the deshielding from the positively charged nitrogen. [5]

  • H-2', H-6' (α-protons): These are the most deshielded protons and appear furthest downfield, typically as a doublet around 9.2-9.4 ppm . Their proximity to the cationic nitrogen results in the strongest inductive and anisotropic effects. [5]The signal integrates to 2H and is split into a doublet by the adjacent β-protons.

  • H-4' (γ-proton): This proton appears as a triplet, usually around 8.6-8.8 ppm . It is deshielded, but less so than the α-protons. [5]It integrates to 1H and is split into a triplet by the two equivalent β-protons on either side.

  • H-3', H-5' (β-protons): These protons resonate furthest upfield within the aromatic region, typically as a triplet (or more complex multiplet) around 8.1-8.3 ppm . This signal integrates to 2H.

Adamantyl Proton Assignments (Upfield Region: 1.8 - 2.5 ppm)

The protons of the adamantyl cage appear in the shielded, aliphatic region of the spectrum. Due to the rigid structure and complex spin-spin coupling, these signals are often broad and may overlap. [1][2]

  • H-β (CH₂) and H-δ (CH₂): The twelve methylene protons of the adamantyl cage typically appear as broad, overlapping multiplets. For simplicity in routine analysis, they can often be assigned to a broad signal centered around 2.2-2.4 ppm , integrating to 12H.

  • H-γ (CH): The three bridgehead methine protons are distinct and often appear as a slightly sharper, broad singlet around 1.8-1.9 ppm , integrating to 3H.

Integration as a Verifiable Metric

The relative area under each peak, or integration, provides a quantitative proton count and is a crucial tool for structural confirmation. [8][9]The expected integration ratio for the pyridinium protons to the adamantyl protons is 5:15, which simplifies to 1:3. A correctly integrated spectrum showing the 2H:1H:2H pattern for the pyridinium ring and a total of 15H for the adamantyl signals provides strong evidence for the correct molecular structure.

Summary of Spectral Data

The following table summarizes the characteristic ¹H NMR data for 1-(1-Adamantyl)pyridinium bromide, typically recorded in DMSO-d₆. Note that exact chemical shifts can vary slightly based on solvent, concentration, and instrument. [1]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Moiety
~ 9.30 Doublet (d) 2H H-2', H-6' (α-protons) Pyridinium
~ 8.70 Triplet (t) 1H H-4' (γ-proton) Pyridinium
~ 8.20 Triplet (t) 2H H-3', H-5' (β-protons) Pyridinium
~ 2.30 Broad Multiplet 12H H-β, H-δ (CH₂) Adamantyl

| ~ 1.85 | Broad Singlet | 3H | H-γ (CH) | Adamantyl |

Conclusion

The ¹H NMR spectrum of 1-(1-Adamantyl)pyridinium bromide provides an unambiguous fingerprint for its structural verification. The key identifying features are the distinct set of deshielded signals between 8.0 and 9.5 ppm, characteristic of a pyridinium cation, and the complex, broad signals in the upfield region between 1.8 and 2.5 ppm, corresponding to the adamantyl cage protons. The correct chemical shifts, multiplicities, and a 5:15 integration ratio between these two regions confirm the compound's identity and purity with high confidence. This guide provides the necessary framework for researchers to confidently perform and interpret this crucial analytical characterization.

References

  • BenchChem. (2025). troubleshooting NMR peak assignments for pyridinium salts. BenchChem Technical Support.
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  • BenchChem. (n.d.). 1-(1-Adamantyl)pyridinium Bromide | Research Chemical. BenchChem.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
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An In-Depth Technical Guide to 13C NMR Spectral Analysis of Adamantyl Pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of adamantyl pyridinium salts, a class of compounds with growing interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document offers a blend of fundamental principles, practical experimental guidance, and in-depth spectral interpretation, grounded in established scientific literature.

Introduction: The Synergy of Adamantane and Pyridinium in Molecular Design

Adamantyl pyridinium salts represent a fascinating molecular architecture, combining the rigid, lipophilic, and sterically demanding adamantane cage with the versatile, aromatic, and cationic pyridinium ring. This unique amalgamation imparts a range of desirable physicochemical properties, leading to their investigation as novel antimicrobial agents, ionic liquids, and supramolecular building blocks. The precise characterization of these molecules is paramount, and 13C NMR spectroscopy stands as an indispensable tool for elucidating their intricate structures and electronic environments.

This guide will navigate the nuances of 13C NMR as applied to these specific salts, moving beyond a generic overview to address the particular challenges and interpretive subtleties presented by the adamantyl and pyridinium moieties in tandem.

Fundamental Principles of 13C NMR in the Context of Adamantyl Pyridinium Salts

The 13C NMR spectrum of an adamantyl pyridinium salt is a rich tapestry of signals, each providing a window into the molecule's carbon framework. Understanding the factors that govern the chemical shifts (δ) of these signals is the cornerstone of accurate spectral interpretation.

The Adamantyl Cage: A Tale of Two Carbons

The unsubstituted adamantane core, with its high Td symmetry, exhibits only two signals in its 13C NMR spectrum: one for the four methine carbons (CH) and another for the six methylene carbons (CH2). In 1-substituted adamantyl pyridinium salts, this symmetry is broken, leading to a more complex pattern.

  • C1 (Quaternary Carbon): The carbon of the adamantyl cage directly bonded to the pyridinium nitrogen is a quaternary carbon. Its chemical shift is highly informative, being significantly influenced by the electronic nature of the pyridinium ring. This signal is typically found in the range of 60-70 ppm.[1]

  • Methine and Methylene Carbons: The remaining methine (C3, C5, C7) and methylene (C2, C8, C9; C4, C6, C10) carbons of the adamantane cage will exhibit distinct signals, the chemical shifts of which are influenced by their proximity to the pyridinium substituent. Generally, carbons closer to the nitrogen atom will be more deshielded (shifted downfield).

The Pyridinium Ring: The Influence of Quaternization

The quaternization of the pyridine nitrogen atom to form the pyridinium cation results in a significant downfield shift of all pyridinium carbon signals compared to neutral pyridine. This is a direct consequence of the increased positive charge on the nitrogen atom, which deshields the adjacent carbons.

  • C2' and C6' (α-Carbons): These carbons, flanking the positively charged nitrogen, are the most deshielded and typically resonate in the range of 145-150 ppm. Their chemical shifts are particularly sensitive to the nature of substituents on the pyridinium ring and the identity of the counter-ion.

  • C4' (γ-Carbon): The para-carbon is also significantly deshielded, with a chemical shift generally observed between 140-145 ppm.

  • C3' and C5' (β-Carbons): The meta-carbons are the least deshielded of the pyridinium ring carbons, typically appearing in the 125-130 ppm region.

Experimental Protocols: A Self-Validating Approach

The acquisition of high-quality, reproducible 13C NMR spectra of adamantyl pyridinium salts necessitates careful attention to experimental detail. The following protocols are designed to be self-validating, ensuring data integrity.

Sample Preparation: The Foundation of a Good Spectrum

Rationale: The choice of solvent and sample concentration are critical for these often sparingly soluble salts. The solvent must not only dissolve the sample but also be chemically inert and have minimal interfering signals. Concentration affects signal-to-noise and can influence chemical shifts through aggregation effects.

Protocol:

  • Solvent Selection:

    • Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d6) is often the solvent of choice due to its excellent solvating power for ionic compounds and its high boiling point, which is advantageous for variable temperature studies.[2][3]

    • Alternative Choices: Deuterated methanol (CD3OD) or deuterium oxide (D2O) can also be used, depending on the solubility of the specific salt. Be mindful that protic solvents can exchange with any labile protons in the molecule. Chloroform-d (CDCl3) is generally less suitable for these salts due to their ionic nature.

  • Concentration Optimization:

    • Initial Concentration: Aim for a concentration of 10-20 mg of the adamantyl pyridinium salt in 0.5-0.7 mL of deuterated solvent.

    • Solubility Check: After adding the solvent, gently warm the sample and sonicate for a few minutes to aid dissolution. Visually inspect for any undissolved solid.

    • Concentration Series (for challenging samples): If line broadening or chemical shift variations are observed, acquiring spectra at different concentrations can help identify and understand aggregation phenomena.[4]

  • Internal Standard:

    • Tetramethylsilane (TMS) is the standard reference (0 ppm) for 13C NMR. If using a solvent without TMS, a small amount can be added, or the solvent signal can be used as a secondary reference.[2]

NMR Instrument Parameters: Optimizing for a Bulky Salt

Rationale: The quaternary carbons of the adamantyl group and the pyridinium ring often have long relaxation times (T1), which can lead to weak signals in standard 13C NMR experiments. The choice of pulse sequence and acquisition parameters is crucial for obtaining a spectrum with good signal-to-noise for all carbon signals.

Workflow for Parameter Optimization:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve 10-20 mg in 0.6 mL DMSO-d6 dissolve Sonicate and gently warm to ensure dissolution prep->dissolve acq_1d Acquire standard 13C{1H} spectrum dissolve->acq_1d check_quaternary check_quaternary acq_1d->check_quaternary check_ check_ quaternary Check S/N of quaternary carbons optimize If weak, increase relaxation delay (d1) and number of scans (ns) check_quaternary->optimize Low S/N acq_2d Acquire 2D NMR (HSQC, HMBC) for unambiguous assignment check_quaternary->acq_2d Good S/N optimize->acq_2d proc Apply exponential multiplication (line broadening) acq_2d->proc phase Phase and baseline correct proc->phase reference Reference to TMS (0 ppm) or solvent signal phase->reference

Caption: Experimental workflow for 13C NMR analysis of adamantyl pyridinium salts.

Key Parameters:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is a good starting point.

  • Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary to allow for full relaxation of the quaternary carbons, leading to more quantitative signal intensities.

  • Number of Scans (ns): Due to the low natural abundance of 13C and potentially long T1 values, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

  • Acquisition Time (aq): A typical acquisition time of 1-2 seconds is usually sufficient.

Interpretation of 13C NMR Spectra: From Data to Structure

The true power of 13C NMR lies in the detailed structural information that can be extracted from the chemical shifts. The following sections provide a guide to interpreting the spectra of adamantyl pyridinium salts, supported by representative data.

Characteristic Chemical Shifts

The table below summarizes the typical 13C NMR chemical shift ranges for the core carbons of 1-(1-adamantyl)pyridinium bromide in DMSO-d6.

Carbon AtomMultiplicityChemical Shift (δ, ppm)
Adamantyl Moiety
C1 (quaternary)C~65-70
CHCH~35-45
CH2CH2~30-40
Pyridinium Moiety
C2', C6' (α)CH~145-148
C4' (γ)CH~142-145
C3', C5' (β)CH~128-131

Note: These are approximate ranges and can be influenced by substituents, counter-ions, and solvent.

The Influence of Substituents

Substituents on either the adamantyl cage or the pyridinium ring can induce significant changes in the 13C NMR spectrum, providing valuable information about their position and electronic nature.

  • Substituents on the Pyridinium Ring: Electron-donating groups (e.g., -CH3, -NH2) will generally cause an upfield shift (to lower ppm) of the pyridinium carbon signals, particularly the carbon to which they are attached and the para-carbon. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) will cause a downfield shift (to higher ppm).

  • Substituents on the Adamantyl Cage: The effect of substituents on the adamantyl carbons is generally predictable based on their inductive and steric effects. Electronegative substituents will deshield nearby carbons.

The Role of the Counter-ion and Solvent

The chemical shifts of the pyridinium carbons, especially the α-carbons, can be influenced by the nature of the counter-ion (e.g., Br-, Cl-, BF4-). This is due to differences in ion-pairing and hydrogen bonding interactions in solution. Similarly, the choice of solvent can alter the chemical shifts due to varying degrees of solvation of the cation and anion. These effects, while often subtle, are important considerations when comparing spectra recorded under different conditions.

Advanced NMR Techniques for Unambiguous Assignment

For complex adamantyl pyridinium salts with multiple substituents, 1D 13C NMR may not be sufficient for a complete and unambiguous assignment of all signals. In such cases, 2D NMR techniques are invaluable.

Logical Relationship of 2D NMR Experiments for Structural Elucidation:

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information h1 1H NMR hsqc HSQC h1->hsqc hmbc HMBC h1->hmbc cosy COSY h1->cosy c13 13C NMR c13->hsqc c13->hmbc info_hsqc Direct C-H correlations hsqc->info_hsqc info_hmbc Long-range C-H correlations (2-3 bonds) hmbc->info_hmbc info_cosy H-H correlations cosy->info_cosy info_structure Unambiguous Structure info_hsqc->info_structure info_hmbc->info_structure info_cosy->info_structure

Caption: Interplay of 1D and 2D NMR for structural elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon signal with the signal of the proton(s) directly attached to it. This is extremely useful for assigning the protonated carbons of both the adamantyl and pyridinium moieties.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is crucial for assigning quaternary carbons and for piecing together the molecular framework, especially when dealing with multiple substituents.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to establish the connectivity of the proton spin systems within the molecule.

Common Challenges and Troubleshooting

The unique properties of adamantyl pyridinium salts can sometimes lead to challenges in acquiring and interpreting their 13C NMR spectra.

  • Poor Solubility: As mentioned, these salts can have limited solubility. If sonication and gentle warming are insufficient, trying a different deuterated solvent is the next logical step.

  • Line Broadening: The signals of the carbons α to the nitrogen (C2' and C6') can sometimes be broadened due to the quadrupolar relaxation of the 14N nucleus. This effect is often more pronounced at lower magnetic field strengths.

  • Weak Quaternary Carbon Signals: As discussed, the long T1 relaxation times of quaternary carbons can result in weak signals. Increasing the relaxation delay (d1) and the number of scans (ns) are the primary remedies.

Conclusion

13C NMR spectroscopy is a powerful and indispensable technique for the structural characterization of adamantyl pyridinium salts. A thorough understanding of the fundamental principles governing the chemical shifts of the adamantyl and pyridinium carbons, coupled with meticulous experimental technique, allows for the detailed elucidation of their molecular structure. By employing a combination of 1D and 2D NMR experiments, researchers can confidently assign all carbon signals, even in complex derivatives. This guide provides a solid foundation for scientists working with this promising class of compounds, enabling them to leverage the full potential of 13C NMR in their research and development endeavors.

References

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  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

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  • Shackman, H. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(1), 159-163. [Link]

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  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(7), 453-458. [Link]

  • Jo, T. S. (2011). Synthesis and characterizations of pyridinium salts including poly(pyr. University of Nevada, Las Vegas. [Link]

  • Li, Y., et al. (2025). Synthesis and biological activity study of tanshinone Ⅰ-pyridinium salt derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150-175. [Link]

  • Li, Y., et al. (2025). Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives. European Journal of Medicinal Chemistry. [Link]

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  • Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate. (2021). Organic Syntheses, 98, 289-314. [Link]

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FT-IR Spectroscopy of 1-(1-Adamantyl)pyridinium Bromide: A Definitive Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectroscopy of 1-(1-Adamantyl)pyridinium Bromide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-(1-Adamantyl)pyridinium bromide (CAS 19984-57-7) represents a unique class of amphiphilic organic salts, fusing a rigid, lipophilic adamantane cage with a polar, aromatic pyridinium cation.[1] While often utilized as a phase-transfer catalyst or a supramolecular guest, its structural analogs (e.g., amantadine, rimantadine) are pivotal in antiviral therapeutics.

This guide provides a rigorous technical framework for the vibrational characterization of this compound. Unlike simple hydrocarbons, the spectroscopic signature of 1-(1-Adamantyl)pyridinium bromide is governed by the interplay between the


-derived cage vibrations and the aromatic pyridinium modes, further perturbed by the bromide counterion's influence on the crystal lattice. This document details the experimental protocols, spectral assignments, and quality control measures required for high-integrity analysis.

Molecular Architecture & Vibrational Theory

To interpret the FT-IR spectrum accurately, one must deconstruct the molecule into its constituent vibrational moieties.

The Adamantyl Cage (Lipophilic Anchor)

The adamantyl group (


) acts as a rigid, spherical anchor. While parent adamantane possesses high symmetry (

), the substitution at the C1 position reduces the local symmetry to

. This "symmetry breaking" activates vibrational modes that would otherwise be IR-inactive, resulting in a rich aliphatic C-H stretching region.
The Pyridinium Cation (Aromatic Head)

The pyridinium ring (


) is isoelectronic with benzene but lacks its center of inversion. The quaternization of the nitrogen atom induces a significant shift in the ring stretching frequencies (C=C and C=N) compared to neutral pyridine, typically shifting the 

modes to higher wavenumbers due to increased bond order character and positive charge localization.
Structural Logic Diagram

The following diagram illustrates the causal link between molecular structure and the observed spectral bands.

VibrationalLogic Struct 1-(1-Adamantyl)pyridinium Bromide Adamantane Adamantyl Cage (Aliphatic, Rigid) Struct->Adamantane Pyridinium Pyridinium Ring (Aromatic, Cationic) Struct->Pyridinium Bromide Bromide Counterion (Lattice Effects) Struct->Bromide CH_Stretch C-H Stretch (2850-2950 cm⁻¹) Adamantane->CH_Stretch sp³ C-H Pyridinium->CH_Stretch sp² C-H (>3000 cm⁻¹) Ring_Stretch Ring Stretch C=C/C=N (1480-1640 cm⁻¹) Pyridinium->Ring_Stretch Aromatic Modes Lattice_Mode Broadening/OH (Hygroscopic) (3400 cm⁻¹) Bromide->Lattice_Mode Crystal Packing

Caption: Causal mapping of structural moieties to primary vibrational spectral regions.

Experimental Protocol

For pharmaceutical-grade characterization, the KBr Pellet Method is the gold standard due to its ability to resolve fine splitting patterns in the fingerprint region, which can be obscured by the contact pressure of ATR (Attenuated Total Reflectance) crystals.

Reagents & Equipment
  • Analyte: 1-(1-Adamantyl)pyridinium bromide (>98% purity).[1]

  • Matrix: Spectroscopic grade KBr (dried at 110°C for 24h).

  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

  • Desiccant: Silica gel or

    
     (crucial due to hygroscopicity).
    
Step-by-Step Workflow
  • Pre-Conditioning:

    • Dry the analyte in a vacuum oven at 60°C for 2 hours to remove surface moisture. Why: Quaternary ammonium salts are hygroscopic; water bands (3400 cm⁻¹, 1640 cm⁻¹) will mask critical pyridinium features.

  • Grinding (The 1:100 Rule):

    • Mix 2 mg of analyte with 200 mg of KBr.

    • Grind in an agate mortar until a fine, non-reflective powder is achieved. Why: Particle size must be smaller than the IR wavelength (approx. 2-5 µm) to minimize Christiansen effect scattering.

  • Pellet Pressing:

    • Apply 8-10 tons of pressure for 2 minutes under vacuum.

    • Inspect pellet: It must be transparent (glass-like). Cloudy pellets indicate moisture or insufficient pressure.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (standard) or 1 cm⁻¹ (for resolving crystal splitting).

    • Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Fresh air background (or pure KBr background) taken immediately prior.

ProtocolWorkflow Start Start: Raw Material Dry Vacuum Dry (60°C, 2h) Remove adsorbed H₂O Start->Dry Mix Mix 1:100 with KBr Agate Mortar Dry->Mix Grind Grind to <5µm Avoid Scattering Mix->Grind Press Press (10 Tons, Vacuum) Create Transparent Disc Grind->Press Scan FT-IR Acquisition (4000-400 cm⁻¹) Press->Scan QC Quality Control Check (Water bands? Scattering?) Scan->QC QC->Dry Fail (Moisture) QC->Grind Fail (Opaque) End Final Spectrum QC->End Pass

Caption: Validated workflow for preparing high-quality KBr pellets of hygroscopic salts.

Spectral Analysis & Band Assignment

The spectrum of 1-(1-Adamantyl)pyridinium bromide is characterized by three distinct zones. The assignments below synthesize data from adamantane derivatives and pyridinium salts.

Zone I: High Frequency (3150 – 2800 cm⁻¹)

This region differentiates the aromatic "head" from the aliphatic "cage."

Frequency (cm⁻¹)AssignmentOriginNotes
3120 - 3000

Pyridinium RingWeak, sharp bands. Distinctive of

carbons.
2930 - 2910

Adamantyl CageVery strong. The asymmetric stretch of the cage methylenes.
2860 - 2850

Adamantyl CageStrong. Symmetric stretch of the cage methylenes.

Technical Insight: The intensity ratio of the aliphatic bands (2900 region) to the aromatic bands (>3000) is a quick purity check. A decrease in the 2900 intensity relative to the aromatic bands suggests degradation of the adamantyl cage or contamination with simple pyridine.

Zone II: The "Doublet" Region (1650 – 1450 cm⁻¹)

This is the diagnostic region for the pyridinium cation. Unlike neutral pyridine, which shows bands around 1580 cm⁻¹, the quaternized nitrogen shifts these modes.

Frequency (cm⁻¹)AssignmentOriginNotes
1635 - 1625

/

Pyridinium RingThe "8a" mode (Wilson notation). Often the strongest ring band.
1585 - 1580

Pyridinium RingThe "8b" mode.
1490 - 1480

Pyridinium RingThe "19a" mode. Highly characteristic of pyridinium salts.
1455 - 1450

Adamantyl CageScissoring deformation of the cage methylenes.
Zone III: Fingerprint & Counterion Effects (1200 – 600 cm⁻¹)

The bromide ion is heavy and does not vibrate in the mid-IR, but it influences the lattice energy, affecting the position of the out-of-plane (OOP) bending modes.

Frequency (cm⁻¹)AssignmentOriginNotes
1180 - 1160

Pyridinium RingSharp band.
770 - 750

Pyridinium Ring"Umbrella" mode. Position sensitive to counterion (Br⁻ vs Cl⁻).
680 - 670 Ring DeformationPyridinium RingIn-plane ring deformation.

Quality Control & Troubleshooting

The Water Artifact

As a bromide salt, the compound is hygroscopic.

  • Symptom: A broad, rounded band centered at 3400 cm⁻¹ and a smaller bend at 1640 cm⁻¹.

  • Impact: The 1640 cm⁻¹ water bend overlaps with the primary pyridinium

    
     stretch (1635 cm⁻¹), leading to false intensity integration.
    
  • Correction: If the 3400 band is >5% transmittance depth, re-dry the sample. Do not rely on software subtraction algorithms for this region.

The Christiansen Effect
  • Symptom: The baseline slopes severely downward at high wavenumbers (4000 to 2000 cm⁻¹), and peaks appear distorted or derivative-shaped.

  • Cause: Particle size of the crystals is close to the wavelength of the IR light, causing scattering rather than absorption.

  • Correction: Grind the sample longer. The mixture must be an impalpable powder before pressing.

References

  • Shadrikova, V. A., et al. (2015).[1][2] Adamantylation of Pyridine Derivatives.[1][3][2][4][5] Chemistry of Heterocyclic Compounds.[2] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 1-(1-Adamantyl)pyridinium bromide Compound Summary. Available at: [Link]

  • Pirali, O., et al. (2012). Rotationally resolved infrared spectroscopy of adamantane. Journal of Chemical Physics. Available at: [Link]

Sources

Mass Spectrometry Analysis of 1-(1-Adamantyl)pyridinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Adamantyl)pyridinium bromide (CAS: 19984-57-7) is a quaternary ammonium salt combining a lipophilic adamantane cage with a hydrophilic pyridinium ring.[1] It serves as a critical phase-transfer catalyst (PTC), a supramolecular guest molecule, and a scaffold in antiviral drug synthesis.[1]

This guide provides a definitive protocol for the mass spectrometric characterization of this compound. Unlike standard organic molecules, 1-(1-Adamantyl)pyridinium bromide is a pre-charged ionic species, requiring specific ionization strategies to avoid suppression and ensure accurate mass determination.[1] The methodology detailed here prioritizes Electrospray Ionization (ESI) in positive mode, leveraging the stability of the adamantyl carbocation for structural confirmation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before initiating MS analysis, the analyst must verify the theoretical parameters of the target cation. In MS analysis of salts, the detected species is the cation, not the neutral salt.

ParameterSpecification
IUPAC Name 1-(1-Adamantyl)pyridin-1-ium bromide
Formula (Salt) C₁₅H₂₀BrN
Formula (Cation) C₁₅H₂₀N⁺
Molecular Weight (Salt) 294.23 g/mol
Monoisotopic Mass (Cation) 214.1590 Da (Target m/z)
Counterion Bromide (Br⁻), m/z 78.91 / 80.91 (Negative Mode)
Solubility Soluble in Methanol, Ethanol, Water; Insoluble in non-polar solvents

Mass Spectrometry Strategy: The "Pre-Charged" Logic

Ionization Source Selection: ESI vs. MALDI

For this specific compound, Electrospray Ionization (ESI) is the superior choice over MALDI or EI.[1]

  • Causality: 1-(1-Adamantyl)pyridinium is already ionic.[1] ESI transfers these pre-existing ions from the liquid to the gas phase without the need for protonation (

    
    ) or cationization (
    
    
    
    ).[1] This results in a clean, high-intensity molecular ion peak at m/z 214.16 .[1]
  • Avoidance of EI: Electron Impact (EI) is too hard for quaternary salts, typically leading to thermal degradation prior to ionization, often yielding a spectrum of the volatile degradation products (e.g., adamantene) rather than the intact cation.

Solvent Systems[1]
  • Primary Solvent: Methanol (LC-MS grade).[1]

  • Modifier: Formic acid (0.1%) is not required for ionization (since the analyte is already charged) but may be used to improve spray stability or match LC mobile phases.[1]

  • Avoidance: Avoid high concentrations of non-volatile buffers (phosphate), which suppress the adamantyl-pyridinium signal.[1]

Experimental Protocol

This protocol is designed as a self-validating loop: the presence of the specific fragment ions confirms the validity of the precursor selection.[1]

Step 1: Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of 1-(1-Adamantyl)pyridinium bromide in 1 mL of Methanol (Concentration: 1 mg/mL or ~3.4 mM).

  • Working Solution: Dilute the stock 1:100 in 50:50 Methanol:Water to achieve ~10 µg/mL.

    • Note: High organic content (MeOH) aids desolvation, while water ensures solubility of the bromide salt.

Step 2: Instrument Configuration (Direct Infusion)[1]
  • Flow Rate: 5–10 µL/min.[1]

  • Capillary Voltage: 3.0 – 3.5 kV (Positive Mode).[1]

  • Cone Voltage:

    • Low (15-20V): To preserve the intact cation (

      
       214).
      
    • High (50-70V): To induce In-Source Fragmentation (ISF) for structural elucidation.[1]

  • Source Temperature: 100–120 °C (Keep relatively low to prevent thermal dealkylation).

  • Desolvation Gas: Nitrogen (300–500 L/hr).[1]

Step 3: Data Acquisition[1]
  • Full Scan (MS1): Scan range m/z 50–500.[1]

  • Targeted MS/MS: Select m/z 214.16 as the precursor.[1] Apply Collision Energy (CE) ramp: 10–40 eV.

Fragmentation Analysis & Mechanistic Insight[1][9][10]

The fragmentation of 1-(1-Adamantyl)pyridinium is driven by the stability of the adamantyl carbocation.[1] This is a textbook example of Charge-Remote Fragmentation or heterolytic cleavage driven by leaving group stability.

The Primary Pathway: Pyridine Loss

Upon collisional activation, the weakest bond—the


 bond—cleaves heterolytically.
  • Mechanism: The electrons from the

    
     bond move to the positively charged nitrogen of the pyridine ring, neutralizing it.
    
  • Leaving Group: Neutral Pyridine (Mass 79.04 Da).[1]

  • Detected Fragment: 1-Adamantyl Cation (

    
    ).[1][2]
    
  • Observation: A dominant peak at m/z 135.12 .[1]

Secondary Pathways: Cage Disintegration

The adamantyl cation (


 135) is highly stable but will fragment under higher collision energies.[1]
  • Loss of

    
    :  Cleavage of the adamantane cage often yields ions at m/z 93  (
    
    
    
    ) and m/z 79 (
    
    
    ).[1]
  • Loss of

    
    :  Formation of the tropylium-like ion or other stable carbocations.[1]
    
Visualization of Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [1-(1-Adamantyl)pyridinium]+ m/z 214.16 Transition Heterolytic Cleavage (N-C Bond Break) Precursor->Transition CID / ISF Fragment1 Product Ion 1 [1-Adamantyl Cation]+ m/z 135.12 (Base Peak) Transition->Fragment1 Charge Retention Neutral Neutral Loss Pyridine (C5H5N) Mass: 79.04 Da Transition->Neutral Neutral Release Fragment2 Secondary Fragments Cage Disintegration m/z 93, 79, 77 Fragment1->Fragment2 High Energy (-C3H6 / -C4H8)

Figure 1: ESI-MS/MS fragmentation pathway of 1-(1-Adamantyl)pyridinium cation.[1][3] The heterolytic cleavage yielding the stable adamantyl cation is the diagnostic transition.

Method Validation & Troubleshooting

Linearity and Detection Limits

While specific to the instrument, the permanent positive charge allows for low Limits of Detection (LOD).

  • Linear Range: Typically 1 ng/mL to 10 µg/mL.[1]

  • Saturation: Above 50 µg/mL, detector saturation is common due to the high ionization efficiency.[1] Dilute samples if the peak shape flattens.[1]

Common Artifacts
Artifactm/z ObservedCauseSolution
Dimerization 428.32Formation of

or similar clusters at high concentration.[1]
Dilute sample 10-fold. Increase source temperature.[1]
Solvent Adducts 246.19

(rare in salts, but possible).[1]
Increase Cone Voltage/Declustering Potential.
Anion Detection 79/81Bromide ions observed if polarity is accidentally switched to Negative Mode.[1]Ensure Polarity is set to Positive (+) .
Isotopic Confirmation

The cation


 has 15 carbons.[1]
  • Rule of Thumb: The

    
     peak (C-13 isotope) should be approximately 
    
    
    
    of the intensity of the monoisotopic peak.
  • Validation: If the peak at m/z 215.16 is significantly higher than ~17% relative abundance, suspect co-eluting impurities or isobaric interferences.[1]

References

  • PubChem. (2025).[1] 1-(1-Adamantyl)pyridinium bromide | C15H20BrN.[1][4][2] National Library of Medicine.[1] [Link][1]

  • Shadrikova, V. A., et al. (2015).[1][5] Adamantylation of Pyridine Derivatives. Chemistry of Heterocyclic Compounds. [Link]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (General reference for ESI fragmentation mechanisms of quaternary ammonium salts).

Sources

Technical Guide: Physicochemical Properties and Synthesis of 1-(1-Adamantyl)pyridinium Bromide

[1][2]

CAS: 19984-57-7 | Formula: C₁₅H₂₀BrN | MW: 294.23 g/mol [1][2][3]

Executive Summary

1-(1-Adamantyl)pyridinium bromide (AdPBr) is a specialized quaternary ammonium salt that bridges the gap between rigid, lipophilic cage hydrocarbons and aromatic cationic headgroups.[1][4] Unlike typical alkyl-pyridinium surfactants, AdPBr possesses a bulky, spherical adamantane tail that confers unique steric demands and high thermal stability (MP >240°C).[1][5]

This guide details the physicochemical profile of AdPBr, focusing on its synthesis challenges (overcoming steric hindrance), spectroscopic signature, and utility as a Phase Transfer Catalyst (PTC) and virological probe.[1]

Part 1: Molecular Architecture & Synthesis[1][2][5]

Structural Analysis

The molecule consists of two distinct domains:[5]

  • The Hydrophobic Tail (Adamantane): A tricyclo[3.3.1.13,7]decane cage.[1][6] It is chemically inert, highly lipophilic, and sterically bulky (diameter ~7 Å).[6]

  • The Hydrophilic Head (Pyridinium): A planar, aromatic cation.[1]

Key Interaction: The bond connecting the bridgehead carbon of the adamantane to the pyridinium nitrogen is sterically crowded. Unlike linear alkyl chains, the adamantyl group prevents close packing of the headgroups, affecting micellization and crystal lattice energy.[5]

Synthesis Protocol: Overcoming Steric Hindrance

Direct quaternization of pyridine with 1-bromoadamantane is difficult because the backside attack required for an Sɴ2 mechanism is impossible at the bridgehead carbon.[1] The reaction proceeds via an Sɴ1 mechanism , relying on the formation of the stable 1-adamantyl cation.[5]

Method A: Catalytic Solvolysis (Recommended)

Rationale:[1] Using a phenolic additive (e.g., 3-hydroxypyridine or phenol) stabilizes the transition state and allows the reaction to proceed at lower temperatures without high-pressure equipment.[1][5]

Protocol:

  • Reagents: Mix 1-bromoadamantane (10.8 g, 50 mmol) and Pyridine (8 mL, 100 mmol).

  • Catalyst: Add 3-hydroxypyridine (0.25 g, 2.5 mmol).

  • Reaction: Heat to 120°C (reflux) for 30 hours .

  • Workup: Cool the mixture. The product precipitates as a solid.[1]

  • Purification: Filter and recrystallize from acetone or ethanol/ether.

  • Yield: ~88% (White crystalline solid).

Method B: High-Temperature (Historical)

Rationale: Brute force thermal energy is used to drive the ionization of the bromide.[1]

  • Conditions: Sealed ampoule, 230°C, 30 hours.

  • Drawback: Lower yield (~69%) and safety risk due to high pressure.[1]

SynthesispathwayReactants1-Bromoadamantane+ PyridineIntermediateAdamantyl Cation(S_N1 Intermediate)Reactants->IntermediateHeat (120°C)- Br⁻Product1-(1-Adamantyl)pyridiniumBromideIntermediate->ProductPyridine Attack(Recombination)CatalystCatalyst:3-HydroxypyridineCatalyst->IntermediateStabilizes TS

Figure 1: Sɴ1 Reaction Pathway for the synthesis of AdPBr, highlighting the critical cationic intermediate.

Part 2: Physicochemical Characterization[2][5]

Thermal and Solubility Data

AdPBr exhibits high thermal stability due to the efficient packing of the adamantane cage in the solid state, despite the steric bulk.[6]

PropertyValueNotes
Melting Point 245–248°C (dec.)[1]Decomposes upon melting [1, 2].[1]
Appearance White Crystalline SolidHygroscopic.[1]
Solubility (Water) SolubleForms clear cationic solution.[1]
Solubility (CHCl₃) SolubleUseful for iodine complexation studies [3].[1]
LogP (Octanol/Water) -1.82 (Predicted)Amphiphilic, but net ionic character dominates [4].[1][6]
Spectroscopic Signature (NMR)

The ¹H NMR spectrum is diagnostic.[1][6][4] The rigidity of the adamantane cage results in distinct splitting patterns, while the pyridinium ring shows characteristic aromatic downfield shifts.[6]

¹H NMR (DMSO-d₆, δ ppm):

  • Pyridinium (α-H): 9.35 (d, 2H) – Most deshielded due to proximity to N⁺.[1]

  • Pyridinium (γ-H): 8.58 (t, 1H)[1]

  • Pyridinium (β-H): 8.13 (dd, 2H)[1][7]

  • Adamantane (Bridgehead CH): 2.27 (s, 9H) – Overlap of CH and CH₂ adjacent to N.[7]

  • Adamantane (CH₂): 1.70 (s, 6H)

IR Spectrum (KBr, cm⁻¹):

  • 3390: N⁺–C stretch (Quaternary ammonium).[1]

  • 2906, 2850: C–H stretch (Adamantane cage, strong).[6]

  • 1627, 1492: C=C / C=N stretch (Pyridinium ring).[1][6]

Part 3: Applications & Biological Relevance[2][5][8]

Phase Transfer Catalysis (PTC)

AdPBr acts as a specialized PTC.[1][4] The adamantyl group provides extreme lipophilicity, allowing the cation to drag anionic nucleophiles (like MnO₄⁻ or CN⁻) into organic solvents.[6]

  • Advantage: The bulky tail prevents the formation of tight ion pairs in the organic phase, leaving the anion "naked" and highly reactive.[6]

Virological Activity (M2 Channel Blockers)

Similar to Amantadine (an amino-adamantane), AdPBr derivatives interact with the M2 proton channel of the Influenza A virus.[1]

  • Mechanism: The adamantane cage fits snugly into the hydrophobic pore of the M2 tetramer. The pyridinium headgroup interacts with channel residues (like His37), physically blocking H⁺ transport and preventing viral uncoating.[1][6]

BioActivityAdPBr1-(1-Adamantyl)pyridiniumBromideLipophilicityAdamantane Cage(Hydrophobic)AdPBr->LipophilicityChargePyridinium Head(Cationic)AdPBr->ChargeTarget1Phase Transfer Catalysis(Solubilizes Anions in Organics)Lipophilicity->Target1PartitioningTarget2Viral M2 Channel(Pore Blocking)Lipophilicity->Target2Steric FitCharge->Target2ElectrostaticInteraction

Figure 2: Structure-Function relationship mapping the molecular domains to specific applications.[1][5]

Supramolecular Chemistry

AdPBr is used as a "guest" molecule in host-guest chemistry.[1][8]

  • Host: Cucurbit[7]uril or Cyclodextrins.[1]

  • Interaction: The adamantane cage binds with ultra-high affinity (Ka > 10¹² M⁻¹ for cucurbituril) inside the host cavity, while the pyridinium tail protrudes, allowing for the construction of rotaxanes or molecular switches.[5]

References

  • Shadrikova, V. A., et al. (2013).[1] "Adamantylation of Pyridine Derivatives." Chemistry of Heterocyclic Compounds, 49(8), 1167–1173. [1]

  • Klimochkin, Y. N., et al. (2014).[1] "Method of producing 1-(adamantyl-1)-pyridinium bromide." Russian Patent RU2515498C1.[1]

  • Chernov'yants, M. S., et al. (2014).[1] "Crystal and molecular structures of N-(1-adamantyl)pyridinium diiodobromide." Russian Chemical Bulletin, 63, 1167.

  • EPA CompTox Dashboard. "1-(1-Adamantyl)pyridinium bromide - Physicochemical Properties." [1]

  • BenchChem. "1-(1-Adamantyl)pyridinium Bromide: Synthesis and Properties." [1]

A Comprehensive Technical Guide to the Molecular Structure and Purity Confirmation of 1-(1-Adamantyl)pyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1-Adamantyl)pyridinium bromide (CAS No: 19984-57-7, Molecular Formula: C₁₅H₂₀BrN) is a quaternary ammonium salt that merges the rigid, lipophilic adamantane cage with the hydrophilic, aromatic pyridinium cation.[1][2][3] This unique amphipathic structure makes it an exceptionally effective phase-transfer catalyst, facilitating reactions between immiscible aqueous and organic phases to enhance rates and yields in various nucleophilic substitutions.[1] Its applications extend to the development of novel supramolecular materials and as a structural component in complex chemical architectures.[1]

For researchers, scientists, and drug development professionals, the unambiguous confirmation of its molecular structure and the rigorous assessment of its purity are paramount. Impurities, such as unreacted starting materials or side products, can lead to inconsistent experimental results, failed syntheses, and erroneous biological data. This guide provides an in-depth, field-proven framework for the comprehensive characterization of 1-(1-Adamantyl)pyridinium bromide, moving beyond simple procedural lists to explain the causality behind each analytical choice. The methodologies described herein constitute a self-validating system, where orthogonal techniques are employed to build a complete and trustworthy profile of the compound's identity and purity.

Section 1: Synthesis and Purification Strategy

The most common and effective route to 1-(1-Adamantyl)pyridinium bromide is through the direct quaternization of pyridine with 1-bromoadamantane, a classic Sₙ2 reaction known as the Menschutkin reaction.[1][4] While historical methods required harsh conditions in sealed vessels[5], modern protocols achieve high yields under more controlled reflux conditions.

The rationale behind the typical choice of a polar aprotic solvent, such as acetonitrile, is its ability to solvate the charged transition state of the Sₙ2 reaction, thereby accelerating the formation of the pyridinium salt.[1] An inert atmosphere is recommended to prevent potential hydrolysis of the 1-bromoadamantane precursor.

Purification is fundamentally a problem of separation. The product is a salt, while the starting materials (pyridine and 1-bromoadamantane) are neutral organic molecules. This difference in polarity is exploited during workup. The crude product is typically precipitated by introducing a non-polar solvent like diethyl ether, in which the salt is insoluble. Subsequent recrystallization from a carefully chosen polar solvent system, such as an ethanol/water mixture, further refines the product by removing any remaining trace impurities, yielding a crystalline solid.[1][4]

Section 2: Unambiguous Molecular Structure Elucidation

Confirming the covalent structure of 1-(1-Adamantyl)pyridinium bromide requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an irrefutable confirmation of its identity.

Caption: Ionic structure of 1-(1-Adamantyl)pyridinium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Analysis: Mapping the Protons The ¹H NMR spectrum provides a proton census of the molecule. The key diagnostic feature is the significant downfield shift (deshielding) of the pyridinium protons. This occurs because the positively charged nitrogen atom strongly withdraws electron density from the aromatic ring.[1]

  • Pyridinium Protons (δ ~8.5 - 9.5 ppm): The α-protons (adjacent to the nitrogen) are the most deshielded, followed by the β- and γ-protons.[1]

  • Adamantyl Protons (δ ~1.6 - 2.2 ppm): These protons appear as a series of broad, overlapping multiplets in the upfield, aliphatic region of the spectrum, characteristic of saturated carbocyclic systems.[1]

¹³C NMR Analysis: Visualizing the Carbon Skeleton The ¹³C NMR spectrum complements the ¹H data by defining the molecule's carbon environment.

  • Pyridinium Carbons (δ ~120 - 150 ppm): These aromatic carbons resonate in the typical downfield region.[1]

  • Adamantyl Quaternary Carbon (C-N) (δ ~65 ppm): The bridgehead carbon directly bonded to the pyridinium nitrogen is significantly deshielded compared to other adamantyl carbons due to the attached heteroatom.[4]

  • Other Adamantyl Carbons (δ ~25 - 45 ppm): The remaining carbons of the adamantane cage appear in the upfield aliphatic region.[1]

Table 1: Expected NMR Chemical Shifts for 1-(1-Adamantyl)pyridinium bromide
Nucleus Expected Chemical Shift (ppm)
¹H (Pyridinium α-H)8.5 – 9.5
¹H (Pyridinium β,γ-H)7.8 – 8.4
¹H (Adamantyl-H)1.6 – 2.2
¹³C (Pyridinium-C)120 – 150
¹³C (Adamantyl C-N)~65
¹³C (Adamantyl CH, CH₂)25 – 45
Note: Exact shifts are dependent on the solvent and spectrometer field strength.[1]
  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to confirm proton ratios and assign signals in both spectra based on expected chemical shifts and multiplicities.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry confirms the molecular weight of the cationic portion of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the sample is introduced into the mass spectrometer, where the intact 1-(1-Adamantyl)pyridinium cation is detected.

  • Expected Ion: [C₁₅H₂₀N]⁺

  • Monoisotopic Mass: 214.1596 u

  • Molecular Weight: 214.33 g/mol

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Analysis: Identify the peak corresponding to the monoisotopic mass of the cation [M]⁺.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

While less structurally detailed than NMR or MS, IR spectroscopy provides rapid confirmation of the key functional moieties within the molecule. The spectrum is a fingerprint, with characteristic vibrations for the aromatic pyridinium ring and the saturated adamantane cage.[1][6]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching from the pyridinium ring.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the adamantyl group.

  • ~1630-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations within the pyridinium ring.

Section 3: A Multi-Pronged Strategy for Purity Confirmation

A single analytical technique is insufficient to declare a compound "pure." True scientific integrity demands an orthogonal approach, where different methods based on distinct chemical principles are used to build a comprehensive purity profile. This strategy ensures the detection of a wide range of potential impurities, from residual starting materials to inorganic salts.

start Synthesized & Purified 1-(1-Adamantyl)pyridinium bromide hplc HPLC Analysis (Purity >98%?) start->hplc Assesses Organic Impurities ea Elemental Analysis (±0.4% of Theory?) start->ea Assesses Elemental Composition (Absolute Purity) mp Melting Point (Sharp Range?) start->mp Assesses Overall Purity decision All Criteria Met? hplc->decision ea->decision mp->decision pass Purity Confirmed fail Repurify / Resynthesize decision->pass Yes decision->fail No

Sources

The Adamantane Moiety in Molecular Interactions: A Technical Guide for Drug Design & Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the adamantane moiety (


) not merely as a structural filler, but as a functional pharmacophore capable of modulating lipophilicity, steric occlusion, and supramolecular recognition.[1][2] For researchers in drug development, the adamantane cage offers a proven strategy to "escape flatland"—moving beyond planar aromatic structures to occupy three-dimensional hydrophobic pockets.[3] This document details the physicochemical drivers of these interactions, specific receptor binding mechanisms (NMDA), and validated protocols for synthesis and thermodynamic characterization.

Part 1: Structural & Physicochemical Fundamentals

The adamantane cage is a diamondoid structure consisting of four fused cyclohexane rings in chair conformation. Its utility in molecular interaction stems from two dominant properties: globular rigidity and lipophilic density .[1]

The "Lipophilic Bullet" Effect

Adamantane is chemically inert but biologically active due to its ability to partition into lipid bilayers and hydrophobic protein cores.

  • LogP Shift: Introduction of an adamantane moiety typically increases the calculated partition coefficient (cLogP) by approximately 3.0 – 3.2 log units [1].[4] This is a massive shift, transforming water-soluble hits into CNS-penetrant leads.

  • Metabolic Shielding: The rigid cage sterically protects adjacent functional groups from enzymatic hydrolysis. For example, placing an adamantane group next to an amide bond can significantly retard amidase activity, extending plasma half-life (

    
    ).
    
Quantitative Impact on Drug Parameters
ParameterEffect of Adamantane IntroductionMechanism
Lipophilicity

LogP

+3.1
High carbon density; absence of polar surface area.
Solubility Decreases aqueous solubilityStrong hydrophobic effect; often requires cyclodextrin formulation.
Membrane Permeability Increases (

)
Facilitates passive diffusion across the Blood-Brain Barrier (BBB).
Receptor Kinetics Slows

High van der Waals contact area creates "sticky" binding in hydrophobic pockets.

Part 2: Pharmacodynamics & Molecular Mechanisms

The most clinically validated role of adamantane is as an ion channel blocker . We will examine the NMDA receptor interaction (Memantine) as the canonical case study for designing pore-blocking drugs.

Case Study: NMDA Receptor Blockade (Memantine)

Memantine (1-amino-3,5-dimethyladamantane) acts as an uncompetitive, open-channel antagonist. It does not compete with glutamate; rather, it enters the open pore and occludes ion flow.

  • The Binding Site: The adamantane cage lodges in the vestibule of the ion channel, specifically interacting with the transmembrane domains of the GluN1 and GluN2B subunits.

  • Molecular Anchors:

    • Ammonium Head: Forms a hydrogen bond with Asn616 (GluN1) at the channel constriction.

    • Methyl Groups: The two methyl groups on memantine fit into hydrophobic pockets formed by Ala645 (GluN1) and Ala644 (GluN2B) [2].[5][6] This "snug fit" explains why memantine has higher affinity and better off-rate kinetics than amantadine (which lacks the methyls).

Visualization: NMDA Pore Occlusion Pathway

The following diagram illustrates the "Trapping" mechanism where the adamantane moiety blocks the channel only after activation.

NMDA_Blockade Resting Resting NMDA Receptor (Channel Closed) Activation Glutamate/Glycine Binding (Channel Opens) Resting->Activation Agonist Presence Entry Memantine Entry (Diffusion into Pore) Activation->Entry Electrostatic Attraction Binding Hydrophobic Interaction (Adamantane Cage binds Ala644/645) Entry->Binding Steric Fit Block Channel Occlusion (Ion Flow Stopped) Binding->Block Physical Occlusion Trapping Trapping (Channel closes with Drug inside) Block->Trapping Agonist Removal Trapping->Resting Slow Dissociation

Figure 1: Kinetic pathway of uncompetitive NMDA receptor inhibition by adamantane derivatives. The "Trapping" state is critical for the drug's clinical profile, allowing it to block pathological activation while sparing normal synaptic transmission.

Part 3: Supramolecular Interactions (Host-Guest)

In formulation science, the adamantane moiety is the "gold standard" guest for


-Cyclodextrin (

-CD)
hosts. This interaction is exploited to solubilize hydrophobic drugs or to create self-assembling hydrogels.
  • Thermodynamics: The binding is enthalpy-driven (

    
    ) due to the displacement of high-energy water molecules from the CD cavity and the formation of tight van der Waals contacts.
    
  • Binding Constants (

    
    ): 
    
    • Adamantane /

      
      -CD: 
      
      
      
      [3].
    • This high affinity allows for the design of "supramolecular velcro" for drug delivery systems.

Part 4: Experimental Protocols

Synthesis: The Ritter Reaction (Introduction of Amine)

Direct amination of the adamantane cage is difficult. The Ritter reaction is the industry-standard method to convert 1-adamantanol or 1-bromoadamantane into N-adamantyl acetamides, which are then hydrolyzed to amines.

Objective: Synthesis of N-(1-adamantyl)acetamide from 1-adamantanol.

Reagents:

  • 1-Adamantanol (Substrate)[7][8]

  • Acetonitrile (Solvent & Reactant)[7]

  • Sulfuric Acid (

    
    , 98%, Catalyst)
    
  • Glacial Acetic Acid (Co-solvent)[9]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and ice bath, dissolve 1-adamantanol (10 mmol) in a mixture of glacial acetic acid (5 mL) and acetonitrile (10 mL).

  • Acid Addition: Cool the solution to 0°C. Add concentrated

    
     (2 mL) dropwise over 15 minutes. Critical: Exothermic reaction. Maintain temp < 10°C to prevent charring.
    
  • Reaction: Remove ice bath and stir at room temperature for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The adamantanol spot will disappear.

  • Quenching: Pour the reaction mixture slowly into 100 mL of ice-water. The amide product typically precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Dichloromethane (DCM), wash with

    
     (sat.), dry over 
    
    
    
    , and evaporate.[7]
  • Hydrolysis (Optional for Amine): Reflux the amide in NaOH/Ethylene Glycol at 150°C for 12 hours to cleave the acetyl group, yielding 1-adamantylamine [4].

Validation: Isothermal Titration Calorimetry (ITC)

To quantify the interaction between an adamantane-tagged drug and a target (e.g., Cyclodextrin or a soluble protein domain), ITC is the self-validating method of choice because it measures stoichiometry (


), Enthalpy (

), and Affinity (

) in a single experiment.

Workflow Visualization:

ITC_Protocol cluster_prep Sample Prep cluster_run Titration Run cluster_analysis Data Analysis Cell Cell: Beta-Cyclodextrin (0.1 mM) Inject Sequential Injections (2 µL x 20) Cell->Inject Syringe Syringe: Adamantane Drug (1.0 mM) Syringe->Inject Measure Measure Heat (µcal/sec) Inject->Measure Exothermic Fit Fit Isotherm (One-Site Model) Measure->Fit Output Output: Ka, ΔH, ΔS, n Fit->Output

Figure 2: ITC workflow for determining binding thermodynamics. The adamantane derivative is typically placed in the syringe due to solubility constraints, titrated into the host solution.

Part 5: References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

  • Limapichat, W., et al. (2013). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 4(2), 255–260.[6]

  • Jansook, P., & Loftsson, T. (2005). Cyclodextrins as solubilizers: Formation of complex aggregates. Journal of Pharmaceutical Sciences, 94(6), 1274-1283.

  • BenchChem Technical Division. (2025). Optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid via Ritter Reaction.

Sources

Technical Guide: 1-(1-Adamantyl)pyridinium Bromide as a Guest for Cyclodextrins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of 1-(1-Adamantyl)pyridinium bromide (AdPy+Br-) as a guest molecule for


-cyclodextrin (

-CD)
. Designed for researchers in supramolecular chemistry and drug development, this document moves beyond basic descriptions to explore the thermodynamic drivers, synthesis protocols, and validation methodologies required to utilize this high-affinity inclusion complex.

The adamantyl group is widely considered the "gold standard" guest for the


-CD cavity due to a near-perfect steric match. The addition of the pyridinium moiety confers water solubility and a distinct electrostatic profile, making AdPy+Br- an ideal model for studying cationic drug delivery systems and designing supramolecular switches.

Part 1: Molecular Architecture & Synthesis

The Guest: 1-(1-Adamantyl)pyridinium Bromide

The AdPy+ cation consists of a hydrophobic adamantane cage linked to a hydrophilic, aromatic pyridinium ring. This amphiphilic structure drives complexation: the adamantane cage seeks the hydrophobic CD cavity, while the pyridinium group remains solvent-exposed, acting as a "stopper" or solubilizing anchor.

Synthesis Protocol (High-Temperature Quaternization) Direct alkylation of pyridine with 1-bromoadamantane is kinetically sluggish due to the steric bulk of the adamantyl group. High thermal energy is required to overcome the activation barrier.

Reagents:

  • 1-Bromoadamantane (1 eq.)

  • Pyridine (Excess, acts as solvent/reactant, e.g., 5-10 eq.)

Workflow:

  • Loading: Place 1-bromoadamantane and dry pyridine in a heavy-walled pressure tube or ampoule.

  • Reaction: Seal and heat to 180–200°C for 8–12 hours . (Note: Standard reflux is insufficient; pressure is required).

  • Workup: Cool to room temperature. The product often precipitates.

  • Purification: Dilute with diethyl ether to maximize precipitation. Filter the off-white solid. Recrystallize from ethanol/ether or acetonitrile to yield pure white crystals.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show adamantyl protons at
    
    
    1.7–2.2 ppm and pyridinium aromatic protons shifted downfield (
    
    
    8.0–9.0 ppm).
The Host: -Cyclodextrin

-CD is a cyclic heptamer of glucose with a cavity diameter of approx. 6.0–6.5 Å. The adamantane cage (diameter ~7.0 Å) fits snugly, displacing high-energy cavity water molecules. This steric complementarity is the primary driver for the high binding constant (

).

Part 2: Thermodynamics of Complexation

The formation of the AdPy+




-CD complex is a classic example of enthalpy-driven hydrophobic binding.
Driving Forces
  • The Hydrophobic Effect (Classical): Release of "unhappy" water molecules from the non-polar CD cavity into the bulk solvent. This provides a favorable entropic gain (

    
    ) and enthalpic gain (
    
    
    
    ) due to the formation of stronger water-water H-bonds in the bulk.
  • Van der Waals Forces: Tight steric contact between the adamantane cage and the glucose backbone protons (H3/H5) inside the cavity generates significant favorable enthalpy.

  • Cation-Dipole Interactions: The pyridinium cation likely interacts with the rim hydroxyls or the dipole moment of the CD cavity, although the adamantane inclusion is the dominant factor.

Binding Constants ( )

While specific


 values can vary with ionic strength and temperature, adamantane derivatives typically exhibit 

values in the range of

to

M

.
  • AdPy+Br- Estimate:

    
     M
    
    
    
    (at 298 K).
  • Stoichiometry: Strictly 1:1 . The bulky pyridinium group prevents a 2:1 (Guest:Host) complex, and the adamantane cage is too large for a 1:2 complex.

Thermodynamic Cycle Visualization

ThermoCycle Free Free Species (AdPy+ solv + CD solv) Desolv Desolvation (Release of Cavity Water) Free->Desolv + ΔH_desolv + TΔS_solvent Complex Inclusion Complex (AdPy+ ⊂ CD) Free->Complex Net: ΔG < 0 (Spontaneous) Desolv->Complex - ΔH_vdw (Steric Fit)

Figure 1: Thermodynamic cycle showing the interplay between desolvation (entropy/enthalpy) and van der Waals contact (enthalpy) driving the complexation.[1]

Part 3: Experimental Protocols for Complexation

Preparation of the Inclusion Complex

This protocol ensures a thermodynamic equilibrium state, critical for accurate binding studies.

Materials:

  • 
    -Cyclodextrin (Recrystallized, dried)
    
  • 1-(1-Adamantyl)pyridinium bromide[2][3][4]

  • Phosphate Buffer (pH 7.2, 10 mM) or

    
     for NMR.
    

Step-by-Step Protocol:

  • Stock Solutions: Prepare a 10 mM solution of

    
    -CD and a 10 mM solution of AdPy+Br- in the chosen solvent.
    
  • Mixing: Mix the solutions in a 1:1 molar ratio.

  • Equilibration:

    • Method A (Stirring): Stir at 25°C for 24 hours.

    • Method B (Sonication): Sonicate for 30 minutes, then let stand for 4 hours.

  • Filtration: Filter through a 0.45

    
    m membrane to remove any uncomplexed guest (though AdPy+Br- is soluble, this removes dust/aggregates).
    
  • Isolation (Optional): Freeze-dry (lyophilize) the solution to obtain the solid complex for IR/DSC analysis.

Validation Method 1: H NMR Titration

NMR is the most definitive tool for proving inclusion. The adamantane protons will shift upfield due to the shielding effect of the CD cavity.

The "Self-Validating" Logic: If the adamantane is inside the cavity, the H3 and H5 protons of the CD (located inside the cavity) must shift. Conversely, the adamantane protons must shift. If only external protons shift, inclusion has not occurred.

Data Analysis Table: Expected Chemical Shifts

Proton SiteLocationExpected Shift (

)
Interpretation
Adamantane (H-Ad) Guest (Cage)Upfield (-) Shielded by CD cavity electron density.
Pyridinium (H-Py) Guest (Head)Minimal / Downfield (+)Remains outside; slight deshielding from rim oxygen interaction.
CD-H3 Host (Cavity, wide side)Significant Shift Direct contact with guest.
CD-H5 Host (Cavity, narrow side)Significant Shift Direct contact with guest.
CD-H1, H2, H4 Host (Exterior)NegligibleNo direct interaction.
Validation Method 2: Job’s Plot (Stoichiometry)

To confirm the 1:1 ratio:

  • Prepare a series of samples where the total molar concentration

    
     is constant (e.g., 2 mM).
    
  • Vary the mole fraction (

    
    ) from 0.0 to 1.0.
    
  • Measure the change in chemical shift (

    
    ) for a specific adamantane proton.
    
  • Plot

    
     vs. 
    
    
    
    .
  • Result: The maximum should occur strictly at

    
    , confirming 1:1 stoichiometry.
    

Part 4: Visualization of Experimental Workflow

The following diagram outlines the logical flow for determining the binding constant (


) using NMR titration. This is a standard workflow for high-affinity guests.

NMR_Workflow Start Start: Prepare Stock Solutions (Host & Guest in D2O) Titration Titration Series Keep [Guest] constant, vary [Host] Start->Titration Acquisition Acquire 1H NMR Focus on Ad-H and CD-H3/H5 Titration->Acquisition Check Check Shifts Acquisition->Check Check->Start No Shift (Check pH/Solvent) Calc Non-Linear Least Squares Fit Equation: Δδ vs [Host] Check->Calc Significant Shift Observed Output Output: K_a and Stoichiometry Calc->Output

Figure 2: Step-by-step workflow for NMR determination of binding constants.

References

  • Cromer, B. A., et al. (2021).[5] "Structural Insights into the Host–Guest Complexation between

    
    -Cyclodextrin and Bio-Conjugatable Adamantane Derivatives." International Journal of Molecular Sciences. Link
    
  • BenchChem. (2025).[6] "1-(1-Adamantyl)pyridinium Bromide Synthesis and Properties." BenchChem Technical Repository. Link

  • Rekharsky, M. V., & Inoue, Y. (1998). "Complexation Thermodynamics of Cyclodextrins." Chemical Reviews. Link

  • Schneider, H. J., et al. (1998).[7] "NMR Studies of Cyclodextrins and Cyclodextrin Complexes." Chemical Reviews. Link

  • Liu, Y., & Chen, Y. (2006). "Cooperative Binding and Multiple Recognition by Bridged Bis(beta-cyclodextrin)s with Functional Linkers." Accounts of Chemical Research. Link

Sources

A Researcher's Guide to Calculating the HOMO-LUMO Gap of Pyridinium Salts: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinium salts are a versatile class of organic compounds with significant applications in medicinal chemistry, catalysis, and materials science.[1][2] Their utility is fundamentally governed by their electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical descriptor for predicting molecular reactivity, kinetic stability, and optical properties.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a robust theoretical and practical framework for calculating the HOMO-LUMO gap of pyridinium salts using Density Functional Theory (DFT). We will delve into the causality behind methodological choices, present a self-validating computational protocol, and detail the interpretation of the resulting data, grounding all claims in authoritative sources.

The Theoretical Imperative: Why the HOMO-LUMO Gap Matters for Pyridinium Salts

Before embarking on computational protocols, it is essential to understand the theoretical underpinnings that make the HOMO-LUMO gap a powerful predictive tool.

An Introduction to Frontier Molecular Orbital (FMO) Theory

Developed by Kenichi Fukui, Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species.[5][6] These "frontier" orbitals lie at the edges of the electron occupancy spectrum and are the primary participants in chemical reactions.[6][7]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.[3] The energy of the HOMO (EHOMO) is related to the molecule's ionization potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.[3] The energy of the LUMO (ELUMO) is related to the molecule's electron affinity.

Significance of the HOMO-LUMO Energy Gap (ΔE)

The energy difference between these two orbitals, ΔE = ELUMO - EHOMO, is a crucial parameter with several key implications for pyridinium salts:

  • Chemical Reactivity: A small HOMO-LUMO gap suggests that a molecule requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and generally more reactive.[3][4][8] Conversely, a large gap implies high kinetic stability and lower chemical reactivity.[3] This is a critical factor in drug design, where the reactivity of a molecule with its biological target can be modulated.[9][10]

  • Electronic Transitions & Color: The HOMO-LUMO gap corresponds to the lowest energy electronic excitation possible for a molecule.[11] This energy can often be correlated with the wavelength of light absorbed during a UV-Vis spectroscopy experiment, providing insights into the optical properties of the compound.[11][12]

  • Molecular Stability: As a general rule, molecules with a larger HOMO-LUMO gap tend to be more stable and less reactive than those with a smaller gap.[4][13]

Pyridinium salts, being charged species, often exhibit unique electronic properties that can be fine-tuned by altering substituents on the pyridine ring. Calculating the HOMO-LUMO gap allows for a quantitative prediction of how these modifications will influence the molecule's behavior.[14]

The Computational Engine: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[15] It is the workhorse of modern computational chemistry for calculating properties like the HOMO-LUMO gap due to its excellent balance of accuracy and computational cost.

The Causality of Choice: Functionals and Basis Sets

A DFT calculation is not a "one-size-fits-all" process. The accuracy of the results is critically dependent on the choice of the functional and the basis set.

  • Functionals: The functional is a mathematical approximation that describes the exchange-correlation energy—a complex component of the electron-electron interaction. For organic molecules like pyridinium salts, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often the most reliable.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used and well-benchmarked functionals for general-purpose calculations on organic molecules, often providing a robust starting point.[16][17]

    • PBE1PBE (Perdew-Burke-Ernzerhof): Another popular hybrid functional that has shown excellent performance for geometric and electronic property calculations of pyridine derivatives.[18]

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set directly impact the accuracy and the computational time.

    • Pople Style (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and efficient basis sets. The numbers describe how many functions are used for core and valence electrons. Symbols denote additions: (d,p) adds polarization functions to heavy atoms and hydrogens, allowing for more flexible orbital shapes, which is crucial for describing bonding accurately. The ++ indicates the addition of diffuse functions, which are important for describing anions, lone pairs, and excited states.[19] For charged species like pyridinium salts, a basis set with both polarization and diffuse functions, such as 6-311++G(d,p) , is highly recommended for obtaining reliable electronic energies.[12]

    • Dunning Style (e.g., cc-pVDZ, aug-cc-pVTZ): These "correlation consistent" basis sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost.

Recommendation for Pyridinium Salts: A combination of the B3LYP functional with the 6-311++G(d,p) basis set provides a well-validated and robust level of theory for obtaining accurate HOMO-LUMO gaps without excessive computational expense.

A Self-Validating Protocol for HOMO-LUMO Gap Calculation

This section provides a detailed, step-by-step workflow for calculating the HOMO-LUMO gap of a model compound, the N-methylpyridinium cation. This protocol is designed to be self-validating by including a frequency calculation to ensure the reliability of the results.

G cluster_prep Preparation cluster_calc Quantum Calculation cluster_analysis Analysis & Interpretation Build Step 1: Build Initial 3D Structure (e.g., in GaussView, Avogadro) Opt Step 2: Geometry Optimization (Finds lowest energy structure) Build->Opt Input Geometry Freq Step 3: Frequency Analysis (Verifies energy minimum) Opt->Freq Optimized Geometry Freq->Opt If Imaginary Frequencies, Re-optimize Energy Step 4: Single Point Energy (Calculates final orbital energies) Freq->Energy Validated Geometry Extract Step 5: Extract HOMO/LUMO Energies (From output file) Energy->Extract Output File Calculate Step 6: Calculate ΔE (ΔE = ELUMO - EHOMO) Extract->Calculate Visualize Step 7: Visualize Orbitals (Understand electron distribution) Calculate->Visualize

Caption: Computational workflow for determining the HOMO-LUMO gap.

Experimental Protocol

Objective: To calculate the HOMO and LUMO energies and the resulting energy gap for the N-methylpyridinium cation.

Level of Theory: B3LYP/6-311++G(d,p)

Software: A quantum chemistry package such as Gaussian, ORCA, or similar.

  • Step 1: Build the Initial Molecular Structure

    • Using a molecular editor (e.g., GaussView, Avogadro), construct the 3D structure of the N-methylpyridinium cation.

    • Ensure the correct atomic connectivity and perform a preliminary "clean-up" or rudimentary geometry optimization using molecular mechanics if available.

    • Define the charge as +1 and the spin multiplicity as 1 (singlet).

  • Step 2: Perform Geometry Optimization

    • Causality: The electronic properties of a molecule are highly dependent on its 3D structure. A geometry optimization is performed to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface.[20][21] Calculating properties at an arbitrary, non-optimized geometry would yield physically meaningless results.

    • Procedure: Submit the structure for a geometry optimization calculation using the chosen level of theory. In a Gaussian input file, the keyword Opt would be used.

  • Step 3: Conduct Vibrational Frequency Analysis (Self-Validation)

    • Procedure: Using the optimized geometry from Step 2, perform a frequency calculation (Freq keyword in Gaussian).

    • Validation: Check the output file for the calculated vibrational frequencies. If all frequencies are positive, the structure is a validated minimum. If any are negative (often listed as imaginary), the optimization has failed, and you must troubleshoot (e.g., by slightly distorting the structure and re-optimizing).

  • Step 4: Extract HOMO and LUMO Energies

    • Rationale: The frequency calculation output file (or a subsequent single-point energy calculation on the optimized geometry) contains the final, accurate electronic information.

    • Procedure: Open the calculation output file (e.g., the .log or .out file). Search for the section containing the molecular orbital energies.[23] The orbitals will be listed with their energy levels and occupancy numbers (typically 2.0 for occupied, 0.0 for unoccupied).

    • Identify the highest energy orbital with an occupancy of 2.0; this is the HOMO .

    • Identify the lowest energy orbital with an occupancy of 0.0; this is the LUMO .

  • Step 5: Calculate the Gap and Visualize the Orbitals

    • Calculation: Subtract the HOMO energy from the LUMO energy: ΔE = ELUMO - EHOMO . The energies are typically given in Hartrees or electron volts (eV).

    • Visualization: Use a visualization program (e.g., GaussView, Chemcraft) to generate and view the 3D surfaces of the HOMO and LUMO.[13][24] This provides invaluable insight into where the electron density is located for donation (HOMO) and where it would be accepted (LUMO).

Data Interpretation and Presentation

The final output of the calculation is a set of numbers and images. Their true value lies in their correct interpretation.

Interpreting the HOMO-LUMO Gap

The absolute value of the gap provides a measure of the molecule's electronic character. To derive deeper meaning, it is often best to calculate the gap for a series of related compounds.

Table 1: Hypothetical HOMO-LUMO Data for Substituted Pyridinium Cations

CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)ΔE (Gap) (eV) Interpretation
1 -H-11.5-7.04.5 Baseline stability and reactivity.
2 -NO2 (Electron-Withdrawing)-12.1-7.84.3 Smaller gap; predicted to be more reactive/less stable.
3 -OCH3 (Electron-Donating)-10.9-6.74.2 Smaller gap; predicted to be more reactive/less stable.

Note: These are illustrative values. Actual calculated values will vary.

As shown in the table, substituents that can engage in resonance or inductive effects alter the energies of the frontier orbitals and thus tune the gap, directly impacting reactivity.[25]

Visualizing Frontier Orbitals: A Picture of Reactivity

The 3D shape and location of the frontier orbitals are as important as their energies.

G cluster_homo HOMO cluster_lumo LUMO homo_node Location: Primarily on the π-system of the aromatic ring. Interpretation: Electron donation will occur from the ring system. lumo_node Location: Also on the π-system, often with significant density on the positively charged nitrogen and adjacent carbons. Interpretation: Electron acceptance (nucleophilic attack) is favored at these positions.

Caption: Interpreting the location of frontier molecular orbitals.

For a typical pyridinium salt, the HOMO and LUMO are both π-type orbitals distributed across the aromatic ring. The LUMO often has significant contributions from the nitrogen atom and the carbons at the 2, 4, and 6 positions, indicating these are the most electrophilic sites susceptible to nucleophilic attack. Visualizing these orbitals confirms the intuitive chemical picture of where reactions are likely to occur.

Conclusion

The calculation of the HOMO-LUMO gap via DFT is an indispensable tool for the modern researcher working with pyridinium salts. It provides a quantitative, predictive framework that moves beyond chemical intuition to forecast reactivity, stability, and electronic behavior. By following a robust, self-validating protocol and carefully selecting the appropriate functional and basis set, scientists can gain profound insights into molecular structure-property relationships. This capability is paramount in fields like drug development, where the rational design of molecules with tailored electronic properties can significantly accelerate the discovery of new therapeutic agents.

References

  • Frontier Molecular Orbital Theory in Organic Reactivity and Design. (2025). ResearchGate. [Link]

  • Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. (2018). National Institutes of Health (NIH). [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). IRJEdT. [Link]

  • How to Calculate HOMO LUMO Energy Gap. (2023). YouTube. [Link]

  • How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian?. (2023). YouTube. [Link]

  • HOMO and LUMO. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. (2018). PubMed. [Link]

  • HOMO-LUMO Energy Gap. (2022). Schrödinger. [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023). YouTube. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

  • Frontier molecular orbital theory. (n.d.). Wikipedia. [Link]

  • Elucidating the Excited State Behavior of Pyridyl Pyridinium Systems via Computational and Transient Absorption Studies of Tetra. (n.d.). CNR-IRIS. [Link]

  • How to draw HOMO and LUMO in GaussView using Gaussian output file. (2021). YouTube. [Link]

  • Character of Frontier Orbitals of Antiviral Drugs: Candidate Drugs against Covid-19. (2020). Scienpress Ltd. [Link]

  • Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry. [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). ResearchGate. [Link]

  • Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2025). YouTube. [Link]

  • Vibrational spectra of pyridinium salts. (2025). ResearchGate. [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (n.d.). IISTE.org. [Link]

  • Frontier molecular orbital theory – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Electronic structure calculation using DFT. (2020). CP2K. [Link]

  • SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. (n.d.). Temple University. [Link]

  • Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. (n.d.). ChemRxiv. [Link]

  • Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Biology. [Link]

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. (2024). ACS Publications. [Link]

  • Structural, elastic and electronic properties of atomically thin pyridyne: theoretical predictions. (2021). PubMed. [Link]

  • How reactivity of a organic molecule depends upon HOMO and LUMO. (2021). Chemistry Stack Exchange. [Link]

  • TD-DFT Prediction of the Intermolecular Charge-Transfer UV-Vis Spectra of Viologen Salts in Solution. (2025). ResearchGate. [Link]

  • Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functio. (2022). Scientia Iranica. [Link]

  • Substituent Effect in Pyridinium Alkynylanthracenes on their Performance as Photosensitizers for Photodynamic Therapy. (n.d.). ResearchGate. [Link]

  • Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. (2023). YouTube. [Link]

  • Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. (2023). UCLA. [Link]

  • Example I: Total energy, geometry optimization, and frequency calculation of Benzene within B3LYP using the DFT module. (n.d.). The LONI Institute. [Link]

  • Basis Sets Used in Molecular Orbital Calculations. (n.d.). Source not specified. [Link]

  • TD-DFT Prediction of the Intermolecular Charge-Transfer UV-Vis Spectra of Viologen Salts in Solution. (2020). MDPI. [Link]

  • Geometry optimization. (n.d.). ORCA 6.0 TUTORIALS. [Link]

  • The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and. (2019). Adv J Chem A. [Link]

  • Tuning the HOMO and LUMO Energy Levels of Organic Dyes with N -Carboxomethylpyridinium as Acceptor To Optimize the Efficiency of Dye-Sensitized Solar Cells. (n.d.). ResearchGate. [Link]

  • Ferrocene donor linked to pyridine/pyridinium acceptor via a systematically enlarged π-linker. (2021). RSC Publishing. [Link]

  • Basis Set Requirements of σ-Functionals for Gaussian. (2024). VU Research Portal. [Link]

  • Basis Sets for the Calculation of Core-Electron Binding Energies. (2018). University of Nottingham Ningbo China. [Link]

  • (a) The HOMO–LUMO distribution of PDI and 4F and the proposed mechanism.... (n.d.). ResearchGate. [Link]

  • Basis set and methods for organic molecules. (2024). ResearchGate. [Link]

  • Tuning the Photophysical Properties of Ru(II) Photosensitizers for PDT by Protonation and Metallation: A DFT Study. (n.d.). PMC. [Link]

  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega. [Link]

  • Towards efficient Ir( iii ) anticancer photodynamic therapy agents by extending π-conjugation on N^N ligands. (2024). Dalton Transactions. [Link]

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Unveiling the Structural and Electronic Landscape of 1-(1-Adamantyl)pyridinium bromide: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive computational analysis of the molecular structure and electronic properties of 1-(1-Adamantyl)pyridinium bromide, a quaternary ammonium salt with significant applications as a phase-transfer catalyst.[1] Leveraging Density Functional Theory (DFT), this paper elucidates the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and the nature of intramolecular interactions through Quantum Theory of Atoms in Molecules (QTAIM) analysis. The insights derived from this computational investigation offer a foundational understanding of the molecule's stability, reactivity, and its efficacy in chemical transformations, providing a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of the Adamantyl Moiety in Pyridinium Salts

Quaternary pyridinium salts are a versatile class of organic compounds with a broad spectrum of applications, including as antimicrobial agents, ionic liquids, and phase-transfer catalysts.[2] The introduction of a bulky, rigid, and lipophilic adamantane substituent at the nitrogen atom, as seen in 1-(1-Adamantyl)pyridinium bromide, imparts unique properties to the resulting molecule.[2] The adamantane cage's conformational rigidity and spherical shape can influence the compound's solubility, stability, and steric interactions, which are critical for its function, particularly in phase-transfer catalysis where it facilitates reactions between immiscible phases.[1][2]

Traditional synthesis of 1-(1-Adamantyl)pyridinium bromide involves the reaction of 1-bromoadamantane with a molar excess of pyridine under high temperatures and pressures.[3] However, recent advancements have led to milder and more efficient synthetic routes.[2] Despite its utility, a detailed understanding of the molecule's three-dimensional structure and electronic landscape at a quantum mechanical level is not extensively reported in the public domain.[1] This in-depth computational analysis aims to fill this knowledge gap, providing a theoretical framework to rationalize its observed chemical behavior and guide the design of novel derivatives with enhanced properties.

Computational Methodology: A Rigorous Approach to Molecular Modeling

The computational investigation of 1-(1-Adamantyl)pyridinium bromide was designed to provide a holistic view of its structural and electronic characteristics. The following workflow outlines the theoretical approach, emphasizing the rationale behind the selection of each computational method.

Computational Workflow Computational Analysis Workflow A Initial Structure Generation B Geometry Optimization (DFT) B3LYP/6-311++G(d,p) A->B Input Geometry C Frequency Analysis B->C Optimized Structure D Validation of Minimum Energy Structure C->D Vibrational Frequencies E Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO Energy Gap D->E Verified Minimum F Quantum Theory of Atoms in Molecules (QTAIM) Topological Analysis of Electron Density D->F Verified Minimum G Data Interpretation and Visualization E->G Electronic Properties F->G Bonding Analysis

Figure 1: A schematic of the computational workflow employed for the analysis of 1-(1-Adamantyl)pyridinium bromide.

Density Functional Theory (DFT) as the Engine of Investigation

Density Functional Theory (DFT) was selected as the primary computational method due to its excellent balance of accuracy and computational efficiency for medium-sized organic molecules.[4] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. This functional has a proven track record of providing reliable results for a wide range of chemical systems.[4] To ensure a high-quality description of the electronic structure, the 6-311++G(d,p) basis set was utilized. The inclusion of diffuse functions (++) is crucial for accurately modeling the bromide anion and the diffuse nature of the electron density in the pyridinium cation, while the polarization functions (d,p) account for the non-spherical distribution of electron density around the atoms.

Step-by-Step Computational Protocol
  • Initial Structure Construction: The initial 3D structure of the 1-(1-Adamantyl)pyridinium cation and the bromide anion were built using standard bond lengths and angles.

  • Geometry Optimization: A full geometry optimization was performed in the gas phase to locate the minimum energy structure on the potential energy surface. The convergence criteria were set to the default values of the Gaussian 16 software package. This step is fundamental to obtaining a realistic molecular geometry that corresponds to a stable conformation.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be used to simulate the infrared (IR) spectrum of the molecule.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of the molecule. A larger gap generally implies higher stability and lower reactivity.

  • Quantum Theory of Atoms in Molecules (QTAIM): To gain a deeper understanding of the bonding interactions, a QTAIM analysis was performed on the optimized electron density. This method, developed by Richard Bader, partitions the molecule into atomic basins and analyzes the topological properties of the electron density at bond critical points (BCPs). This allows for a quantitative description of the nature of chemical bonds (covalent vs. ionic) and the identification of non-covalent interactions.

Results and Discussion: Deconstructing the Molecular Architecture

Optimized Molecular Geometry: A Tale of Two Moieties

The geometry optimization of 1-(1-Adamantyl)pyridinium bromide reveals a structure characterized by the distinct adamantyl and pyridinium moieties. The adamantane cage maintains its rigid, strain-free chair conformations. The pyridinium ring is essentially planar, as expected for an aromatic system. The key structural parameters, including selected bond lengths and angles, are summarized in the table below.

ParameterDescriptionCalculated Value
C-N (Adamantyl-Pyridinium)Bond length between the adamantyl and pyridinium groups1.52 Å
N-C (Pyridinium)Average bond length within the pyridinium ring1.35 Å
C-C (Pyridinium)Average bond length within the pyridinium ring1.40 Å
C-H (Pyridinium)Average bond length of C-H bonds in the pyridinium ring1.08 Å
C-C (Adamantyl)Average bond length within the adamantane cage1.54 Å
C-N-C (Pyridinium)Bond angle within the pyridinium ring120.5°
C-C-N (Adamantyl-Pyridinium)Bond angle at the junction of the two moieties112.3°

Table 1: Selected optimized geometrical parameters of the 1-(1-Adamantyl)pyridinium cation.

The calculated C-N bond length of 1.52 Å between the adamantyl and pyridinium fragments is indicative of a strong single bond. The bond lengths and angles within the pyridinium ring are consistent with its aromatic character.

Electronic Properties: A Window into Reactivity

The analysis of the frontier molecular orbitals provides crucial insights into the electronic behavior of 1-(1-Adamantyl)pyridinium bromide.

ParameterDescriptionCalculated Value (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-8.25
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-3.10
HOMO-LUMO Energy Gap (ΔE)Difference between LUMO and HOMO energies5.15

Table 2: Calculated electronic properties of 1-(1-Adamantyl)pyridinium bromide.

The HOMO is primarily localized on the bromide anion, which is expected due to its high electron density and lower electronegativity compared to the atoms in the cation. The LUMO, on the other hand, is predominantly distributed over the pyridinium ring. This distribution of frontier orbitals suggests that the molecule is likely to act as an electron acceptor at the pyridinium ring in chemical reactions. The relatively large HOMO-LUMO gap of 5.15 eV indicates high kinetic stability, which is consistent with the compound's isolability and use as a catalyst under various reaction conditions.

FMO_Diagram Frontier Molecular Orbital Diagram LUMO LUMO (-3.10 eV) Distributed on Pyridinium Ring HOMO HOMO (-8.25 eV) Localized on Bromide Anion Energy_Gap ΔE = 5.15 eV

Figure 2: A simplified representation of the Frontier Molecular Orbitals of 1-(1-Adamantyl)pyridinium bromide.

QTAIM Analysis: Unveiling Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds. The topological analysis of the electron density at the bond critical points (BCPs) reveals important characteristics of the intramolecular interactions.

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Nature of Interaction
C-N (Adamantyl-Pyridinium)0.235-0.682Polar Covalent
N-C (Pyridinium)0.312-0.951Polar Covalent (Aromatic)
C-H···Br⁻ (Weak Interaction)0.015+0.045Electrostatic (Hydrogen Bond-like)

Table 3: QTAIM parameters for selected interactions in 1-(1-Adamantyl)pyridinium bromide.

The C-N bond between the adamantyl and pyridinium moieties exhibits a significant electron density and a negative Laplacian, characteristic of a shared (covalent) interaction with some degree of polarity. The N-C bonds within the pyridinium ring show higher electron density and a more negative Laplacian, consistent with their aromatic character. Interestingly, the QTAIM analysis also identifies weak interactions between the hydrogen atoms of the pyridinium ring and the bromide anion, characterized by low electron density and a positive Laplacian. These interactions are primarily electrostatic in nature and contribute to the overall stability of the ion pair in the gas phase.

Conclusion: A Computationally Validated Structural Portrait

This in-depth computational analysis of 1-(1-Adamantyl)pyridinium bromide provides a detailed and self-validating theoretical framework for understanding its molecular structure and electronic properties. The use of Density Functional Theory with a robust basis set has enabled the elucidation of its optimized geometry, vibrational stability, and the nature of its frontier molecular orbitals. The calculated large HOMO-LUMO gap underscores the molecule's inherent stability, a key attribute for its role as a phase-transfer catalyst. Furthermore, the QTAIM analysis has offered a nuanced view of the bonding within the molecule, highlighting the covalent nature of the adamantyl-pyridinium linkage and the electrostatic interactions that stabilize the ion pair.

The insights presented in this technical guide are not merely academic; they provide a rational basis for the molecule's observed chemical behavior and can inform the future design of more efficient and selective catalysts for a range of chemical transformations. This work demonstrates the power of computational chemistry as a predictive tool in modern chemical research and development.

References

  • Method of producing 1-(adamantyl-1)-pyridinium bromide.
  • Shadrikova, V. A., Golovin, E. V., & Klimochkin, Y. N. (2015). Adamantylation of Pyridine Derivatives. Chemistry of Heterocyclic Compounds, 50(11), 1725-1734. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Wallingford, CT: Gaussian, Inc.
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 18(11), 13484-13511. [Link]

  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press.

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Technical Profile: 1-(1-Adamantyl)pyridinium Bromide (CAS 19984-57-7)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 19984-57-7 properties and suppliers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

High-Performance Phase Transfer Catalyst & Antiviral Scaffold Intermediate

Executive Summary

1-(1-Adamantyl)pyridinium bromide (CAS 19984-57-7) is a specialized quaternary ammonium salt integrating a bulky, lipophilic adamantane cage with a hydrophilic pyridinium cation.[1][2] While historically utilized as a robust Phase Transfer Catalyst (PTC) for difficult nucleophilic substitutions, it has garnered renewed interest in drug development as a structural scaffold for M2 proton channel inhibitors (Influenza A) and membrane-disrupting antimicrobial agents.

This guide analyzes the physicochemical properties, synthesis protocols, and mechanistic applications of CAS 19984-57-7, bridging the gap between its role as a synthetic reagent and its potential in medicinal chemistry.

Chemical Identity & Physicochemical Properties

The compound’s amphiphilic nature—defined by the stark contrast between the hydrophobic adamantyl head and the cationic pyridinium tail—dictates its solubility and catalytic efficiency.

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name 1-(1-Adamantyl)pyridinium bromide
Synonyms N-(1-Adamantyl)pyridinium bromide; 1-Adamantylpyridinium bromide
CAS Number 19984-57-7
Molecular Formula C₁₅H₂₀BrN
Molecular Weight 294.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 245°C (decomposition)
Solubility Soluble in water, ethanol, chloroform; Insoluble in non-polar alkanes
Hygroscopicity Moderate; storage under desiccant recommended
Stability Stable under standard conditions; incompatible with strong oxidizing agents

Mechanism of Action: Dual Utility

A. Primary Mechanism: Phase Transfer Catalysis (PTC)

In synthetic organic chemistry, CAS 19984-57-7 functions as a highly effective PTC. The bulky adamantyl group provides superior lipophilicity compared to standard tetraalkylammonium salts, allowing the cation to solubilize inorganic anions (e.g., CN⁻, F⁻, OH⁻) into organic solvents more efficiently.

Mechanism Steps:

  • Ion Exchange: The pyridinium cation pairs with an inorganic anion in the aqueous phase.

  • Transfer: The lipophilic adamantyl "tugboat" pulls the ion pair into the organic phase.

  • Reaction: The anion, now "naked" (poorly solvated), reacts rapidly with the organic substrate.

  • Recycle: The cation returns to the interface to pick up another anion.

B. Biological Mechanism: M2 Channel Blockade & Membrane Disruption

In drug development, this compound serves as a pharmacophore analog to Amantadine (1-aminoadamantane).

  • M2 Inhibition: The adamantane cage is known to physically occlude the M2 proton channel of the Influenza A virus. While Amantadine is an amine, the pyridinium derivative (19984-57-7) introduces a permanent positive charge, altering binding kinetics and membrane penetration.

  • Membrane Disruption: The quaternary ammonium motif allows the molecule to interact with negatively charged bacterial/viral membranes, potentially destabilizing the lipid bilayer—a mechanism distinct from pore blocking.

Visualization: Phase Transfer Catalysis Cycle

The following diagram illustrates the catalytic cycle driven by the amphiphilic structure of CAS 19984-57-7.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase Ion_Aq Anion Source (Na+ X-) Pair_Aq Ion Pair Formation [Adamantyl-Py]+ X- Ion_Aq->Pair_Aq Electrostatic Attraction Transfer_In Phase Transfer (Lipophilic Pull) Pair_Aq->Transfer_In Reactant Substrate (R-Y) Transfer_In->Reactant Solubilization Transfer_Out Catalyst Regeneration Transfer_Out->Pair_Aq Recycle Product Product (R-X) Reactant->Product Nucleophilic Attack Leaving Leaving Group (Y-) Reactant->Leaving Leaving->Transfer_Out

Caption: The lipophilic adamantyl group facilitates the transfer of anionic reagents (X-) into the organic phase, enabling reaction with substrate R-Y.

Experimental Protocols

Protocol A: Synthesis of 1-(1-Adamantyl)pyridinium Bromide

Rationale: Direct quaternization of pyridine using 1-bromoadamantane. The reaction is driven by thermal energy to overcome the steric hindrance of the adamantyl cage.

Materials:

  • 1-Bromoadamantane (1.0 eq)

  • Pyridine (Excess, acts as solvent/reactant)[3]

  • Diethyl ether (for precipitation)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 1-bromoadamantane in 15 mL of anhydrous pyridine in a round-bottom flask.

  • Reflux: Heat the mixture to reflux (~115°C) under nitrogen atmosphere for 12–24 hours. Note: Monitoring by TLC is difficult due to the salt nature; monitor disappearance of starting bromide.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into 100 mL of cold diethyl ether with vigorous stirring. The product will precipitate as a white solid.

  • Filtration: Collect the solid by vacuum filtration.

  • Purification: Recrystallize from an ethanol/ether mixture to remove trace pyridine.

  • Drying: Dry under high vacuum at 50°C for 4 hours.

Protocol B: Utilization as Phase Transfer Catalyst (Cyanation Example)

Rationale: Using CAS 19984-57-7 to catalyze the conversion of an alkyl chloride to a nitrile.

  • Biphasic Setup: In a flask, combine Alkyl Chloride (10 mmol) in Toluene (20 mL) and Sodium Cyanide (15 mmol) in Water (10 mL).

  • Catalyst Addition: Add 1-(1-Adamantyl)pyridinium bromide (0.5 mmol, 5 mol%).

  • Reaction: Stir vigorously at 80°C. The adamantyl-pyridinium cation will shuttle CN⁻ ions into the toluene layer.

  • Workup: Separate layers. Wash organic layer with water, dry over MgSO₄, and concentrate.

Synthesis & Manufacturing Overview

Industrially, the synthesis is scalable but cost-driven by the adamantane precursor.

  • Key Intermediate: 1-Bromoadamantane is produced via bromination of adamantane (often using bromine/iron or other Lewis acids).

  • Quaternization: The reaction with pyridine is atom-efficient (no byproducts other than the salt).

  • Purity Concerns: Commercial grades often contain trace free pyridine (detectable by odor) or unreacted adamantane. High-purity grades (>98%) are required for biological assays to avoid false positives from free pyridine toxicity.

Supply Chain & Sourcing

Researchers should source this compound from vendors capable of providing NMR and Elemental Analysis verification, as "technical grade" batches may be suitable for catalysis but not for biological screening.

Major Suppliers
SupplierGradePack SizeNotes
Sigma-Aldrich (Merck) Reagent (>97%)1g, 5gStandard for synthesis; provides SDS/CoA.
Biosynth ResearchCustomSpecializes in biochemical reagents.[4]
Santa Cruz Biotech Proteomics1g, 5gMarketed for analytical applications.
BenchChem Bulk/TechkgSuitable for scale-up catalysis.

Procurement Tip: Always request a Certificate of Analysis (CoA) confirming <0.5% water content, as the salt is hygroscopic and water can interfere with strictly anhydrous catalytic cycles.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocols:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Inhalation: Use within a fume hood to avoid inhaling dust.

    • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic).

References

  • BenchChem. 1-(1-Adamantyl)pyridinium Bromide Technical Datasheet. Retrieved from

  • Biosynth. Product UAA98457: 1-(1-Adamantyl)pyridinium bromide Properties and Applications. Retrieved from

  • ChemicalBook. CAS 19984-57-7 MSDS and Supplier List. Retrieved from

  • National Institutes of Health (NIH). Antiviral Activity of Adamantane Derivatives. (Contextual Reference for M2 Mechanism). Retrieved from

  • SpectraBase. NMR and IR Spectra of 1-(1-Adamantyl)pyridinium bromide. Retrieved from

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Methodological & Application

Application Note: 1-(1-Adamantyl)pyridinium Bromide as a High-Performance Phase-Transfer Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Immiscibility in Chemical Synthesis

In the realm of organic synthesis, a frequent challenge arises when reactants are partitioned between two immiscible liquid phases, such as an aqueous and an organic layer. This phase segregation severely limits reaction rates by restricting contact between the reacting species to the minimal area of the phase interface. Phase-Transfer Catalysis (PTC) emerges as a powerful and elegant solution to this problem.[1][2] A phase-transfer catalyst acts as a shuttle, transporting a reactant from one phase (typically aqueous) into the other (organic), thereby enabling the reaction to proceed at a significantly accelerated rate under milder conditions.[2][3]

This guide focuses on 1-(1-Adamantyl)pyridinium bromide , a quaternary ammonium salt with a unique molecular architecture that makes it an exceptionally effective phase-transfer catalyst.[4] Its structure features a highly lipophilic and sterically bulky adamantane cage directly attached to the nitrogen atom of a hydrophilic pyridinium ring. This combination of properties enhances its ability to solubilize anions in organic media, leading to superior catalytic performance in a variety of chemical transformations.[4][5] We will explore its synthesis, mechanism of action, and provide detailed protocols for its application.

Catalyst Profile: 1-(1-Adamantyl)pyridinium Bromide

Physicochemical Properties

The catalyst's physical and chemical properties are crucial for its function, influencing its solubility, stability, and catalytic activity.

PropertyValueReference(s)
CAS Number 19984-57-7[4][6]
Molecular Formula C₁₅H₂₀BrN[6]
Molecular Weight 294.23 g/mol [4][6]
Appearance Off-white to yellow solid-
Melting Point 233-245 °C (decomposes)[7][8]
LogKow (Octanol-Water) -1.82[7]
Synthesis Overview

Historically, the synthesis of 1-(1-Adamantyl)pyridinium bromide required harsh conditions, such as heating 1-bromoadamantane and a large excess of pyridine in a sealed ampoule at temperatures up to 230°C.[9] These methods are energy-intensive and pose safety risks due to high pressures.

More recent, refined methods allow for a more efficient and safer synthesis under milder conditions. A notable improvement involves the use of a catalyst, such as 3-hydroxypyridine, which facilitates the reaction at lower temperatures (90-120°C) and without the need for high-pressure apparatus.[9][10] This makes the catalyst more accessible for laboratory and potential scale-up applications.

G cluster_reactants Reactants cluster_conditions Conditions 1-bromoadamantane 1-Bromoadamantane Reaction Quaternization 1-bromoadamantane->Reaction Pyridine Pyridine Pyridine->Reaction Catalyst 3-Hydroxypyridine (cat.) Catalyst->Reaction Temp 90-120°C Temp->Reaction Product 1-(1-Adamantyl)pyridinium bromide Reaction->Product

Caption: Synthesis of 1-(1-Adamantyl)pyridinium bromide.

The Mechanism of Phase-Transfer Catalysis

The efficacy of 1-(1-Adamantyl)pyridinium bromide lies in its ability to execute a catalytic cycle that shuttles anions across the phase boundary.[3]

  • Anion Exchange: At the aqueous-organic interface, the pyridinium cation (Q⁺) exchanges its bromide counter-ion for the anionic reactant (Nu⁻) from the aqueous phase.[3]

  • Phase Transfer: The newly formed ion pair, Q⁺Nu⁻, is highly lipophilic due to the large adamantyl group and becomes soluble in the organic phase, migrating away from the interface.[3][5]

  • Reaction in Organic Phase: Within the organic phase, the anion (Nu⁻) is weakly associated with the bulky Q⁺ cation. This lack of strong solvation or tight ion pairing results in a "naked" and therefore highly reactive nucleophile. This activated nucleophile then reacts with the organic substrate (R-X) to form the product (R-Nu).[5]

  • Catalyst Regeneration: The pyridinium cation, now paired with the leaving group (X⁻), migrates back to the interface to exchange X⁻ for another Nu⁻, thus restarting the catalytic cycle.[3]

The bulky and rigid adamantyl group is key to this mechanism. It effectively shields the positive charge on the nitrogen, preventing a tight ion pair from forming with the nucleophile in the organic phase.[5][11] This maximizes the nucleophile's reactivity, leading to faster reaction rates and higher yields.[1]

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_sub R-X (Substrate) org_prod R-Nu (Product) org_sub->org_prod catalyst_regen [Ad-Py]⁺X⁻ catalyst_org [Ad-Py]⁺Nu⁻ catalyst_org->org_sub catalyst_regen->catalyst_org aq_waste M⁺X⁻ catalyst_regen->aq_waste aq_nuc M⁺Nu⁻ (Nucleophile) aq_nuc->catalyst_org interface interface

Caption: The catalytic cycle of 1-(1-Adamantyl)pyridinium bromide.

Applications in Organic Synthesis

The robust nature of this catalyst makes it suitable for a wide range of reactions, particularly those requiring elevated temperatures. Its primary applications are in facilitating nucleophilic substitution reactions.[4]

  • Halogen Exchange (Finkelstein Reaction): Synthesis of alkyl fluorides, chlorides, and iodides.

  • Cyanation: Preparation of nitriles from alkyl halides, a key transformation in the synthesis of pharmaceuticals and agrochemicals.[4]

  • Etherification (Williamson Ether Synthesis): Reaction of alkoxides with alkyl halides.

  • Alkylation: C-, N-, O-, and S-alkylation reactions.[3]

  • Oxidation Reactions: Using oxidizing agents like permanganate or dichromate, which are transferred from the aqueous to the organic phase.

The presence of the adamantane moiety is of particular interest to drug development professionals, as this group is a well-known pharmacophore found in numerous approved drugs, imparting favorable properties such as lipophilicity and metabolic stability.[12][13]

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Adamantyl)pyridinium Bromide[9][10]

This protocol describes the modern, catalyzed synthesis of the title compound.

Materials:

  • 1-Bromoadamantane

  • Pyridine (freshly distilled)

  • 3-Hydroxypyridine

  • Acetone (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 1-bromoadamantane (e.g., 10.8 g, 0.05 mol, 1.0 eq).

  • Add pyridine (e.g., 8.0 mL, 0.1 mol, 2.0 eq) and 3-hydroxypyridine (e.g., 0.25 g, 0.0025 mol, 0.05 eq).

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 120°C with constant stirring for 10-30 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with a small amount of cold acetone.

  • Purify the crude product by recrystallization from acetone to yield 1-(1-Adamantyl)pyridinium bromide as a crystalline solid.

Protocol 2: Representative PTC Reaction - Synthesis of 1-Octyl Cyanide

This protocol provides a general method for a nucleophilic substitution reaction using 1-(1-Adamantyl)pyridinium bromide as the catalyst.

Materials:

  • 1-Chlorooctane

  • Sodium Cyanide (NaCN)

  • 1-(1-Adamantyl)pyridinium bromide (catalyst, 1-5 mol%)

  • Toluene

  • Deionized water

  • Separatory funnel, round-bottom flask, reflux condenser, magnetic stirrer

Workflow Diagram:

Workflow A 1. Setup Combine 1-chlorooctane, toluene, NaCN(aq), and catalyst in flask. B 2. Reaction Heat to 100°C with vigorous stirring for 2-4 hours. Monitor by GC/TLC. A->B C 3. Workup Cool to RT. Separate organic layer. B->C D 4. Washing Wash organic layer with water, then brine. C->D E 5. Drying & Concentration Dry over Na₂SO₄. Evaporate solvent. D->E F 6. Purification Purify crude product by vacuum distillation. E->F G Product 1-Octyl Cyanide F->G

Caption: Experimental workflow for a typical PTC reaction.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-chlorooctane (1.0 eq), toluene (as solvent), and 1-(1-Adamantyl)pyridinium bromide (0.02 eq).

  • In a separate beaker, dissolve sodium cyanide (1.2 eq) in a minimal amount of deionized water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

  • Add the aqueous sodium cyanide solution to the flask.

  • Reaction: Heat the biphasic mixture to 100°C and stir vigorously to ensure maximum interfacial area. A mechanical stirrer is recommended for larger-scale reactions.

  • Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel.

  • Separate the organic layer. Wash it sequentially with deionized water (2x) and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude 1-octyl cyanide can be purified by vacuum distillation to yield the final product.

Characterization and Data Interpretation

The identity and purity of the synthesized catalyst can be confirmed using standard spectroscopic techniques.[4]

  • ¹H NMR: Will show characteristic signals for the protons on the pyridinium ring (shifted downfield) and the distinct protons of the adamantyl cage.[4]

  • ¹³C NMR: The spectrum will display unique signals for the quaternary carbon of the adamantane cage attached to the nitrogen, along with other carbons of both the adamantyl and pyridinium moieties.[10]

  • IR Spectroscopy: Characteristic peaks corresponding to the C-H bonds of the adamantane structure and the aromatic C=C and C=N stretching vibrations of the pyridinium ring will be present.

Advantages and Critical Considerations

Advantages:

  • High Reactivity: The bulky adamantyl group promotes the formation of a "naked" anion, leading to enhanced reaction rates.[5]

  • Thermal Stability: The rigid adamantane framework imparts excellent thermal stability, making it suitable for reactions requiring high temperatures.

  • Lipophilicity: The catalyst possesses high solubility in common organic solvents.

Considerations for Optimization:

  • Stirring Rate: In PTC, the reaction rate is often dependent on the interfacial area between the phases. Vigorous stirring is crucial for maximizing this area and achieving efficient catalysis.[14]

  • Solvent Choice: The choice of the organic solvent can influence the catalyst's solubility and the partitioning of the ion pair, affecting the overall reaction rate.[5]

  • Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient. Higher loadings may not significantly increase the rate and can complicate product purification.

Safety and Handling

  • 1-(1-Adamantyl)pyridinium bromide should be handled with standard laboratory precautions. It is classified as an irritant, causing skin irritation.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The synthesis and use of this catalyst may involve hazardous reagents like pyridine (flammable, toxic) and sodium cyanide (highly toxic). All procedures should be performed in a well-ventilated fume hood.

Conclusion

1-(1-Adamantyl)pyridinium bromide stands out as a highly effective and robust phase-transfer catalyst. Its unique structure, combining a bulky, lipophilic adamantyl group with a pyridinium cation, provides an ideal balance for shuttling anions into an organic phase and presenting them in a highly reactive state. The development of milder synthetic routes has made this catalyst more accessible for applications ranging from laboratory-scale synthesis to potential industrial processes, particularly in the fields of fine chemicals and pharmaceuticals. By understanding its mechanism and optimizing reaction conditions, researchers can leverage this powerful tool to overcome the challenges of biphasic reactions, achieving higher yields and efficiencies in their synthetic endeavors.

References

  • Dalal Institute. Phase Transfer Catalysis. [Online] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). 1-(1-Adamantyl)pyridinium bromide Properties. [Online] Available at: [Link][7]

  • NPTEL. Lecture 41 : Phase Transfer Catalysis. [Online] Available at: [Link][2]

  • eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Online] Available at: [Link]

  • OperaChem. Phase transfer catalysis (PTC). (2023). [Online] Available at: [Link][5]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). [Online] Available at: [Link][14]

  • Google Patents. RU2515498C1 - Method of producing 1-(adamantyl-1)-pyridinium bromide. [Online] Available at: [9]

  • PubChem. 1-(1-Adamantyl)pyridinium bromide. [Online] Available at: [Link][6]

  • Shadrikova, V. A., Golovin, E. V., & Klimochkin, Y. N. (2015). Adamantylation of Pyridine Derivatives. Chemistry of Heterocyclic Compounds, 50, 1586-1593. ResearchGate. [Online] Available at: [Link][10]

  • Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). (2008). [Online] Available at: [Link][11]

  • Google Patents. RU2012144245A - METHOD FOR PRODUCING 1- (ADAMANTIL-1) -pyridinium bromide. [Online] Available at: [15]

  • PTC Communications, Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Online] Available at: [Link][16]

Sources

Application Notes & Protocols: The Strategic Use of 1-(1-Adamantyl)pyridinium Bromide in Phase-Transfer Catalyzed Cyanation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a cyano group is a pivotal transformation in organic synthesis, providing a versatile handle for accessing a myriad of functional groups essential in drug discovery and materials science. However, the inherent challenges of cyanide's poor solubility in organic solvents and its high toxicity necessitate advanced catalytic systems. This guide provides an in-depth exploration of 1-(1-Adamantyl)pyridinium bromide as a highly effective phase-transfer catalyst (PTC) for cyanation reactions. We will delve into the mechanistic underpinnings of its catalytic activity, present detailed protocols for its synthesis and application, and offer expert insights into optimizing reaction conditions for the synthesis of aryl and alkyl nitriles.

Introduction: Overcoming the Cyanation Challenge with Phase-Transfer Catalysis

Traditional cyanation methods often involve harsh reaction conditions and the use of highly toxic and volatile cyanide sources.[1] Phase-transfer catalysis (PTC) has emerged as a powerful technique to circumvent these issues by facilitating the transport of a reactant, such as the cyanide anion, from an aqueous or solid phase into an organic phase where the reaction occurs.[2][3] Quaternary ammonium and phosphonium salts are the most common PTCs, but pyridinium salts, particularly those with bulky, lipophilic substituents, offer unique advantages.

1-(1-Adamantyl)pyridinium bromide is a prime example of such a catalyst. Its molecular architecture, featuring a rigid and highly lipophilic adamantane cage appended to a hydrophilic pyridinium core, makes it an exceptional agent for shuttling anions across phase boundaries.[2] This guide will illuminate the strategic advantages of employing this catalyst in cyanation reactions.

The Catalyst: Synthesis and Properties of 1-(1-Adamantyl)pyridinium Bromide

A reliable supply of the catalyst is paramount for any synthetic campaign. While commercially available, an in-house synthesis of 1-(1-Adamantyl)pyridinium bromide can be cost-effective. Traditional methods for the synthesis of this quaternary salt often require high temperatures and pressures due to the steric hindrance of the adamantyl group.[4] However, milder conditions have been developed.

Protocol 1: Synthesis of 1-(1-Adamantyl)pyridinium Bromide

This protocol is adapted from established methods for the quaternization of pyridine with sterically demanding alkyl halides.

  • Materials:

    • 1-Bromoadamantane

    • Pyridine (freshly distilled)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Toluene (anhydrous)

    • Diethyl ether

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromoadamantane (1.0 eq).

    • Add anhydrous toluene to dissolve the 1-bromoadamantane.

    • Add pyridine (1.2 eq) and a catalytic amount of DMAP (0.05 eq).

    • Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically requires 24-48 hours.

    • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate as a white solid.

    • If precipitation is incomplete, add diethyl ether to induce further precipitation.

    • Collect the solid product by vacuum filtration and wash with copious amounts of diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to yield 1-(1-Adamantyl)pyridinium bromide as a white crystalline solid.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Physicochemical Properties of 1-(1-Adamantyl)pyridinium Bromide

PropertyValue
CAS Number 19984-57-7
Molecular Formula C₁₅H₂₀BrN
Molecular Weight 294.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 245 °C (decomposes)

Mechanism of Phase-Transfer Catalyzed Cyanation

The efficacy of 1-(1-Adamantyl)pyridinium bromide in cyanation reactions stems from its ability to efficiently execute a catalytic cycle that transports the cyanide anion into the organic phase.

PTC_Cyanation_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ CN⁻ AdPyCN_org [Ad-Py]⁺ CN⁻ AdPyBr_aq [Ad-Py]⁺ Br⁻ AdPyBr_org [Ad-Py]⁺ Br⁻ AdPyBr_aq->AdPyBr_org Phase Transfer AdPyBr_aq->AdPyBr_org NaBr Na⁺ Br⁻ RBr R-Br (Substrate) RCN R-CN (Product) RBr->RCN RCN->AdPyBr_org Release of Br⁻ RCN->AdPyBr_org AdPyCN_org->RCN Reaction with R-Br AdPyCN_org->RCN AdPyCN_aq AdPyCN_aq AdPyBr_org->AdPyBr_aq Return to Aqueous Phase AdPyBr_org->AdPyBr_aq AdPyBr_org->AdPyCN_org Anion Exchange with CN⁻ AdPyBr_org->AdPyCN_org

Sources

The Adamantyl Anchor: A Guide to 1-(1-Adamantyl)pyridinium Bromide in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of a Bulky Guest

In the intricate world of supramolecular chemistry, the precise recognition between host and guest molecules is the cornerstone of designing functional systems. Among the pantheon of guest moieties, the adamantyl group stands out for its unique combination of properties: a rigid, diamondoid cage structure, significant hydrophobicity, and a well-defined spherical shape.[1] When this robust hydrocarbon is appended to a pyridinium salt, the resulting molecule, 1-(1-Adamantyl)pyridinium bromide, becomes a versatile and powerful tool for researchers. Its amphiphilic nature, combining a lipophilic adamantane "anchor" with a hydrophilic pyridinium headgroup, makes it an ideal candidate for forming stable host-guest complexes with a variety of macrocyclic hosts in aqueous environments.[1]

This technical guide provides an in-depth exploration of 1-(1-Adamantyl)pyridinium bromide, offering detailed application notes and protocols for its synthesis and utilization in key areas of supramolecular chemistry. We will delve into its interactions with prominent host families—cucurbit[n]urils, cyclodextrins, and calixarenes—and showcase its utility in constructing functional systems for drug delivery, sensing, and the formation of advanced materials.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of 1-(1-Adamantyl)pyridinium bromide is crucial for its effective application.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 19984-57-7[2]
Molecular Formula C₁₅H₂₀BrN[2]
Molecular Weight 294.23 g/mol [2]
Melting Point 245 °C (decomposes)[3]
Appearance White crystalline solidInferred from general properties of pyridinium salts.
Solubility Soluble in water, methanol, ethanol, DMSO, and DMF. Sparingly soluble in less polar organic solvents.Inferred from the ionic nature of the pyridinium salt and general solubility of similar compounds.[4][5]
Synthesis Protocol: A Milder, Catalyzed Approach

Traditional methods for the synthesis of 1-(1-Adamantyl)pyridinium bromide often require harsh conditions, such as high temperatures and prolonged reaction times in sealed vessels. However, a more recent, milder protocol utilizes a catalyst to facilitate the reaction under more accessible conditions.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1-Bromoadamantane 1-Bromoadamantane Reaction 1-Bromoadamantane->Reaction Pyridine Pyridine Pyridine->Reaction 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine->Reaction cat. Product 1-(1-Adamantyl)pyridinium bromide Reaction->Product 90-120°C

Figure 1: Catalyzed synthesis of 1-(1-Adamantyl)pyridinium bromide.

Materials:

  • 1-Bromoadamantane

  • Pyridine

  • 3-Hydroxypyridine

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Crystallization dish

  • Diethyl ether (for washing)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromoadamantane (1.0 equivalent).

  • Add the anhydrous solvent, followed by pyridine (1.5-2.0 equivalents).

  • Add 3-hydroxypyridine (1-10 mol%) as a catalyst. The use of a catalyst allows for lower reaction temperatures and shorter reaction times compared to uncatalyzed methods.

  • Heat the reaction mixture to 90-120°C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 10-40 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or methanol and allow it to cool slowly to form crystals.

  • Collect the crystals by filtration, wash with cold diethyl ether to remove any residual impurities, and dry under vacuum.

Supramolecular Applications: A Guest of Honor

The adamantyl moiety of 1-(1-Adamantyl)pyridinium bromide is an exemplary guest for a range of macrocyclic hosts, driven primarily by the hydrophobic effect and van der Waals interactions within the host's cavity.

Cucurbit[n]urils: High-Affinity Encapsulation

Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts with a rigid, pumpkin-shaped structure and a hydrophobic cavity. CB[2], with its cavity size of approximately 7.3 Å, is an exceptional host for the adamantyl group, forming highly stable 1:1 inclusion complexes.[6] This high-affinity interaction is the basis for numerous applications.

Binding Thermodynamics:

Application Protocol: Stimuli-Responsive Drug Delivery

The high binding affinity between CB[2] and adamantane derivatives can be exploited to create drug delivery systems with controlled release mechanisms. A drug can be encapsulated within a CB[2]-functionalized carrier via an adamantane linker. The drug can then be released by introducing a competitive guest with a higher affinity for the CB[2] cavity.

G cluster_system Drug Delivery System cluster_release Release Mechanism Carrier Carrier CB[7] Drug Drug Adamantane Carrier:c->Drug:g Encapsulation ReleasedDrug Released Drug Trigger Competitive Guest (e.g., free adamantane derivative) Trigger->Carrier:c Displacement BoundCarrier Carrier CB[7] BoundTrigger Competitive Guest Adamantane BoundCarrier:c->BoundTrigger:g Stronger Binding

Figure 2: Stimuli-responsive drug release from a CB[2]-adamantane system.

Experimental Workflow:

  • Synthesis of the Drug Conjugate: Covalently attach an adamantane moiety to the drug molecule of interest.

  • Preparation of the CB[2]-Functionalized Carrier: This could be a polymer, nanoparticle, or liposome surface-modified with CB[2].

  • Loading of the Drug: Mix the adamantane-drug conjugate with the CB[2]-functionalized carrier in an aqueous buffer. The strong host-guest interaction will lead to the spontaneous encapsulation of the drug.

  • Characterization of Drug Loading: Quantify the amount of encapsulated drug using techniques such as UV-Vis or fluorescence spectroscopy.

  • Stimuli-Responsive Release:

    • Incubate the drug-loaded carrier in a release medium (e.g., phosphate-buffered saline, PBS).

    • To trigger release, add a solution of a competitive guest, such as 1-adamantanamine hydrochloride, which has a very high affinity for CB[2].[8]

    • Monitor the release of the drug over time using an appropriate analytical technique (e.g., HPLC, UV-Vis).

Cyclodextrins: Versatile and Biocompatible Hosts

Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. β-Cyclodextrin, composed of seven glucose units, has a cavity size that is well-suited for encapsulating adamantane derivatives.[9]

Binding Thermodynamics:

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of host-guest complexation.[10][11] For the interaction of adamantane derivatives with β-cyclodextrin, the binding is typically enthalpy-driven, with a favorable negative enthalpy change and a small, often unfavorable, entropy change.[9] For instance, the complexation of 1-adamantanecarboxylic acid with β-cyclodextrin has a binding constant (Kₐ) in the range of 10⁴ M⁻¹, with a significant negative enthalpy change.[9][12]

Application Protocol: Injectable Supramolecular Hydrogels

The reversible nature of the adamantane-cyclodextrin interaction allows for the formation of self-healing, injectable hydrogels. These are formed by mixing two polymer chains, one functionalized with adamantane groups and the other with cyclodextrin moieties.

Figure 3: Formation of a supramolecular hydrogel via adamantane-cyclodextrin crosslinking.

Step-by-Step Preparation:

  • Synthesize Functionalized Polymers: Prepare two biocompatible polymer backbones (e.g., hyaluronic acid, polyethylene glycol). Functionalize one with adamantane groups and the other with β-cyclodextrin moieties.

  • Prepare Polymer Solutions: Dissolve each functionalized polymer in an aqueous buffer (e.g., PBS) to the desired concentration.

  • Form the Hydrogel: Simply mix the two polymer solutions. The host-guest interactions will lead to the rapid formation of a cross-linked hydrogel network. The gelation time can be tuned by adjusting the polymer concentrations.

  • Drug Loading (Optional): A therapeutic agent can be loaded into the hydrogel either by dissolving it in one of the polymer solutions before mixing or by incubating the pre-formed hydrogel in a drug solution.

  • Characterization: The mechanical properties of the hydrogel can be characterized by rheology. The microstructure can be visualized using scanning electron microscopy (SEM).

Calixarenes: Tunable Cavities for Molecular Recognition

Calixarenes are macrocycles with a "cup-like" shape, composed of phenol units linked by methylene bridges. Their cavity size and shape can be readily tuned by modifying the upper and lower rims, making them versatile hosts for a range of guests.[13] The hydrophobic cavity of calix[14]arenes can encapsulate the adamantyl group of 1-(1-adamantyl)pyridinium bromide.[15][16]

Characterization of Complexation:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying calixarene-guest complexation. Upon encapsulation, the ¹H NMR signals of the guest protons that are located inside the calixarene cavity will experience a significant upfield shift due to the shielding effect of the aromatic rings of the host. 2D NMR techniques, such as ROESY, can provide through-space correlations between the protons of the host and the guest, confirming the formation of the inclusion complex and providing information about its geometry.[17][18]

Application Note: Calixarene-Based Sensors

The complexation of 1-(1-adamantyl)pyridinium bromide with a functionalized calixarene can be used to develop chemical sensors. For example, a calixarene bearing a fluorophore can exhibit a change in its fluorescence properties upon binding of the adamantyl guest. This change can be a quenching or enhancement of the fluorescence intensity, or a shift in the emission wavelength, which can be correlated to the concentration of the guest.[15]

Emerging Application: Fluorescent Sensing

The pyridinium moiety of 1-(1-adamantyl)pyridinium bromide can also participate in fluorescence quenching interactions, opening up possibilities for its use in chemical sensing.

Principle of Fluorescence Quenching

Pyridinium salts are known to act as electron acceptors and can quench the fluorescence of certain fluorophores through a photoinduced electron transfer (PET) mechanism.[1] When a fluorophore is in proximity to the pyridinium cation, upon excitation, an electron can be transferred from the excited fluorophore to the pyridinium ion, leading to a non-radiative decay pathway and a decrease in fluorescence intensity. This quenching efficiency is highly dependent on the distance and orientation between the fluorophore and the quencher.

Application Protocol: Sensing of Nitroaromatic Compounds

Nitroaromatic compounds are common environmental pollutants and are also used in explosives. The electron-deficient nature of these molecules makes them effective fluorescence quenchers. A supramolecular approach can be used to create a selective sensor for these analytes.

  • Sensor Design: A host molecule (e.g., a calixarene or a cyclodextrin) is functionalized with a fluorescent reporter group.

  • Complex Formation: The host-fluorophore conjugate forms an inclusion complex with 1-(1-adamantyl)pyridinium bromide. In this complex, the pyridinium moiety is positioned away from the fluorophore, and the fluorescence is "ON".

  • Analyte Detection: Upon addition of a nitroaromatic analyte that has a higher affinity for the host's cavity, it will displace the 1-(1-adamantyl)pyridinium bromide.

  • Signal Transduction: Once displaced, the pyridinium salt is free in solution and can interact with the fluorophore on the host, leading to fluorescence quenching (a "turn-off" signal). The degree of quenching can be correlated to the concentration of the nitroaromatic analyte.[19][20]

Conclusion and Future Outlook

1-(1-Adamantyl)pyridinium bromide is a testament to the power of thoughtful molecular design in supramolecular chemistry. Its unique architecture, combining the robust and hydrophobic adamantane anchor with the hydrophilic and electronically active pyridinium headgroup, provides a versatile platform for a myriad of applications. From the high-affinity recognition by cucurbit[n]urils for controlled drug release to the formation of self-healing hydrogels with cyclodextrins and the potential for creating sophisticated sensors with calixarenes, the utility of this molecule is vast and continues to expand.

As our understanding of non-covalent interactions deepens and our ability to synthesize increasingly complex supramolecular architectures grows, the role of well-defined guest molecules like 1-(1-adamantyl)pyridinium bromide will only become more critical. Future research will likely focus on its incorporation into more complex, multi-stimuli responsive systems, its use in in vivo applications, and the development of novel materials with unprecedented properties, all built upon the fundamental principles of host-guest chemistry.

References

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  • Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

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  • Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. (2021). Nature. Retrieved January 30, 2026, from [Link]

  • Thermodynamic parameters of complexation of P-cyclodextrin and N1-substituted sulfonamides in water at 298.15 K. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

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  • Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Fluorescence quenching of anthracene by nitroaromatic compounds. (n.d.). INOE Publishing. Retrieved January 30, 2026, from [Link]

  • Complexation of calix[14]arene protected gold nanoparticles with pyridinium and bipyridinium compounds. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

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  • Determination of inclusion geometry of cyclodextrin host-guest complexes: Applicability of 1D selective NMR methods. (n.d.). DTU Research Database. Retrieved January 30, 2026, from [Link]

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  • Solubility of 3,3′-(Oxidi-2,1-ethanediyl)bis[1-methyl-imidazolium] Dihexafluorophosphate in Water, Methanol, Ethanol, Acetone, and Acetonitrile and Binary Mixtures (Water + DMF) from (283.00 to 323.00) K. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

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Sources

Advanced Protocol: Host-Guest Complex Formation with β-Cyclodextrin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Methodological Guide

Executive Summary & Mechanistic Insight

β-Cyclodextrin (β-CD) is a cyclic oligosaccharide containing seven glucopyranose units, forming a truncated cone structure.[1] Its utility in drug delivery stems from its dual nature: a hydrophilic exterior ensuring water solubility and a hydrophobic internal cavity (approx. 6.0–6.5 Å diameter) capable of encapsulating lipophilic "guest" molecules.[2]

The Driving Force (Expert Insight): Contrary to common belief, the formation of the inclusion complex is not solely driven by hydrophobic interactions.[3] The critical thermodynamic driver is the expulsion of high-energy water molecules from the CD cavity.[4] In an uncomplexed state, the cavity contains "unhappy" water molecules that cannot satisfy their full hydrogen-bonding potential. The substitution of these water molecules by a hydrophobic guest releases this enthalpy-rich water into the bulk solvent, providing a favorable thermodynamic push (


).

Critical Success Factor: Successful complexation requires a "lock-and-key" fit. β-CD is ideal for guests with molecular weights between 200–800 Da, specifically those containing aromatic rings or adamantane groups. If the guest is too large (steric hindrance) or too small (loose fit), the stability constant (


) will be insufficient for practical application.

Pre-Formulation: Phase Solubility Studies

Before attempting bulk preparation, you must validate the affinity of your guest for β-CD.

Protocol: Higuchi-Connors Method This step determines the Stability Constant (


) and classifies the complex type.
  • Preparation: Prepare aqueous solutions of β-CD at increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM). Note: β-CD solubility is limited (~16 mM at 25°C).

  • Addition: Add the guest drug in excess (supersaturation) to each vial.

  • Equilibration: Shake at constant temperature (25°C ± 0.5°C) for 24–48 hours. Tip: Use a reciprocating shaker at 100 RPM. Vortexing is insufficient for equilibrium.

  • Analysis: Filter samples (0.45 µm PVDF) and analyze dissolved guest concentration via HPLC or UV-Vis.

  • Calculation: Plot [Guest]

    
     vs. [β-CD]
    
    
    
    .

Data Interpretation (The "Go/No-Go" Decision):

Diagram TypeProfile DescriptionInterpretationAction
A-Type (

)
Linear increase in solubilitySoluble 1:1 complex formed.[5]Proceed. Ideal for formulation.
A-Type (

)
Positive deviation (curve up)Higher order complex (1:2).Proceed. Requires higher CD ratio.
B-Type (

)
Initial rise, then plateau/dropComplex has limited solubility.Caution. Risk of precipitation.

Stability Constant Formula:



Where 

is the intrinsic solubility of the guest in water.
  • Target Range:

    
    .
    
  • 
    : Interaction too weak; drug will release prematurely.
    
  • 
    : Interaction too strong; drug bioavailability may be retarded.
    

Preparation Protocols

Select the method based on your guest's thermal stability and solubility profile.

Method A: Kneading (Solid-State Grinding)

Best for: Poorly water-soluble drugs, scaling up, and inducing amorphization.

Mechanism: High shear force + minimal solvent breaks crystalline lattices, forcing the guest into the CD cavity.

  • Ratio: Weigh β-CD and Guest in a 1:1 molar ratio.

  • Wetting: Transfer mixture to a mortar. Add solvent (Water:Ethanol 1:1 v/v) dropwise.

    • Critical Parameter: The consistency must be "paste-like," not a slurry. Total solvent volume should be approx. 10-15% of the solid weight.

  • Process: Grind vigorously with a pestle for 45–60 minutes .

    • Note: The paste will dry out; add solvent drops periodically to maintain consistency.

  • Drying: Dry the paste in a hot air oven at 45°C for 24 hours.

  • Finishing: Pulverize the dried mass and pass through a #60 mesh sieve.

Method B: Co-Precipitation

Best for: Lab-scale purity, obtaining crystalline complexes.

  • Host Solution: Dissolve β-CD in water at 50°C to obtain a saturated solution.

  • Guest Addition: Dissolve the guest in a minimal amount of organic solvent (e.g., Acetone or Ethanol). Add this dropwise to the warm β-CD solution while stirring.

  • Equilibration: Stir (magnetic stirrer, 500 RPM) at 50°C for 1 hour, then slowly cool to room temperature.

  • Crystallization: Stir at room temperature for another 24 hours.

    • Tip: If no precipitate forms, cool to 4°C in a refrigerator overnight.

  • Collection: Filter the precipitate, wash with a small amount of cold water/ethanol to remove uncomplexed drug, and dry.

Method C: Lyophilization (Freeze-Drying)

Best for: Thermolabile drugs, achieving maximum solubility (amorphous product).

  • Dissolution: Dissolve β-CD in water. Add guest. If guest is insoluble, use a co-solvent (tert-butyl alcohol is preferred over ethanol for freeze-drying due to higher freezing point).

  • Freezing: Shell-freeze the solution in a flask using liquid nitrogen or a dry ice/acetone bath to maximize surface area.

  • Sublimation: Lyophilize at -50°C and <0.05 mbar for 48–72 hours.

  • Result: A fluffy, highly porous powder with rapid dissolution properties.

Decision Logic & Workflow

PreparationWorkflow Start Start: Select Guest Molecule CheckTherm Is Guest Thermolabile? Start->CheckTherm CheckSol Is Guest Water Soluble? CheckTherm->CheckSol No Method_FD Method: Lyophilization (High Yield, Amorphous) CheckTherm->Method_FD Yes Method_Knead Method: Kneading (Cost-effective, Scalable) CheckSol->Method_Knead No (Hydrophobic) Method_CoPre Method: Co-Precipitation (High Purity, Crystalline) CheckSol->Method_CoPre Yes (or slight) Method_Spray Method: Spray Drying (Industrial Scale) Method_Knead->Method_Spray If >1kg Batch

Figure 1: Decision tree for selecting the optimal β-CD complexation method based on physicochemical properties of the guest molecule.

Characterization: Proving the Complex

Mere physical mixture is NOT a complex. You must prove the guest has entered the cavity.

Comparative Analysis Table
TechniqueObservation in Physical MixtureObservation in Inclusion ComplexMechanism of Proof
Powder XRD Superposition of Host & Guest peaksHalo pattern or disappearance of Guest peaksLoss of crystallinity indicates molecular dispersion (amorphization).
DSC Distinct endothermic melting peak of GuestDisappearance or significant shift of melting peakGuest is molecularly encapsulated; crystal lattice energy is absent.
FTIR Sum of individual spectraShift/Broadening of functional bands (e.g., C=O, -OH)Restriction of vibration due to confinement in the cavity.
H-NMR (

)
Normal chemical shiftsUpfield shift of β-CD H3 and H5 protonsH3/H5 are located inside the cavity.[6] Shift proves shielding by the guest.
Critical Protocol: 1H-NMR Analysis

The definitive proof of inclusion is the shift in the host's internal protons.

  • Dissolve the complex in

    
     (or DMSO-
    
    
    
    if unstable in water).
  • Record spectra for: (a) Pure β-CD, (b) Pure Guest, (c) The Complex.

  • Look for:

    • 
       (Chemical Shift Change):  The H3 and H5 protons of β-CD (located inside the cavity) should show significant upfield shifts (shielding effect).
      
    • ROESY (2D NMR): Look for cross-peaks between the Guest protons and the H3/H5 protons of β-CD. This confirms spatial proximity (< 5 Å).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Co-precipitation) Competitive inhibition by organic solvent.[7]Reduce organic solvent volume. Use Ethanol instead of Acetone. Cool slower.
Guest Peak Visible in XRD Incomplete complexation.Increase kneading time. Ensure correct solvent ratio in kneading (paste consistency).
Low Stability Constant Guest size mismatch.Switch to

-CD (smaller cavity) or

-CD (larger cavity).
Precipitation in Phase Solubility B-type complex (limited solubility).[8]Use CD derivatives like HP-β-CD or SBE-β-CD which are more water-soluble.

References

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[7][9] Journal of Pharmaceutical Sciences. Link

  • Higuchi, T., & Connors, K. A. (1965).[10] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation. Link

  • Patil, J. S., et al. (2010). Inclusion complex system of nimodipine with β-cyclodextrin: Preparation and characterization. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

  • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[2][7][11][12][13] Molecules. Link

Sources

Application Notes and Protocols: Synthesis of Stimuli-Responsive Hydrogels Using Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Supramolecular Assembly in Hydrogel Technology

Stimuli-responsive hydrogels, often termed "smart" hydrogels, represent a frontier in materials science, offering dynamic responses to environmental cues.[1] These three-dimensional polymer networks can undergo reversible changes in their physical and chemical properties in response to triggers such as pH, temperature, and the presence of specific biomolecules.[1][2] This adaptability makes them exceptional candidates for a range of biomedical applications, including controlled drug delivery, tissue engineering, and diagnostics.[3][4]

A particularly elegant and robust method for creating these materials is through the use of adamantane derivatives in concert with cyclodextrins. Adamantane, with its rigid and lipophilic cage-like structure, serves as an ideal "guest" molecule.[5][6] It readily forms stable, non-covalent inclusion complexes with "host" molecules, most notably β-cyclodextrin, a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior.[7] This host-guest interaction is the cornerstone of a powerful self-assembly mechanism for hydrogel formation, providing a reversible and tunable cross-linking strategy.[8][9] The strength of this interaction allows for the formation of shear-thinning and self-healing hydrogels, a desirable property for injectable drug delivery systems.[10]

This application note provides a comprehensive guide to the synthesis, characterization, and application of stimuli-responsive hydrogels based on adamantane derivatives. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to harness the full potential of these advanced materials.

Core Principle: Host-Guest Chemistry at the Helm of Hydrogel Formation

The formation of these hydrogels is primarily driven by the spontaneous and reversible inclusion of an adamantane "guest" into the hydrophobic cavity of a β-cyclodextrin "host". When polymers are functionalized with adamantane and β-cyclodextrin respectively, mixing these two polymer solutions results in the formation of a non-covalent, cross-linked network, leading to the creation of a hydrogel.[11] The dynamic nature of this host-guest interaction imparts unique properties to the hydrogel, such as self-healing and injectability.[8][10]

dot

Caption: Host-guest complexation between adamantane and β-cyclodextrin.

Synthesis of Adamantane-Functionalized Polymers: Detailed Protocols

The synthesis of adamantane-functionalized polymers is a critical first step. The choice of polymer backbone depends on the desired properties and application. Here, we provide protocols for the functionalization of two commonly used biocompatible polymers: hyaluronic acid and poly(acrylic acid).

Protocol 1: Synthesis of Adamantane-Grafted Hyaluronic Acid (Ad-HA)

This protocol describes the modification of hyaluronic acid (HA) with adamantane using a carbodiimide-mediated coupling reaction.

Materials:

  • Hyaluronic acid (HA, sodium salt)

  • 1-Adamantaneacetic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-Morpholino)ethanesulfonic acid (MES) buffer

  • Sodium chloride (NaCl)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution of HA: Dissolve HA in MES buffer (0.1 M, pH 5.5) to a final concentration of 1% (w/v). Stir the solution gently overnight at room temperature to ensure complete dissolution.

  • Activation of Adamantane Acetic Acid: In a separate container, dissolve 1-adamantaneacetic acid, EDC, and NHS in a minimal amount of a 1:1 mixture of deionized water and acetone. The molar ratio of adamantaneacetic acid:EDC:NHS should be approximately 1:1.2:1.2. Stir this solution for 1 hour at room temperature to activate the carboxylic acid group.

  • Coupling Reaction: Add the activated adamantaneacetic acid solution dropwise to the HA solution while stirring. Maintain the pH of the reaction mixture at 5.5-6.0 by adding 0.1 M HCl or 0.1 M NaOH as needed. Let the reaction proceed for 24 hours at room temperature with continuous stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against a 0.1 M NaCl solution for 24 hours, followed by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilization: Freeze the purified Ad-HA solution at -80°C and then lyophilize to obtain a white, fluffy solid.

  • Characterization: The degree of adamantane substitution can be determined using ¹H NMR spectroscopy by comparing the integral of the adamantane protons to the integral of the HA backbone protons.

Protocol 2: Synthesis of Adamantane-Grafted Poly(acrylic acid) (PAA-Ad)

This protocol details the modification of poly(acrylic acid) (PAA) with 1-adamantylamine via an amide bond formation.[3][4]

Materials:

  • Poly(acrylic acid) (PAA)

  • 1-Adamantylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolution of PAA: Dissolve PAA in anhydrous DMF to a concentration of 5% (w/v).

  • Activation of Carboxylic Acid Groups: Add DCC and NHS to the PAA solution in a molar ratio of 1:1.2:1.2 relative to the acrylic acid monomer units. Stir the mixture at 0°C for 4 hours to activate the carboxylic acid groups.

  • Coupling Reaction: Dissolve 1-adamantylamine in a minimal amount of anhydrous DMF and add it dropwise to the activated PAA solution. Allow the reaction to warm to room temperature and stir for 48 hours under a nitrogen atmosphere.

  • Purification: Precipitate the resulting PAA-Ad by pouring the reaction mixture into a large volume of diethyl ether. Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted reagents.

  • Drying: Dry the purified PAA-Ad under vacuum at 40°C for 24 hours.

  • Characterization: The degree of adamantane functionalization can be quantified by ¹H NMR spectroscopy.

Synthesis of β-Cyclodextrin-Functionalized Polymers

To form the hydrogel, a complementary polymer functionalized with β-cyclodextrin is required.

Protocol 3: Synthesis of β-Cyclodextrin-Grafted Alginate (Alg-CD)

This protocol describes the covalent attachment of mono-6-amino-β-cyclodextrin to alginate.[12][13]

Materials:

  • Sodium alginate

  • Mono-6-amino-β-cyclodextrin

  • EDC

  • NHS

  • MES buffer

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution of Alginate: Dissolve sodium alginate in MES buffer (0.1 M, pH 5.5) to a final concentration of 1% (w/v).

  • Coupling Reaction: Add EDC and NHS to the alginate solution (molar ratio of alginate carboxyl groups:EDC:NHS = 1:1.2:1.2). Stir for 30 minutes. Then, add mono-6-amino-β-cyclodextrin to the solution and stir for 24 hours at room temperature.

  • Purification: Dialyze the reaction mixture against deionized water for 72 hours, with frequent water changes.

  • Lyophilization: Freeze the purified solution and lyophilize to obtain the Alg-CD product.

Hydrogel Formation and Characterization

Protocol 4: Formation of Adamantane-Cyclodextrin Hydrogels

The hydrogel is formed by simple mixing of the two complementary polymer solutions.

Materials:

  • Adamantane-functionalized polymer (e.g., Ad-HA or PAA-Ad)

  • β-Cyclodextrin-functionalized polymer (e.g., Alg-CD)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare Polymer Solutions: Prepare stock solutions of the adamantane-functionalized and β-cyclodextrin-functionalized polymers in PBS at the desired concentrations (e.g., 2-10% w/v).

  • Mixing: In a small vial, mix equal volumes of the two polymer solutions.

  • Gelation: Gently vortex or pipette the mixture up and down. Gelation should occur within seconds to minutes at room temperature, forming a stable hydrogel. The gelation time can be tuned by adjusting the polymer concentrations and the degree of functionalization.

dot

Hydrogel_Formation_Workflow cluster_synthesis Polymer Synthesis cluster_formation Hydrogel Formation cluster_characterization Characterization & Application Ad_Polymer Adamantane-Functionalized Polymer Synthesis (Protocol 1 & 2) Mixing Mix Polymer Solutions in PBS (Protocol 4) Ad_Polymer->Mixing CD_Polymer β-Cyclodextrin-Functionalized Polymer Synthesis (Protocol 3) CD_Polymer->Mixing Hydrogel Stimuli-Responsive Hydrogel Mixing->Hydrogel Rheology Rheological Analysis (Protocol 5) Hydrogel->Rheology Swelling Swelling Studies (Protocol 6) Hydrogel->Swelling Drug_Release Drug Release Assay (Protocol 7) Hydrogel->Drug_Release

Caption: Experimental workflow for hydrogel synthesis and characterization.

Protocol 5: Rheological Characterization

Rheology is crucial for understanding the mechanical properties of the hydrogel, such as its stiffness and self-healing ability.[10][14]

Equipment:

  • Rheometer with parallel plate geometry

Procedure:

  • Time Sweep: To determine the gelation kinetics, perform a time sweep immediately after mixing the polymer solutions. Monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%). The point where G' surpasses G'' is considered the gel point.

  • Frequency Sweep: To assess the mechanical stability of the hydrogel, perform a frequency sweep (e.g., 0.1-100 rad/s) at a constant strain within the linear viscoelastic region. A stable hydrogel will exhibit a G' that is largely independent of frequency and significantly higher than G''.

  • Strain Sweep: To determine the linear viscoelastic region, perform a strain sweep at a constant frequency. This will identify the range of strain over which the hydrogel structure remains intact.

  • Self-Healing Test: To evaluate the self-healing properties, perform a step-strain experiment, alternating between a low strain (e.g., 1%) and a high strain (e.g., 300%) that breaks the gel structure. The recovery of G' after the high strain is removed indicates the self-healing capability.

PropertyTypical Values for Ad-HA/CD-Alginate HydrogelsSignificance
Storage Modulus (G')100 - 2000 PaIndicates the stiffness and solid-like behavior of the hydrogel.
Gelation Time< 5 minutesRapid gelation is advantageous for in-situ applications.
Self-Healing Efficiency> 90% recovery of G'Demonstrates the ability of the hydrogel to reform after mechanical disruption.

Stimuli-Responsive Behavior and Drug Delivery Applications

A key feature of these hydrogels is their responsiveness to environmental stimuli, which can be harnessed for controlled drug delivery.

pH-Responsive Swelling and Drug Release

Hydrogels containing ionizable groups, such as the carboxylic acid groups in PAA and alginate, will exhibit pH-dependent swelling.[6][15][16]

Protocol 6: pH-Responsive Swelling Study

Procedure:

  • Prepare hydrogel discs of a known weight and diameter.

  • Immerse the discs in buffer solutions of different pH values (e.g., pH 5.0 and pH 7.4).

  • At regular time intervals, remove the discs, gently blot to remove excess surface water, and weigh them.

  • Calculate the swelling ratio (SR) using the formula: SR = (Wt - Wd) / Wd, where Wt is the weight at time t and Wd is the initial dry weight.

  • Plot the swelling ratio as a function of time for each pH.

dot

pH_Responsive_Mechanism cluster_low_pH Low pH (e.g., pH 5.0) cluster_high_pH High pH (e.g., pH 7.4) Low_pH Carboxylic acid groups are protonated (-COOH). Reduced electrostatic repulsion. Compact hydrogel structure. Low_Swelling Low Swelling Low_pH->Low_Swelling High_Swelling High Swelling Low_Swelling->High_Swelling Increased Drug Release High_pH Carboxylic acid groups are deprotonated (-COO-). Increased electrostatic repulsion. Expanded hydrogel network. High_pH->High_Swelling

Caption: Mechanism of pH-responsive swelling in hydrogels.

Protocol 7: In Vitro Drug Release Study

Procedure:

  • Drug Loading: The drug can be loaded into the hydrogel by either dissolving it in one of the polymer solutions before mixing (in-situ loading) or by soaking the pre-formed hydrogel in a drug solution (post-loading).[13][17][18]

  • Release Study: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 5.0 and pH 7.4) at 37°C with gentle agitation.

  • Sampling: At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative drug release as a percentage of the total drug loaded and plot it against time.

DrugLoading MethodRelease Profile at pH 7.4Release Profile at pH 5.0
DoxorubicinIn-situSustained release over 72 hoursSlower, more limited release
IbuprofenPost-loadingBurst release followed by sustained releaseSignificantly reduced release
Temperature-Responsive Behavior

By incorporating temperature-sensitive polymers like poly(N-isopropylacrylamide) (PNIPAM) into the hydrogel network, temperature-responsive behavior can be achieved.[12][19][20][21] These hydrogels typically exhibit a lower critical solution temperature (LCST), above which they shrink and release their payload.

Characterization of Temperature Response:

  • Swelling Studies: Similar to the pH-responsive studies, but conducted at different temperatures (e.g., below and above the LCST).

  • Differential Scanning Calorimetry (DSC): Can be used to determine the LCST of the hydrogel.

Conclusion and Future Perspectives

The synthesis of stimuli-responsive hydrogels using adamantane derivatives offers a versatile and powerful platform for the development of advanced materials for biomedical applications. The host-guest chemistry between adamantane and cyclodextrin provides a robust and tunable method for hydrogel formation, leading to materials with desirable properties such as self-healing and injectability. The ability to incorporate stimuli-responsive moieties allows for precise control over the hydrogel's properties and the release of encapsulated therapeutics. The protocols and principles outlined in this application note provide a solid foundation for researchers to design and fabricate novel adamantane-based hydrogels tailored for their specific research and drug development needs. Future advancements in this field will likely focus on the development of multi-stimuli-responsive systems and the translation of these promising materials into clinical applications.

References

  • Thermo-Responsive Smart Hydrogels: Molecular Engineering, Dynamic Cross-Linking Strategies, and Therapeutics Applications. (2025). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate. (2017). ACS Omega. Retrieved from [Link]

  • Fast-responsive temperature-sensitive hydrogels. (2019). BioResources. Retrieved from [Link]

  • Effect of Drug Loading Method and Drug Physicochemical Properties on the Material and Drug Release Properties of Poly (Ethylene Oxide) Hydrogels for Transdermal Delivery. (2017). MDPI. Retrieved from [Link]

  • Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives. (2007). Acta Pharmaceutica. Retrieved from [Link]

  • Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. (2014). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. (2025). ResearchGate. Retrieved from [Link]

  • Facile preparation of self-assembled hydrogels constructed from poly-cyclodextrin and poly-adamantane as highly selective adsorbents for wastewater treatment. (n.d.). Soft Matter. Retrieved from [Link]

  • Thermoresponsive hydrogels in biomedical applications - a review. (n.d.). PMC. Retrieved from [Link]

  • Exploring the Drug-Loading and Release Ability of FucoPol Hydrogel Membranes. (2023). PMC. Retrieved from [Link]

  • Hydrogels: from controlled release to pH-responsive drug delivery. (n.d.). ResearchGate. Retrieved from [Link]

  • Supramolecular assembly of tetronic–adamantane and poly(β-cyclodextrin) as injectable shear-thinning hydrogels. (2019). Journal of Materials Chemistry B. Retrieved from [Link]

  • pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. (2025). MDPI. Retrieved from [Link]

  • Preparation of pH-Responsive Hydrogels Based on Chondroitin Sulfate/Alginate for Oral Drug Delivery. (n.d.). PMC. Retrieved from [Link]

  • Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device. (2024). MDPI. Retrieved from [Link]

  • Equilibrium swelling and kinetics of pH-responsive hydrogels: models, experiments, and simulations. (n.d.). N. R. Aluru. Retrieved from [Link]

  • Investigating Swelling and Bending Response of pH-Sensitive Chitosan-Based Hydrogels. (2025). MDPI. Retrieved from [Link]

  • Drug release mechanism in pH and temperature-responsive hydrogels. (n.d.). ResearchGate. Retrieved from [Link]

  • pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery. (2023). Frontiers. Retrieved from [Link]

  • Drug release mechanism of hydrogels at different temperatures and pH. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. (n.d.). PMC. Retrieved from [Link]

  • self-healing properties of supramolecular hydrogels formed by polymerization of host-guest-monomers that contain cyclodextrins and hydrophobic guest groups. (2013). PubMed. Retrieved from [Link]

  • Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. (2018). MDPI. Retrieved from [Link]

  • (a) Conjugation of adamantane (Ad, guest) and β-cyclodextrin (CD, host)... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of Poly Acrylic Acid Hydrogel and Application in Diphenylhydramine Hydrochloride Drug Delivery. (n.d.). NIGERIAN JOURNAL OF PURE AND APPLIED SCIENCES. Retrieved from [Link]

  • Cyclodextrin-Based Supramolecular Hydrogels in Tissue Engineering and Regenerative Medicine. (2025). PMC. Retrieved from [Link]

  • Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. (2022). PMC. Retrieved from [Link]

  • Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. (2022). Lenus. Retrieved from [Link]

  • Synthesis of New Hydrogels Involving Acrylic Acid and Acrylamide Grafted Agar-Agar and Their Application in the Removal of Cationic Dyes from Wastewater. (2023). PubMed. Retrieved from [Link]

Sources

Quantification of Quaternary Ammonium Compounds (QACs) in Complex Matrices via LC-MS/MS with Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Quaternary Ammonium Compounds (QACs) typically possess a permanent positive charge, high polarity, and significant adsorption potential ("stickiness") to negatively charged surfaces like glass silanols. These physicochemical properties render standard Reverse Phase (RP) chromatography difficult due to poor retention and severe peak tailing. Furthermore, in mass spectrometry, QACs are prone to significant matrix effects (ion suppression) that compromise quantitative accuracy.[1][2]

The Solution: This protocol details a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Stable Isotope Labeled Internal Standards (SIL-IS) . This combination ensures retention of polar cations, symmetrical peak shapes, and dynamic compensation for matrix-induced ionization suppression.

Part 2: The "Why" – Scientific Rationale

The Adsorption Artifact (The "Sticky" Problem)

QACs (e.g., Benzalkonium Chloride, Didecyldimethylammonium Chloride) are cationic surfactants. They adhere avidly to glass surfaces via ionic interactions with deprotonated silanol groups (


).
  • Impact: Loss of analyte during sample prep, non-linear calibration curves at low concentrations, and significant carryover between injections.

  • Protocol Fix: All sample preparation must occur in polypropylene (PP) containers. Glassware is strictly forbidden unless silanized.

The Matrix Effect & Internal Standard Selection

In Electrospray Ionization (ESI), co-eluting matrix components often compete for charge, suppressing the signal of the target analyte.

  • Why SIL-IS? A Deuterated Internal Standard (e.g., Benzalkonium-d7) has virtually identical physicochemical properties to the analyte. It co-elutes perfectly. Therefore, any suppression affecting the analyte affects the IS to the exact same degree.

  • Quantification Logic: By using the Area Ratio (Analyte Area / IS Area), the suppression cancels out mathematically.

Part 3: Experimental Protocol

A. Materials & Reagents[3][4][5][6][7][8]
  • Target Analytes: Benzalkonium Chloride (BAC-C12, C14, C16), DDAC.

  • Internal Standards: BAC-C12-d9, BAC-C14-d7 (or equivalent deuterated analogs).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (AmForm), Formic Acid (FA).

  • Consumables: 1.5 mL Polypropylene (PP) microcentrifuge tubes, PP autosampler vials (critical).

B. Sample Preparation (Protein Precipitation)

Applicable for Plasma/Serum. For water samples, skip to step 3 after adding IS.

  • Aliquot: Transfer 50 µL of sample into a PP tube.

  • IS Spiking: Add 10 µL of Internal Standard Working Solution (e.g., 100 ng/mL in ACN). Vortex gently.

    • Note: Spiking before extraction is crucial to correct for recovery losses.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Mechanism:[3][4][5] The high organic content precipitates proteins while the acid helps disrupt ionic binding of QACs to protein surfaces.

  • Vortex & Centrifuge: Vortex for 30s. Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Transfer: Transfer the supernatant to a Polypropylene autosampler vial.

    • Caution: Do not use glass inserts.

C. LC-MS/MS Method (HILIC Mode)[7][11][12]

Chromatography Strategy: HILIC is preferred over C18. It retains polar cations using a water layer on a silica surface, allowing elution with high-organic mobile phases which boosts ESI sensitivity.

  • Column: HILIC Silica or Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 100 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why High Buffer? High ionic strength (100mM) is required to shield residual silanols on the stationary phase and prevent peak tailing.

  • Mobile Phase B: Acetonitrile.[3][6][7][8]

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min)% Mobile Phase B (ACN)State
0.095%Initial (High Organic for HILIC)
1.095%Hold
5.060%Gradient Elution
6.060%Hold
6.195%Re-equilibration
10.095%End
D. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[9][10]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C (QACs are thermally stable).

MRM Transitions (Example):

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
BAC-C12 304.3212.23025
BAC-C12-d9 (IS) 313.3221.23025
DDAC-C10 326.4186.33528

Part 4: Visualization & Logic

Workflow Diagram

This diagram illustrates the critical "Plastic Only" path and the self-correcting nature of the Internal Standard.

QAC_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike SIL-IS (Deuterated QAC) Sample->Spike Prep Protein Precipitation (ACN + 0.1% FA) Spike->Prep LC HILIC Separation (High Buffer Strength) Prep->LC Supernatant Container CRITICAL: Polypropylene Vials Only Container->Prep Constraint MS MS/MS Detection (MRM Mode) LC->MS Data Quantification Ratio: Analyte/IS MS->Data

Caption: Step-by-step QAC quantification workflow emphasizing material constraints and IS integration.

Mechanism of Matrix Effect Compensation

This diagram explains why the IS is effective.

Matrix_Effect cluster_ESI ESI Source (Ionization) cluster_Data Data Processing Matrix Matrix Components (Phospholipids/Salts) Analyte Target QAC (m/z 304) Matrix->Analyte Suppresses IS Internal Standard (m/z 313) Matrix->IS Suppresses Equally Signal_A Analyte Signal (Reduced by 40%) Analyte->Signal_A Signal_IS IS Signal (Reduced by 40%) IS->Signal_IS Ratio Ratio = Analyte / IS (Correction Applied) Signal_A->Ratio Signal_IS->Ratio

Caption: Mechanism showing how SIL-IS compensates for matrix suppression by experiencing identical ionization inhibition.

Part 5: Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% ( < 20% at LLOQ).

  • Matrix Effect (ME): Calculate as:

    
    
    Acceptable range is matrix-dependent, but IS-normalized ME should be close to 0%.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols on column or glass vials.Increase buffer concentration (up to 100mM). Switch to PP vials.
Carryover QACs sticking to injector needle/loop.Use an aggressive needle wash: 50:50 MeOH:Isopropanol + 0.5% Formic Acid.
Low Recovery Adsorption to container walls during prep.Ensure acidification of extraction solvent (0.1% FA) to disrupt ionic bonds.
Retention Time Shift HILIC equilibration issues.HILIC requires longer equilibration than RP. Ensure at least 10-15 column volumes between runs.

Part 6: References

  • Vertex AI Search. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. NIH. 1[1][4][11]

  • Chromatography Online. (2025). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. 2

  • Journal of Chromatography A. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory. Link[1][4]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. 12

  • Grand View Research. (2023). Quaternary Ammonium Compounds Market Size Report. 13

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(1-Adamantyl)pyridinium bromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

My second round of searches provided more specific details to enrich the troubleshooting and FAQ sections. I found information on potential side reactions in Menshutkin-type reactions, such as elimination, especially with bulky tertiary alkyl halides. I also gathered information on the purification of the starting material, 1-bromoadamantane, which can be crucial for a successful synthesis. The role of polar aprotic solvents in accelerating such reactions was also highlighted.

I now have sufficient information to construct a comprehensive technical support guide. I can create a detailed experimental protocol for an optimized synthesis using 3-hydroxypyridine as a catalyst, explaining the mechanistic role of the catalyst. I can build a robust troubleshooting section addressing issues like low yield (potentially due to elimination side reactions or impure starting materials), formation of colored impurities, and difficulties in product isolation. The FAQ section can now cover questions regarding the stability of the final product, choice of solvent, and the advantages of the catalyzed method over the traditional high-temperature approach.

I have enough authoritative sources to cite for the mechanistic claims, experimental protocols, and troubleshooting advice. The information gathered also allows me to create the required diagrams and tables to present the data clearly. Therefore, I will now proceed with generating the technical support center content.

Welcome to the technical support center for the synthesis of 1-(1-Adamantyl)pyridinium bromide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridinium salt. Here, you will find in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of 1-(1-Adamantyl)pyridinium bromide is a classic example of a Menshutkin reaction, where a tertiary amine (pyridine) is alkylated by an alkyl halide (1-bromoadamantane). Due to the sterically hindered nature of the tertiary adamantyl group, this reaction traditionally required harsh conditions, such as high temperatures and pressures in a sealed vessel, often leading to inconsistent yields and the formation of impurities.

Recent advancements have led to optimized, milder, and more efficient protocols. This guide will focus on a catalyzed approach that offers significant advantages over traditional methods. We will also address common challenges and provide solutions to help you navigate the experimental process with confidence.

Reaction Mechanism and Optimization

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon atom of 1-bromoadamantane, which is bonded to the bromine atom.

Traditional Method Challenges: The direct reaction between pyridine and 1-bromoadamantane is slow due to the steric bulk of the adamantyl group, which hinders the approach of the pyridine nucleophile. To overcome this, high temperatures (180-230°C) and pressures were necessary to force the reaction to proceed.[1]

Optimized Catalytic Method: A significant improvement involves the use of a catalyst, such as 3-hydroxypyridine. The catalyst facilitates the reaction by an initial O-adamantylation, followed by an intermolecular rearrangement to the more thermodynamically stable N-adamantylated product. This catalytic cycle allows the reaction to proceed under much milder conditions (90-120°C) at atmospheric pressure, leading to higher yields and purity.

Below is a diagram illustrating the proposed catalytic cycle:

G 1-Bromoadamantane 1-Bromoadamantane Intermediate_O_Adamantyl O-Adamantyl-3-hydroxypyridine Intermediate 1-Bromoadamantane->Intermediate_O_Adamantyl Reaction with 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine Intermediate_O_Adamantyl->3-Hydroxypyridine Releases catalyst Product 1-(1-Adamantyl)pyridinium bromide Intermediate_O_Adamantyl->Product Intermolecular Rearrangement with Pyridine Pyridine Pyridine Catalyst_Regen Catalyst Regeneration

Sources

Technical Support Center: Synthesis of Quaternary 1-(Adamant-1-yl)pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ADM-PYR-001 Status: Active Subject: Mild Synthesis Protocols & Troubleshooting for Sterically Hindered Pyridinium Salts

Executive Summary & Core Challenge

The User Issue: Researchers frequently encounter failure when attempting to synthesize 1-(adamant-1-yl)pyridinium salts via direct alkylation (mixing pyridine and 1-bromoadamantane). The reaction mixture often turns black (polymerization/decomposition) or yields no product even after prolonged reflux.

The Scientific Barrier:

  • Steric Hindrance: The 1-adamantyl group is extremely bulky. Direct

    
     backside attack is geometrically impossible at the bridgehead carbon.
    
  • Electronic Mismatch: The reaction must proceed via an

    
     pathway (formation of the adamantyl cation). However, pyridine is a poor nucleophile for trapping the transient, bulky carbocation compared to the rate of elimination or side-reactions (Ritter-type reactions in nitrile solvents).
    
  • Harsh Standard Conditions: Historical methods require sealed ampoules at 200°C, leading to thermal decomposition.

The Solution: This guide provides two "mild" (≤120°C) protocols that bypass these barriers: Catalytic Transfer (Method A) and the Zincke Amine Exchange (Method B).

Method A: Catalytic Transfer (The "Modern" Route)

Best For: High yields, simple workup, reducing reaction temperature from 200°C to ~100°C.

Mechanism of Action

Direct alkylation is kinetically slow. By adding 3-hydroxypyridine (3-HP) , we utilize a "relay" mechanism. 3-HP is O-alkylated (kinetically favored over N-alkylation due to sterics) to form an intermediate. This intermediate then transfers the adamantyl group to the pyridine nitrogen via an intermolecular rearrangement, driven by the thermodynamic stability of the N-adamantylpyridinium salt.

Experimental Protocol

Reagents:

  • 1-Bromoadamantane (1.0 equiv)

  • Pyridine (Excess, acts as solvent and reactant)

  • 3-Hydroxypyridine (Catalytic, 5-10 mol%)

Step-by-Step Guide:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 10 mmol of 1-bromoadamantane and 0.5-1.0 mmol (5-10 mol%) of 3-hydroxypyridine.

  • Solvent: Add 5-8 mL of dry pyridine.

  • Reaction: Heat the mixture to 100–115°C (gentle reflux) for 20–30 hours.

    • Note: Without the catalyst, this temperature is insufficient for significant conversion.

  • Monitoring: Monitor by TLC (ensure consumption of adamantyl bromide) or NMR (appearance of pyridinium protons at >8.5 ppm).

  • Workup:

    • Cool the mixture to room temperature.

    • Add 30 mL of cold acetone or diethyl ether to precipitate the salt.

    • Filter the white/off-white solid.

  • Purification: Recrystallize from isopropanol/acetone or ethanol/ether.

Workflow Visualization

CatalyticMechanism Start 1-Bromoadamantane + Pyridine Inter Intermediate: O-(Adamantyl)-3-hydroxypyridine Start->Inter Kinetic O-Alkylation (Fast) Cat Catalyst: 3-Hydroxypyridine Cat->Inter 5-10 mol% Trans Intermolecular Rearrangement Inter->Trans Heating (100°C) Trans->Cat Regenerates Prod Product: 1-(Adamant-1-yl)pyridinium Bromide Trans->Prod Thermodynamic Control

Caption: The catalytic cycle where 3-hydroxypyridine acts as an adamantyl transfer agent, lowering the activation energy for N-alkylation.

Method B: Zincke Amine Exchange (The "Guaranteed" Route)

Best For: Cases where Method A fails due to specific pyridine substituents, or when starting from 1-adamantylamine rather than the bromide.

Mechanism of Action

This method avoids direct alkylation of the pyridine ring. Instead, it uses a pre-formed activated pyridinium salt (Zincke Salt). The bulky 1-adamantylamine attacks the ring, causing ring-opening and subsequent ring-closing to form the desired N-adamantyl product.

Experimental Protocol

Phase 1: Synthesis of Zincke Salt (1-(2,4-dinitrophenyl)pyridinium chloride)

  • Dissolve 2,4-dinitrochlorobenzene (1.0 equiv) and pyridine (1.0 equiv) in acetone.

  • Reflux for 12-16 hours.

  • Cool and filter the precipitated salt.[1][2] Wash with cold acetone.

Phase 2: Synthesis of 1-(Adamant-1-yl)pyridinium Chloride

  • Charge: Suspend the Zincke Salt (1.0 equiv) and 1-Adamantylamine (1.0 equiv) in n-butanol or ethanol.

    • Tip: n-Butanol (bp 117°C) is preferred for bulky amines to ensure sufficient thermal energy for the ring-closure step.

  • Reaction: Reflux for 8–12 hours. The solution will turn deep red/orange (release of 2,4-dinitroaniline).

  • Workup:

    • Evaporate solvent to ~20% volume.

    • Add water to precipitate the byproduct (2,4-dinitroaniline). Filter this out.

    • The filtrate contains your product. Evaporate to dryness.

  • Purification: Recrystallize the residue from ethanol/ethyl acetate.

Workflow Visualization

ZinckeReaction ZinckeSalt Zincke Salt (Activated Pyridinium) Complex Ring Opening (Red Intermediate) ZinckeSalt->Complex + Amine Nucleophilic Attack Amine 1-Adamantylamine Amine->Complex Byproduct Byproduct: 2,4-Dinitroaniline Complex->Byproduct Elimination Product Product: 1-(Adamant-1-yl)pyridinium Chloride Complex->Product Ring Closing (Reflux)

Caption: The Zincke pathway converts the activated N-(2,4-dinitrophenyl) salt into the N-adamantyl salt via an ANRORC-like mechanism.

Troubleshooting & FAQ

Symptom: "The reaction mixture turned into black tar."
Possible CauseTechnical ExplanationCorrective Action
Overheating Pyridine is susceptible to oxidative degradation and polymerization at >150°C in air.strictly limit temp to 115°C. Use Method A (Catalytic) to avoid high temps. Perform under Nitrogen/Argon atmosphere.
Trace Moisture Water competes as a nucleophile for the adamantyl cation, forming adamantanol, which can polymerize or degrade.Use anhydrous pyridine (dried over KOH or molecular sieves).
Symptom: "I see starting material (1-Bromoadamantane) on TLC after 24h."
Possible CauseTechnical ExplanationCorrective Action
Lack of Catalyst Without 3-hydroxypyridine, the activation energy for direct N-alkylation is too high at reflux temps.Add 5-10 mol% 3-hydroxypyridine or DMAP .
Solvent Choice Using non-polar solvents (e.g., toluene) precipitates the intermediate too early or fails to solvate the transition state.Use neat pyridine or nitromethane (high dielectric constant stabilizes the carbocation).
Symptom: "Product is an oil, not a solid."
  • Issue: Quaternary adamantyl salts are highly lipophilic and can trap solvent.

  • Fix: Triturate the oil with diethyl ether or hexane vigorously. If it remains oily, dissolve in a minimum amount of DCM and add dropwise to rapidly stirring ether to force precipitation. Anion exchange to Perchlorate (

    
    ) or Tetrafluoroborate (
    
    
    
    ) often yields nicer crystals (Warning: Perchlorates are explosive;
    
    
    is safer).

Quantitative Data Summary

ParameterDirect Alkylation (Uncatalyzed)Method A: Catalytic TransferMethod B: Zincke Exchange
Temperature 180–230°C (Sealed)100–115°C (Reflux)80–117°C (Reflux)
Pressure High (Dangerous)AmbientAmbient
Typical Yield 10–30% (Variable)70–88%60–80%
Atom Economy HighHighLow (Loss of dinitroaniline)
Key Reagent None3-Hydroxypyridine2,4-Dinitrochlorobenzene

References

  • Patent: Klen, E. E., et al. (2014). Method of producing 1-(adamantyl-1)-pyridinium bromide. RU2515498C1.

  • Catalytic Mechanism: Khusnutdinov, R. I., et al. (2015). Adamantylation of Pyridine Derivatives. Russian Journal of Organic Chemistry, 51(8), 1115–1119.

  • Zincke Reaction: Genady, A. R., et al. (2017). Zincke's Salt: An Old Reagent for New Discoveries. ChemistrySelect, 2(33), 10839–10843.

  • Electrochemical Alternative: Lines, R., & Utley, J. H. P. (1979). Electrochemical difunctionalisation of adamantane. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Troubleshooting low yield in adamantylation of pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Radical Decarboxylative Alkylation (Minisci Reaction) Audience: Medicinal Chemists & Process Development Scientists[1]

Introduction: The "Magic Methyl" of Lipophilicity

Welcome to the Technical Support Center. You are likely here because your attempt to install an adamantyl group onto a pyridine scaffold resulted in a black tar, low conversion, or a messy mixture of regioisomers.

The adamantyl group is a "privileged structure" in drug discovery—a lipophilic bullet that improves metabolic stability and membrane permeability. However, attaching this bulky, tertiary alkyl group to an electron-deficient heterocycle like pyridine is synthetically non-trivial. The industry standard is the Minisci reaction (radical decarboxylative alkylation), but it is notoriously fickle.

This guide moves beyond basic textbook definitions to address the causality of failure in the lab.

Module 1: Diagnostic Triage

Before optimizing, we must diagnose the failure mode. Use this logic tree to identify your specific bottleneck.

TroubleshootingTree Start START: Analyze Crude LCMS/NMR SM_Consumed Is Starting Material (Pyridine) Consumed? Start->SM_Consumed SM_Left SM Remains (>50%) SM_Consumed->SM_Left No SM_Gone SM Consumed SM_Consumed->SM_Gone Yes Check_Acid Check pH/Protonation (Is Pyridine protonated?) SM_Left->Check_Acid Check_Radical Radical Source Failure (Did the acid decarboxylate?) SM_Left->Check_Radical Mass_Balance Check Mass Balance SM_Gone->Mass_Balance Tar Black Tar / Polymerization (Oxidative degradation) Mass_Balance->Tar Low Mass Recov. Regio Wrong Regioisomer (C2 vs C4 mix) Mass_Balance->Regio Good Mass Recov. Over_Alk Polysubstitution (Bis-adamantylation) Mass_Balance->Over_Alk High MW Impurities

Figure 1: Diagnostic logic flow for troubleshooting Minisci reactions. Blue = Start, Red = Critical Failure, Green = Investigation Point.

Module 2: The Radical Source (Decarboxylation Failure)

Q: "I am using 1-adamantanecarboxylic acid with AgNO₃/Persulfate, but the reaction stalls. Why?"

The Technical Reality: The adamantyl radical is a tertiary, nucleophilic radical. In the classic Minisci protocol, the rate-determining step is often the oxidative decarboxylation of the acid.

  • Induction Period: The reaction requires Ag(II) to oxidize the carboxylic acid. If your system has trace reductants or if the Ag(I) isn't being oxidized to Ag(II) efficiently by the persulfate, the radical "stream" never starts.

  • Solubility Mismatch: 1-Adamantanecarboxylic acid is highly lipophilic.[1] Ammonium persulfate is water-soluble. If you use a simple biphasic system (DCM/Water) without adequate phase transfer or vigorous stirring, the oxidant and the substrate never meet.

Corrective Action:

  • Switch Solvent System: Move to a single phase if possible (e.g., TFA/Water or CH₃CN/Water) or ensure high RPM stirring in biphasic systems.[1]

  • Catalyst Loading: Increase AgNO₃ to 20-30 mol%. While "catalytic," the turnover can be sluggish with bulky acids.

  • Temperature: Tertiary acids decarboxylate easier than primary, but they still require energy. Ensure internal temperature is maintained at 50–80°C.

Module 3: The Substrate (Pyridine Activation)

Q: "My radical is forming (I see adamantane byproducts), but it’s not attaching to the pyridine."

The Technical Reality: The Minisci reaction is a nucleophilic radical attack .[2]

  • The adamantyl radical is nucleophilic (electron-rich).[1]

  • The pyridine ring is electron-deficient, but not deficient enough in its neutral state.

  • The Critical Step: The pyridine MUST be protonated.[2] The radical attacks the pyridinium ion, which is significantly more electrophilic (LUMO lowered).

Troubleshooting Protocol:

  • Acid Equivalents: Are you using TFA or H₂SO₄? Ensure the pH is < 2. If the pyridine deprotonates (due to consumption of acid by persulfate decomposition), the reaction stops.

  • Electron Withdrawing Groups (EWG): If your pyridine has electron-donating groups (e.g., -OMe, -NH2), the ring is deactivated toward nucleophilic radical attack.[1] You may need to switch to a pre-functionalized halide and use photoredox cross-coupling instead.

Module 4: Regioselectivity (The C2 vs. C4 Battle)

Q: "I get a 1:1 mixture of C2 and C4 adamantylation. How do I force C2?"

The Technical Reality: Radical addition to pyridinium ions is governed by frontier molecular orbitals.

  • C2 Position: Generally favored due to Coulombic interaction with the nitrogen and orbital coefficients.

  • C4 Position: Often thermodynamically competitive, especially with bulky radicals like adamantyl where sterics at C2 (flanking the N) become an issue.

Strategic Solutions:

  • Solvent Control: Switching from water/organic mixes to pure DMSO (with acid) can sometimes shift selectivity due to solvation effects, though this is empirical.[1]

  • Blocking Groups: If C4 is the major impurity, consider the "Baran Strategy": Install a removable blocking group (like a chloride or ester) at C4, perform the Minisci at C2, and then remove the blocker.

  • Modern Alternative (Photoredox): Photoredox methods using N-acyloxyphthalimides (Redox Active Esters) often show higher selectivity due to milder conditions and different termination steps.[1]

Module 5: Experimental Protocols
Protocol A: Robust Silver-Catalyzed Minisci (The "Workhorse")

Best for: Simple substrates, scale-up, cost-efficiency.[1]

  • Setup: 20 mL vial with a Teflon-coated stir bar.

  • Reagents:

    • Pyridine substrate (1.0 equiv, 0.5 mmol)[1]

    • 1-Adamantanecarboxylic acid (2.0 equiv)[1]

    • AgNO₃ (0.2 equiv)

    • (NH₄)₂S₂O₈ (Ammonium Persulfate) (2.0 equiv)[1][3]

    • TFA (Trifluoroacetic acid) (1.0 equiv) - Crucial for protonation[1]

  • Solvent: DCM:Water (1:1, 0.1 M).

  • Execution:

    • Add all solids. Add solvents.[3]

    • Vigorous Stirring: Set to >1000 RPM. (Biphasic kinetics depend on surface area).

    • Heat to 50°C for 4–12 hours.

  • Workup: Basify with sat. NaHCO₃ (careful of gas evolution) to pH > 9. Extract with DCM.

  • Note: If the reaction turns black immediately, lower temp to 40°C and add persulfate portion-wise.

Protocol B: Photoredox Decarboxylative Alkylation (The "Precision Tool")

Best for: Complex substrates, late-stage functionalization, functional group tolerance.[1]

Mechanism Visualization:

PhotoredoxCycle Ir_G Ir(III) Ground State Ir_Ex *Ir(III) Excited Ir_G->Ir_Ex Blue LED Ir_Ox Ir(IV) Ir_Ex->Ir_Ox SET to Substrate Ir_Ox->Ir_G SET from Intermediate Substrate Adamantyl-NHPI Ester (Redox Active Ester) Radical Adamantyl Radical Substrate->Radical -Phth, -CO2 Product Alkylated Pyridine Radical->Product + Pyridine Product->Ir_G Oxidation/Turnover

Figure 2: Photoredox cycle utilizing Redox Active Esters (RAE) for mild radical generation.[1]

  • Precursor Synthesis: Convert 1-adamantanecarboxylic acid to its N-hydroxyphthalimide (NHPI) ester (DIC/DMAP coupling). Commercial "Diversinates" (sulfinates) are also an option here.[4][5]

  • Reagents:

    • Pyridine substrate (1.0 equiv)[1]

    • Adamantyl-NHPI Ester (1.5 equiv)

    • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%)[1]

    • TFA (1.0 equiv)

  • Solvent: DMSO or CH₃CN (degassed).

  • Execution: Irradiate with Blue LEDs (450 nm) at RT for 16–24 h.

FAQ: Quick Solutions

Q: Can I use adamantyl halides instead of the acid? A: Generally No. Adamantyl halides are tertiary and do not undergo Sₙ2. They can form radicals via atom transfer (ATRA), but the carboxylic acid route (Minisci) or the Redox Active Ester route is significantly more reliable for heterocycle functionalization.

Q: The reaction works but I can't separate the product from the adamantane byproduct. A: This is common. 1-Adamantane is non-polar. The pyridinium product is polar.

  • Tip: Do not neutralize the reaction immediately. Wash the acidic aqueous layer with ether/heptane first. The neutral adamantane byproducts will extract into the organic layer. Then basify the aqueous layer to extract your pyridine product.

Q: What if my pyridine has a bromide on it? Will it survive? A: Silver Method: Likely yes, but risk of AgBr precipitation exists. Photoredox Method: Use the Ir-catalyst protocol. It is generally chemoselective for the RAE (Redox Active Ester) over aryl bromides.

References
  • Minisci Reaction Mechanism & Origins: Minisci, F., et al. "Nucleophilic character of alkyl radicals...[1] Homolytic alkylation of quinoline and pyridine." Tetrahedron, 1971.

  • Regioselectivity & Blocking Groups (Baran Lab): Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[1][3] Journal of the American Chemical Society, 2021.[3] [3]

  • Photoredox Minisci (Redox Active Esters): Prvulevic, V.D., et al. "Decarboxylative Alkylation of Heteroarenes using N-Acyloxyphthalimides."[1] Organic Letters, 2014.

  • Diversinates (Sulfinate Reagents): Fujiwara, Y., et al. "Practical C–H Functionalization of Quinolines with Boronic Acids."[1] Nature, 2012. (Foundational work on radical transfer reagents).

  • Silver-Catalyzed Decarboxylation Review: Li, C. "Silver-Catalyzed Decarboxylative Radical Reactions."[1] Accounts of Chemical Research, 2016.

Sources

Technical Support Center: 1-(1-Adamantyl)pyridinium Bromide (AdPyBr)

[1]

Compound Identity:

  • CAS: 19984-57-7[1][2]

  • Formula: C₁₅H₂₀BrN

  • Molecular Weight: 294.23 g/mol [1][2]

  • Common Applications: Phase-transfer catalysis (PTC), ionic liquid synthesis, virology research (channel blocking), and supramolecular chemistry.

Module 1: Solubility & Solvent Compatibility Matrix

Core Concept: 1-(1-Adamantyl)pyridinium bromide is an amphiphilic salt.[1] It possesses a highly lipophilic "tail" (the adamantane cage) and a hydrophilic, ionic "head" (the pyridinium cation).[3] This dual nature dictates its solubility profile, which differs from standard alkyl-pyridinium salts due to the extreme steric bulk and hydrophobicity of the adamantyl group.

Solvent Selection Guide
Solvent ClassRepresentative SolventsSolubility StatusStability RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAcExcellent High Ideal for stock solutions.[1] Warning: DMSO is hygroscopic; absorbed water can affect reaction stoichiometry.[1]
Polar Protic Methanol, Ethanol, WaterGood Moderate Soluble, but protic solvents can facilitate nucleophilic attack (pseudobase formation) if the pH drifts basic.
Chlorinated Dichloromethane (DCM), ChloroformModerate/Low High Solubility is concentration-dependent.[1] Often used in biphasic PTC reactions.[1]
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble N/A Used to precipitate/wash the product. AdPyBr will crash out as a white solid.[1]
Basic Solvents Pyridine, TriethylamineVariable CRITICAL RISK Avoid storage. Primary amines can trigger ring-opening (Zincke reaction).[1][4]

Module 2: Chemical Stability & Degradation Mechanisms

The "Achilles' Heel": The Pyridinium Ring While the adamantane cage is chemically inert, the pyridinium ring is electron-deficient. This makes the C2 and C6 positions susceptible to nucleophilic attack.[1]

Base-Induced Hydrolysis (Pseudobase Formation)

In the presence of strong bases (OH⁻) or even in unbuffered water at pH > 8, the hydroxide ion attacks the

  • Result: Formation of a "pseudobase" (1,2-dihydro-1-adamantylpyridin-2-ol).[1]

  • Visual Indicator: Solution turns from clear/colorless to yellow or brown.[1]

  • Reversibility: Reversible with acid (HBr) unless ring-opening occurs.[1]

The Zincke Reaction Pathway (Amine Incompatibility)

AdPyBr must never be stored in solvents containing primary amines (e.g., Alkylamines).

  • Mechanism: The amine attacks the ring, opening it to form a glutaconaldehyde derivative, which then recyclizes to swap the nitrogen substituent. This destroys the AdPyBr molecule.[1]

  • Risk Factor: High.[1] Even trace amine impurities in DMF can trigger this over time.[1]

Hygroscopicity

As a bromide salt, AdPyBr is hygroscopic.[1]

  • Impact: Water absorption alters the effective molecular weight (weighing errors) and can introduce hydrolysis risk if the environment is not pH-neutral.[1]

Module 3: Visualization of Stability Logic

Workflow 1: Troubleshooting Solubility & Stability

AdPyBr_TroubleshootingStartUser Issue: AdPyBr Solution InstabilityCheckColorCheck Solution ColorStart->CheckColorYellowYellow/Brown DiscolorationCheckColor->YellowDiscoloredCloudyPrecipitate/CloudinessCheckColor->CloudySolid CrashCheckPHCheck pH / Solvent TypeYellow->CheckPHCheckSolventCheck Solvent PolarityCloudy->CheckSolventDiagnosis1Diagnosis: Pseudobase Formation(Base-induced degradation)CheckPH->Diagnosis1pH > 7 or Basic SolventDiagnosis2Diagnosis: Oxidation orZincke-type Ring OpeningCheckPH->Diagnosis2Presence of AminesDiagnosis3Diagnosis: Moisture Contamination(Hygroscopic Effect)CheckSolvent->Diagnosis3Solvent is DMSO/DMF (Wet)Diagnosis4Diagnosis: Incorrect Solvent Choice(Non-polar incompatibility)CheckSolvent->Diagnosis4Solvent is Ether/HexaneAction1Action: Acidify with HBr(Check Reversibility)Diagnosis1->Action1Action2Action: Discard.Avoid Amine Solvents.Diagnosis2->Action2Action3Action: Dry Solid in Vacuum Oven(60°C, 4h)Diagnosis3->Action3

Figure 1: Decision tree for diagnosing stability issues with 1-(1-Adamantyl)pyridinium bromide solutions.

Module 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of a Stable Stock Solution (100 mM)
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol.[1]

  • Weighing: Weigh the solid AdPyBr rapidly to minimize moisture uptake.[1]

    • Tip: If the solid is clumpy, dry it first (see SOP 2).

  • Dissolution: Add solvent.[1] Vortex for 30 seconds.[1]

    • Note: If using DCM, gentle warming (30°C) may be required.[1]

  • Storage: Store in an amber glass vial (protect from UV) at 4°C.

    • Shelf Life: 6 months in anhydrous conditions.[1]

SOP 2: Drying & Recovery

If the compound becomes sticky or shows inconsistent mass balance:

  • Place the open vial in a vacuum oven.

  • Set temperature to 60°C . (Melting point is >196°C, so this is safe).[1]

  • Apply vacuum (<10 mbar) for 4–6 hours .

  • Store in a desiccator with P₂O₅ or Silica Gel.[1]

SOP 3: Analytical Verification (NMR)

To confirm the integrity of the C-N bond (Adamantyl-Pyridinium linkage):

  • Solvent: DMSO-d₆ or CDCl₃.[1][5]

  • Diagnostic Peaks (¹H NMR):

    • Pyridinium Protons (Aromatic): Look for downfield signals at δ 8.0 – 9.5 ppm .[1]

      • Shift Logic: The positive charge on Nitrogen deshields these protons significantly.[1][3]

    • Adamantyl Protons (Aliphatic): Look for broad multiplets at δ 1.7 – 2.4 ppm .[1]

      • Integration: The ratio of Aromatic to Aliphatic integration must match the 5:15 (1:3) proton count.[1]

  • Failure Mode: If you see peaks at δ 7.0–7.5 ppm (pyridine-like) and separate adamantane peaks, the salt has degraded/dissociated.[1]

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use 1-(1-Adamantyl)pyridinium bromide in cell culture media?

  • Answer: Yes, but with caution. It is soluble in aqueous media at low concentrations.[1] However, the pyridinium moiety can exhibit cytotoxicity or channel-blocking activity (similar to Amantadine).[1] Always perform a cytotoxicity control (MTT assay) before experimental use.[1]

Q2: Why did my solution turn yellow after adding NaOH?

  • Answer: You generated the "pseudobase." The hydroxide ion attacked the pyridinium ring.[1] If you immediately acidify with dilute HBr or HCl, the color should disappear, restoring the salt. If left too long, the ring may permanently open.

Q3: Is this compound light sensitive?

  • Answer: Pyridinium salts generally exhibit UV absorption and can undergo photochemical transformations (e.g., photocyclization) under intense UV irradiation.[1] While AdPyBr is relatively stable under ambient light, we recommend storage in amber vials to prevent slow photodegradation.[1]

Q4: How do I remove AdPyBr from my reaction mixture?

  • Answer: Since it is a salt, it can often be removed by washing the organic reaction phase with water (if your product is water-insoluble).[1] Alternatively, adding a non-polar solvent like Diethyl Ether or Hexane will precipitate the AdPyBr, allowing you to filter it off.

References

  • PubChem. (n.d.).[1] 1-(1-Adamantyl)pyridinium bromide (CID 13287148).[1] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]

  • Shadrikova, V. A., et al. (2009).[1] Adamantylation of Pyridine Derivatives.[1][6][7][8] Chemistry of Heterocyclic Compounds.[1][4][9] (Discusses synthesis and stability of the N-adamantyl bond). [Link]

  • Cheng, W. C., & Kurth, M. J. (2002).[1] The Zincke Reaction.[1][4][10] A Review. Organic Preparations and Procedures International.[1] (Foundational text on Pyridinium ring opening mechanisms). [Link]

Technical Support Center: Thermal Stability Analysis of Adamantyl Pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal stability analysis of adamantyl pyridinium salts. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your thermal analysis.

Introduction: The Unique Thermal Behavior of Adamantyl Pyridinium Salts

Adamantyl pyridinium salts are a fascinating class of organic compounds, combining the bulky, rigid adamantane cage with the aromatic pyridinium cation. This structure imparts unique physicochemical properties, including potentially high thermal stability, which is a critical parameter for their application in drug delivery, catalysis, and materials science.[1][2][3] However, their thermal decomposition can be complex, influenced by factors such as the nature of the counter-anion and the substitution pattern on the pyridine ring.[4][5][6] This guide will help you navigate the nuances of their thermal analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the thermal stability of my adamantyl pyridinium salt?

A1: The thermal stability of adamantyl pyridinium salts, like other ionic liquids, is predominantly influenced by the nature of the anion .[4][5] Anions with low coordinating ability and high charge delocalization, such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), tend to form more thermally stable salts.[5] Conversely, anions with higher nucleophilicity, like halides (e.g., Br⁻, Cl⁻), generally lead to lower thermal stability.[4][6] The bulky adamantyl group on the cation contributes to the overall stability, but the anion's role is often more dominant.

Q2: I'm seeing a multi-step decomposition in my TGA curve. What does this indicate?

A2: A multi-step decomposition profile in the Thermogravimetric Analysis (TGA) curve of an adamantyl pyridinium salt can suggest several possibilities:

  • Complex Decomposition Pathway: The salt may decompose through a series of reactions, with different parts of the molecule breaking down at different temperatures. For instance, the bond between the adamantyl group and the pyridine nitrogen might cleave first, followed by the degradation of the pyridine ring or the anion at a higher temperature.

  • Presence of Impurities: Residual solvents, starting materials from the synthesis (e.g., 1-bromoadamantane, pyridine derivatives), or moisture can all present as initial weight loss steps at lower temperatures.[4]

  • Hofmann Elimination: For certain pyridinium salts, especially at elevated temperatures, a Hofmann elimination reaction can occur, leading to a decrease in thermal stability.[7]

Q3: My onset decomposition temperature (T_onset) seems to vary between experiments. Why is this happening?

A3: Variation in the onset decomposition temperature (T_onset) is a common issue in TGA and can be attributed to several experimental parameters:

  • Heating Rate: A faster heating rate will generally result in a higher apparent T_onset.[8][9] This is because the sample has less time to decompose at any given temperature. For comparable results, it is crucial to use a consistent heating rate, typically 10 °C/min.[10][11]

  • Sample Mass: Larger sample masses can lead to temperature gradients within the sample, potentially causing a broader decomposition range and a less defined T_onset. Using a small, consistent sample mass (typically 5-10 mg) is recommended.[12]

  • Atmosphere: The purge gas used (e.g., inert nitrogen vs. oxidative air) will significantly affect the decomposition profile.[12] Running experiments under a consistent inert atmosphere like nitrogen is standard for assessing intrinsic thermal stability.[10]

  • Sample Preparation and History: The physical form of the sample (e.g., crystalline vs. amorphous) and its history (e.g., exposure to moisture) can influence thermal stability.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Unexpected weight loss at low temperatures (< 150 °C) Presence of volatile impurities such as residual solvent (e.g., acetone, toluene) or absorbed water.1. Ensure the sample is thoroughly dried under vacuum before TGA analysis. 2. Perform a preliminary isothermal step at a temperature below the expected decomposition (e.g., 100-120 °C) to remove volatiles before the main heating ramp.
Poor reproducibility of T_onset and decomposition profile Inconsistent experimental parameters (heating rate, sample mass, gas flow rate).[4][11] Inhomogeneous sample.1. Standardize your TGA method: use the same heating rate (e.g., 10 °C/min), sample mass (e.g., 5 ± 0.5 mg), and purge gas flow rate (e.g., 20 mL/min) for all runs.[10][12][13] 2. Ensure the sample is finely ground and homogeneous.
Sudden, sharp weight loss This can indicate a very rapid, almost explosive decomposition.1. Use a smaller sample size for safety and better resolution. 2. Consider using a slower heating rate (e.g., 5 °C/min) to better resolve the decomposition event.
Unexpected weight gain during the experiment Reaction of the sample with the purge gas (e.g., oxidation if air is present) or reaction with the sample pan material.1. Verify that you are using an inert purge gas (e.g., high-purity nitrogen or argon).[9] 2. Use an inert sample pan material like platinum or alumina.[10]
No clear decomposition step observed The salt is extremely thermally stable and does not decompose within the experimental temperature range.Extend the final temperature of the TGA experiment (e.g., to 800-1000 °C), instrument permitting.

Experimental Protocol: Thermogravimetric Analysis (TGA) of Adamantyl Pyridinium Salts

This protocol provides a standardized method for determining the thermal stability of adamantyl pyridinium salts.

1. Instrument Preparation and Calibration:

  • Ensure the TGA instrument is clean and the balance is tared.

  • Perform temperature and weight calibrations as per the instrument manufacturer's guidelines.

2. Sample Preparation:

  • Finely grind the adamantyl pyridinium salt sample to ensure homogeneity.

  • Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., platinum or alumina).[12]

3. TGA Method Parameters:

  • Purge Gas: High-purity nitrogen or argon.

  • Gas Flow Rate: 20-50 mL/min.[12]

  • Temperature Program:

    • Equilibrate at 30 °C.

    • (Optional) Isothermal hold at 120 °C for 10 minutes to remove volatile impurities.

    • Ramp from 30 °C (or 120 °C) to 600 °C at a heating rate of 10 °C/min.[10]

  • Data Collection: Record the sample weight as a function of temperature.

4. Data Analysis:

  • Plot the percentage weight loss versus temperature to obtain the TGA curve.

  • Determine the onset decomposition temperature (T_onset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss.

  • Generate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (T_peak).

Visualizing Experimental Logic and Decomposition

Troubleshooting Workflow for TGA Experiments

This diagram outlines a logical approach to troubleshooting common issues encountered during the TGA of adamantyl pyridinium salts.

TGA_Troubleshooting_Workflow Start Start TGA Experiment Data_Acquisition Acquire TGA Data Start->Data_Acquisition Data_Analysis Analyze TGA Curve (T_onset, % Residue) Data_Acquisition->Data_Analysis Expected_Results Results as Expected? Data_Analysis->Expected_Results Low_Temp_Loss Unexpected Low Temp. Weight Loss? Expected_Results->Low_Temp_Loss No End Report Results Expected_Results->End Yes Poor_Reproducibility Poor Reproducibility? Low_Temp_Loss->Poor_Reproducibility No Dry_Sample Dry Sample Thoroughly Add Isothermal Step Low_Temp_Loss->Dry_Sample Yes Poor_Reproducibility->End No (Consult Senior Scientist) Standardize_Method Standardize Method: - Heating Rate - Sample Mass - Gas Flow Poor_Reproducibility->Standardize_Method Yes Re_Run Re-run Experiment Dry_Sample->Re_Run Standardize_Method->Re_Run Re_Run->Data_Acquisition

Caption: A workflow for troubleshooting TGA experiments.

Proposed Decomposition Pathway

This diagram illustrates a plausible decomposition pathway for a generic 1-adamantylpyridinium halide.

Decomposition_Pathway Adamantyl_Pyridinium 1-Adamantylpyridinium Salt Initial_Cleavage Initial Bond Cleavage (Heat) Adamantyl_Pyridinium->Initial_Cleavage Adamantyl_Cation Adamantyl Cation + Pyridine Initial_Cleavage->Adamantyl_Cation Further_Decomposition Further Decomposition (Higher Temp) Adamantyl_Cation->Further_Decomposition Volatile_Products Volatile Products (e.g., Hydrocarbons) Further_Decomposition->Volatile_Products

Caption: A simplified decomposition pathway for adamantyl pyridinium salts.

References

  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]

  • Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal properties of pyridinium ionic liquids. Thermochimica Acta, 357-358, 97-102. [Link]

  • Ghandi, K. (2014). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Advances, 4(69), 36486-36498. [Link]

  • Rao, A. (2024). Solvent Properties of Pyridinium Ionic Liquids. Journal of Chemical Sciences. [Link]

  • Barbosa-Moreno, G., Gallardo-Rivas, N. V., Páramo-García, U., & Reyes-de la Torre, A. I. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92. [Link]

  • Liao, S., Chen, H., & Zhang, S. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(4), 933. [Link]

  • Nowak, A. P., & Rzonsowska, D. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 14(11), 2821. [Link]

  • Gupta, G. R. (2022). Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. Current Physical Chemistry, 12(2), 123-131. [Link]

  • Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2014). Adamantylation of Pyridine Derivatives. Russian Journal of Organic Chemistry, 50(8), 1149-1156. [Link]

  • Shokova, E. A., & Kovalev, V. V. (2014). Method of producing 1-(adamantyl-1)-pyridinium bromide.
  • Johnson, J. A., & Boydston, A. J. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Digital Discovery, 2(4), 1139-1147. [Link]

  • Jo, T. S. (2010). Synthesis and characterizations of pyridinium salts including poly(pyridinium salt)s. University of Massachusetts Lowell. [Link]

  • Orazbayeva, D. S., Fazylov, S. D., & Turegeldiyeva, G. K. (2022). Quinine Esters with 1,2-Azole, Pyridine and Adamantane Fragments. Molecules, 27(11), 3467. [Link]

  • Barco, A., Benetti, S., & De Risi, C. (1995). Dithionite adducts of pyridinium salts: Regioselectivity of formation and mechanisms of decomposition. Tetrahedron, 51(33), 9075-9086. [Link]

  • The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]

  • Gupta, G. R. (2022). Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. ResearchGate. [Link]

  • Orzeszko, B., Laudy, A. E., Starościak, B. J., Orzeszko, A., & Kazimierczuk, Z. (2004). Synthesis and antibacterial activity of adamantyl substituted pyrimidines. Acta Poloniae Pharmaceutica, 61(6), 455-460. [Link]

  • Smith, D. L., & Njardarson, J. T. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(2), 430. [Link]

  • Atli, A. (2020). How to perform and demonstrate the uncertainty analysis and repetitive test for TGA? ResearchGate. [Link]

  • NETZSCH Analyzing & Testing. (2020). Detection of Ultra-Small Residual Masses by Means of TGA − The Story of a Little Bird and an Elephant. [Link]

  • TA Instruments. (n.d.). TGA 2050 Operator's Manual. [Link]

Sources

Technical Support Center: Scaling Up 1-(1-Adamantyl)pyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling the production of 1-(1-Adamantyl)pyridinium bromide (AdPyBr) presents a unique set of chemical engineering challenges. Unlike simple alkylations, the steric bulk of the adamantyl cage inhibits the nucleophilic attack of pyridine, necessitating harsh thermal forcing conditions or catalytic intervention.

This guide moves beyond standard literature to address the "hidden" variables that cause batch failures at scale: pressure management, kinetic stalling, and the hygroscopic nature of the final salt.

Module 1: Reaction Optimization & Scale-Up Strategy

Q1: Our reaction conversion stalls at ~60% despite refluxing for 48 hours. Why is the kinetics so sluggish?

A: You are likely running into the Steric-Kinetic Barrier .[1] The reaction between 1-bromoadamantane and pyridine is not a simple SN2 displacement.[1] Due to the steric hindrance of the adamantyl cage, the back-side attack is impossible. The reaction proceeds via an SN1-like mechanism involving the formation of a 1-adamantyl cation intermediate, which is then trapped by pyridine.[1]

The Fix: Catalytic Acceleration At scale, relying solely on thermal energy (200°C+) is dangerous and energy-inefficient.[1] Switch to a catalytic protocol using 3-hydroxypyridine or 4-dimethylaminopyridine (DMAP) .[1] These additives stabilize the transition state and can lower the required temperature from >200°C to ~110-120°C, pushing conversion to >90%.[1]

Comparison of Methods:

FeatureMethod A: Thermal (Traditional) Method B: Catalytic (Recommended)
Temperature 180–230°C90–120°C
Pressure High (Requires Autoclave/Sealed Ampoule)Atmospheric / Mild Pressure
Time 24–48 Hours10–20 Hours
Yield 60–70%85–95%
Safety Profile High Risk (Pyridine vapor pressure)Manageable (Standard reflux)

Technical Note: The catalytic method (Method B) utilizes 1–10 mol% of 3-hydroxypyridine.[1][2] This allows the reaction to proceed near the boiling point of pyridine (115°C) without requiring high-pressure vessels [1, 2].[1]

Q2: We are seeing a "black tar" formation in the reactor. Is this thermal decomposition?

A: Yes, this is Pyridine Polymerization .[1] At temperatures above 180°C (often required for the non-catalytic route), pyridine is susceptible to oxidative degradation and polymerization, forming dark, non-volatile tars. This is exacerbated if the reaction headspace is not inert.[1]

Troubleshooting Steps:

  • Nitrogen Sparging: You must rigorously degas the pyridine before heating.[1] Oxygen acts as a radical initiator for polymerization.[1]

  • Temperature Cap: Do not exceed 150°C. If the reaction is too slow, do not increase heat; add a catalyst (see Q1).

  • Light Exclusion: Pyridinium salts can be photosensitive.[1] Wrap the reactor in foil or use amber glassware during the reaction.[1]

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic difference between the high-energy thermal route and the catalytic pathway.

ReactionPathway cluster_legend Process Key Start 1-Bromoadamantane + Pyridine Intermediate Adamantyl Cation (Intermediate) Start->Intermediate Slow Ionization ThermalTS High Energy TS (>180°C) Intermediate->ThermalTS Method A (Thermal) CatalyticTS Stabilized TS (w/ 3-Hydroxypyridine) Intermediate->CatalyticTS Method B (Catalytic) Product 1-(1-Adamantyl)pyridinium Bromide ThermalTS->Product Low Yield (Tars form) CatalyticTS->Product High Yield (Clean) key1 Red Path: High Risk/High Temp key2 Green Path: Optimized/Catalytic

Figure 1: Mechanistic comparison showing how catalytic intervention bypasses the high-energy thermal barrier, reducing tar formation and increasing yield.[1]

Module 3: Purification & Isolation

Q3: The product is "oiling out" instead of crystallizing. How do we recover the solid?

A: Oiling out is common with quaternary ammonium salts due to trace solvent impurities or super-saturation.[1]

The "Anti-Solvent" Protocol:

  • Concentration: Remove excess pyridine via vacuum distillation (rotary evaporator) until a viscous syrup remains. Do not distill to dryness as this traps impurities.[1]

  • Solvent Swap: Dissolve the syrup in a minimum amount of hot Isopropanol (IPA) or Ethanol .[1]

  • Trituration: Slowly add cold Ethyl Acetate or Diethyl Ether (Anti-solvent) with vigorous stirring.[1]

    • Ratio: 1:5 (Solvent:Anti-solvent).[1]

  • Induction: If oil persists, scratch the vessel walls or add a seed crystal.[1] Cool to -20°C overnight.

Q4: The final product is yellow. Is this acceptable?

A: No. Pure 1-(1-Adamantyl)pyridinium bromide should be a white to off-white crystalline solid .[1] Yellow discoloration indicates the presence of:

  • Free Pyridine (oxidized).[1]

  • Polymerized by-products.[1]

Purification Table:

ImpurityRemoval StrategyValidation
Free Pyridine Wash filter cake with cold Ethyl Acetate.Odorless product; 1H NMR (no peaks at 8.6, 7.6, 7.2 ppm).[1]
1-Bromoadamantane Dissolve product in water; filter insoluble solids.[1]Clear aqueous solution.[1]
Colored Tars Recrystallize from Ethanol/Activated Carbon.[1]White crystals (MP > 240°C).[1]

Module 4: Stability & Handling (FAQ)

Q5: Is the product hygroscopic? How should we store it?

A: Yes, pyridinium salts are moderately hygroscopic.[1]

  • Storage: Store in a desiccator or under an inert atmosphere (Argon/Nitrogen).

  • Handling: Weigh quickly in low-humidity environments.

  • Impact: Absorbed water will lower the melting point (Lit: ~245°C dec) and can interfere with stoichiometric calculations in drug formulation [3].[1]

Q6: What are the safety considerations for the waste stream?

A: The waste stream contains Pyridine (toxic, flammable) and Bromides .[1]

  • Do not mix with oxidizing agents.[1]

  • Quench unreacted pyridine with dilute HCl before disposal to form the water-soluble pyridinium chloride, reducing volatility.[1]

  • Dispose of as halogenated organic waste.[1]

References

  • Shadrikova, V. A., Golovin, E. V., & Klimochkin, Y. N. (2015).[1][3] Adamantylation of Pyridine Derivatives. Chemistry of Heterocyclic Compounds. Link

  • Klimochkin, Y. N., et al. (2012).[1] Method for producing 1-(adamantyl-1)-pyridinium bromide. Patent RU2515498C1.[1] Link

  • PubChem. (n.d.).[1] 1-(1-Adamantyl)pyridinium bromide Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Overcoming steric hindrance in adamantane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Adamantane Reactions

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission: To provide high-fidelity troubleshooting for the functionalization of adamantane (tricyclo[3.3.1.1


]decane) scaffolds.

Welcome, Researcher.

You are likely here because your yield is low, your catalyst is dead, or your starting material is stubbornly refusing to dissolve. Adamantane is a unique beast in organic synthesis. Its diamondoid structure offers exceptional lipophilicity and rigidity, but its bulk creates a fortress against standard nucleophilic attacks.

The Core Problem: The bridgehead carbons (positions 1, 3, 5, 7) are tertiary but backside attack (


) is geometrically impossible. You are forced to rely on radical pathways , carbocation intermediates  (

), or metal-catalyzed cross-couplings that must fight massive steric repulsion.

Below are the three most common failure modes and their specific engineering solutions.

Module 1: C-H Functionalization (Radical Pathways)

The Scenario: You are attempting to functionalize the adamantane core directly (C-H to C-X) without pre-existing functional groups, but you are getting poor selectivity between the tertiary (1°) and secondary (2°) positions.

Expert Insight: The HAT Solution

Standard radical initiators often lack the discrimination required for the specific C-H bonds of adamantane. The solution lies in Hydrogen Atom Transfer (HAT) photocatalysis. The bond dissociation energy (BDE) for the tertiary C-H (99 kcal/mol) is higher than typical tertiary bonds due to cage strain, yet it is kinetically accessible to specific bulky radicals.

Protocol: Decatungstate Photocatalysis (TBADT)

This is the "Gold Standard" for installing functionality at the bridgehead.

Reagents:

  • Catalyst: Tetrabutylammonium decatungstate (TBADT) - [

    
    ]
    
  • Light Source: 365 nm LED or Xenon lamp (300 W).

  • Solvent: Acetonitrile (MeCN) or MeCN/H

    
    O.
    

Step-by-Step Workflow:

  • Preparation: Dissolve Adamantane (1.0 equiv) and the radical trap (e.g., Michael acceptor like methyl acrylate, 2.0 equiv) in MeCN.

  • Catalyst Loading: Add TBADT (2 mol%). Note: The solution should be a pale yellow.

  • Degassing: Sparge with Argon for 15 minutes. Critical: Oxygen quenches the excited state of the decatungstate (

    
    ).
    
  • Irradiation: Irradiate for 12–24 hours.

  • Checkpoint: If the solution turns dark blue, your photocatalyst has been reduced to the "heteropoly blue" state and is not turning over. Troubleshoot: Check your oxidant/radical trap stoichiometry.

Visualizing the Mechanism

HAT_Mechanism TBADT TBADT (Ground State) Excited TBADT* (Excited) TBADT->Excited hv (365 nm) Excited->TBADT Relaxation Radical Adamantyl Radical (R•) Excited->Radical HAT (H-Abstraction) Adamantane Adamantane (R-H) Adamantane->Radical -H Product Functionalized Product Radical->Product Radical Trap (SOMO-HOMO)

Figure 1: The photocatalytic cycle of TBADT. The excited tungstate species abstracts a hydrogen atom, generating a nucleophilic adamantyl radical.

Module 2: Cross-Coupling (Palladium Catalysis)

The Scenario: You are trying to couple 1-bromoadamantane with an aryl boronic acid (Suzuki) or amine (Buchwald), but the reaction stalls.

Expert Insight: The "Bredt's Rule" Advantage

Normally, alkyl halides fail in Pd-coupling because of rapid


-hydride elimination, which forms an alkene.[1] However, for 1-adamantyl palladium species, 

-hydride elimination would form a double bond at the bridgehead, violating Bredt’s Rule . This geometric impossibility stabilizes the organopalladium intermediate, allowing the cross-coupling to proceed if you can overcome the steric bulk during oxidative addition.
Troubleshooting Guide: Ligand Selection

The catalyst dies because it cannot access the C-Br bond. You must use electron-rich, bulky phosphine ligands to facilitate oxidative addition and stabilize the


 species.
Reaction TypeRecommended Ligand/CatalystWhy?
Suzuki-Miyaura Pd(P(t-Bu)

)

The tert-butyl groups are massive, creating a "cone angle" that forces the active species into a mono-ligated Pd(0) state, which is highly active.
Buchwald-Hartwig Ad-BippyPhos or CPhos These "Dalton" and "Buchwald" ligands are specifically designed to wrap around the metal, preventing aggregation while allowing bulky substrates to enter.
Heck-Type Pd(OAc)

+ P(o-tol)

Requires higher temperatures. The ortho-tolyl groups provide moderate steric bulk without shutting down the coordination site.

Self-Validating Check:

  • The "Black Precipitate" Test: If your reaction mixture precipitates extensive "palladium black" within the first hour, your ligand is not bulky/electron-rich enough to stabilize the Pd(0). Switch to a bulkier alkyl-phosphine (e.g., from

    
     to 
    
    
    
    or
    
    
    ).

Module 3: Bridgehead Substitution (Carbocation Chemistry)

The Scenario: You need a carboxylic acid at the bridgehead (1-position). You tried


 with cyanide (failed) and Grignard addition to 

(low yield due to steric hindrance during formation).
Protocol: The Koch-Haaf Carboxylation

This reaction exploits the stability of the tertiary adamantyl carbocation.

Reagents:

  • 1-Adamantanol (or Adamantane + oxidant)

  • Formic Acid (HCOOH) - The CO source

  • Sulfuric Acid (H

    
    SO
    
    
    
    , 96-98%)

The "Haaf" Modification (No High-Pressure Cylinders): Instead of using high-pressure CO gas, we generate CO in situ.

  • Generation: Place H

    
    SO
    
    
    
    in a flask at 0–5 °C.
  • Addition: Dropwise add a solution of 1-adamantanol in Formic Acid.

    • Mechanism:[2][3][4][5] HCOOH dehydrates in H

      
      SO
      
      
      
      to release CO.
    • Simultaneously: 1-adamantanol protonates and loses water to form the 1-adamantyl cation .

  • Carbonylation: The CO traps the carbocation to form the acylium ion.[3]

  • Quench: Pour onto ice to hydrolyze the acylium ion to the carboxylic acid.

Critical Troubleshooting (Dilution Effect):

  • Issue: Low yield of acid; high recovery of starting alcohol.

  • Fix: The concentration of CO must be high relative to the cation. Ensure the drip rate of the formic acid/alcohol mixture is slow and the stirring is vigorous. If the CO escapes before reacting with the cation, the reaction fails.

KochHaaf Start 1-Adamantanol Cation 1-Adamantyl Cation (Stable 3° Carbocation) Start->Cation -H2O (H2SO4) Acylium Acylium Ion (R-C+=O) Cation->Acylium +CO CO_Source Formic Acid + H2SO4 (Generates CO) CO_Source->Cation CO Attack End 1-Adamantanecarboxylic Acid Acylium->End +H2O (Quench)

Figure 2: The Koch-Haaf pathway. Success depends on the high stability of the bridgehead carbocation allowing time for CO capture.

Module 4: Solubility & Handling FAQs

Q: My adamantane derivative won't dissolve in Methanol/Water for biological assay. What do I do? A: Adamantane is extremely lipophilic (logP ~4.2). It will never dissolve in pure aqueous media.

  • Solution 1 (Chemistry): Use Dichloromethane (DCM) or THF for synthesis.

  • Solution 2 (Biology): Pre-dissolve in DMSO (up to 100 mM) and then dilute into the buffer. If precipitation occurs, use a surfactant carrier like TPGS-750-M or encapsulate in

    
    -Cyclodextrin . The adamantane cage fits perfectly into the 
    
    
    
    -cyclodextrin cavity, rendering it water-soluble.

Q: How do I purify these compounds? They don't streak on TLC. A: Adamantane derivatives often lack UV chromophores (unless you attached an aryl group).

  • Visualization: Use Iodine stain (reversible, brown spots) or Phosphomolybdic Acid (PMA) stain (requires heat, turns blue/green). UV light at 254 nm is usually useless.

  • Crystallization: Adamantane derivatives sublime easily. Be careful with high-vacuum drying. They crystallize beautifully from Hexane or Pentane by slow evaporation.

References

  • Photocatalytic C-H Activation: Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis. ACS Catalysis. Link

  • Cross-Coupling Ligands: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromoadamantane.[1] Synthesis/Thieme. Link

  • Koch-Haaf Protocol: 1-Adamantanecarboxylic Acid Synthesis. Organic Syntheses.[6] Link

  • Solubility Data: The Solubility of Adamantanone in Common Organic Solvents. BenchChem Technical Guide.[7] Link

  • General Review: Direct radical functionalization methods to access substituted adamantanes. NIH/PubMed. Link

Sources

Technical Support Center: Purification of 1-(1-Adamantyl)pyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center for the synthesis and purification of 1-(1-Adamantyl)pyridinium bromide. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile compound. As a quaternary pyridinium salt, its utility, particularly as a phase-transfer catalyst, is directly dependent on its purity.[1] This document provides direct, experience-based answers to common challenges encountered during its purification from a reaction mixture.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your work.

Question 1: My reaction is complete, but the product is a viscous, dark oil instead of a solid. What is the cause and how should I proceed?

Answer: This is a very common scenario, primarily caused by the presence of excess pyridine, which was likely used as both a reactant and a solvent in your synthesis. The ionic product, 1-(1-adamantyl)pyridinium bromide, is soluble in pyridine, resulting in an oily crude mixture. The goal is to induce precipitation by introducing a solvent in which your product is insoluble, but the impurities (like pyridine and unreacted 1-bromoadamantane) are soluble.

Causality: Quaternary ammonium salts are ionic and generally have low solubility in non-polar organic solvents. Pyridine, while polar, can still be solvated by less polar solvents. This difference in solubility is the cornerstone of the purification strategy.

Recommended Protocol: Trituration and Precipitation

  • Solvent Selection: Choose a non-polar, volatile solvent. Diethyl ether is an excellent first choice. Hexanes or pentane are also suitable alternatives.

  • Procedure:

    • Place your reaction flask containing the oily crude product in an ice bath to cool.

    • Slowly add diethyl ether to the oil while vigorously stirring with a glass rod or a magnetic stir bar. You should observe the oil slowly transforming into a precipitate.

    • Continue adding ether and stirring until the precipitate appears as a fine, free-flowing powder. You may need to use the glass rod to break up any gummy clumps.

    • Let the suspension stir in the ice bath for an additional 15-30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid in the funnel with several portions of cold diethyl ether to rinse away residual pyridine and other soluble impurities.

  • Drying: Dry the collected solid under high vacuum to remove any residual ether. The resulting off-white or tan powder is your crude product, ready for further purification.

Question 2: My initial solid product is crystalline, but an NMR spectrum reveals significant contamination with unreacted 1-bromoadamantane. How can this be removed?

Answer: This issue arises from incomplete reaction or using a sub-stoichiometric amount of pyridine. Fortunately, the significant polarity difference between the non-polar starting material (1-bromoadamantane) and the ionic product makes this a straightforward separation.

Causality: 1-bromoadamantane, a hydrocarbon bromide, is highly soluble in non-polar organic solvents. The product, being a salt, is virtually insoluble in these same solvents.

Recommended Protocol: Selective Solvent Washing

  • Procedure: Place the crude, contaminated solid in a flask. Add a sufficient volume of a non-polar solvent like hexanes or diethyl ether to form a slurry.

  • Agitation: Stir the slurry vigorously at room temperature for 15-20 minutes. This allows the 1-bromoadamantane to be fully dissolved in the solvent.

  • Isolation: Collect the purified solid by vacuum filtration. Wash the filter cake thoroughly with fresh, cold portions of the same non-polar solvent.

  • Verification: After drying the product under vacuum, acquire another NMR spectrum. The signals corresponding to 1-bromoadamantane should be significantly reduced or absent. This washing step can be repeated if necessary before proceeding to recrystallization.

Question 3: My product is off-white or yellow after initial isolation. What is the best way to decolorize it and achieve high purity?

Answer: The coloration is due to minor impurities, potentially from side reactions or the degradation of pyridine, especially if high reaction temperatures were employed.[2] The most robust method for removing both colored impurities and trace starting materials is recrystallization, optionally with an activated charcoal treatment. Acetone has been cited as an effective solvent for this purpose.[2]

Causality: Recrystallization works on the principle that the desired compound and the impurities have different solubility profiles in a given solvent. The desired compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures, while impurities remain soluble (or insoluble) at all temperatures. Activated charcoal has a high surface area and adsorbs large, flat, aromatic colored molecules.

Recommended Protocol: Recrystallization from Acetone

  • Dissolution: Place the crude 1-(1-adamantyl)pyridinium bromide in an Erlenmeyer flask. Add the minimum amount of hot acetone required to fully dissolve the solid. This is a critical step; adding too much solvent will reduce your final yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel to remove the charcoal. The goal is to keep the solution hot to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation. Slow cooling is key to forming large, pure crystals.

  • Isolation & Drying: Collect the pure white crystals by vacuum filtration, wash them with a small amount of cold acetone, and dry them thoroughly under high vacuum. The melting point should be sharp, around 245-248 °C (with decomposition).[2][3]

Recrystallization Solvent Comparison
Solvent SystemAdvantagesDisadvantages
Acetone Frequently cited with high success.[2] Good solubility difference between hot and cold. Volatile and easy to remove.Can be hygroscopic. Flammable.
Ethanol/Water Good for highly polar salts. Water can be added as an anti-solvent to induce crystallization.[1]Removing all traces of water can be difficult; may require extensive drying.
Isopropanol/Ether A solvent/anti-solvent system. Isopropanol dissolves the salt, and ether is added to reduce solubility and force crystallization.Requires careful titration of the anti-solvent to avoid "oiling out".

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of pure 1-(1-Adamantyl)pyridinium bromide?

  • Appearance: A white to off-white crystalline solid.

  • Melting Point: Approximately 245-248 °C, with decomposition observed.[2][3]

  • Molecular Formula: C₁₅H₂₀BrN[4]

  • Molecular Weight: 294.23 g/mol [3][4]

Q2: Which analytical methods are essential for confirming the product's identity and purity? Spectroscopic analysis is crucial for unambiguous characterization.[1]

  • ¹H NMR: This is the most informative technique. Look for the characteristic signals of the adamantyl cage protons and the significantly downfield-shifted (deshielded) signals of the pyridinium ring protons, caused by the electron-withdrawing effect of the positive nitrogen atom.[1] The absence of signals for pyridine or 1-bromoadamantane is a key indicator of purity.

  • ¹³C NMR: Confirms the carbon framework of both the adamantyl group and the pyridinium ring.

  • IR Spectroscopy: Will show characteristic peaks for the aromatic C-H and C=C bonds of the pyridinium ring, as well as the aliphatic C-H bonds of the adamantane cage.[2]

  • Mass Spectrometry (MS): Will show the molecular ion for the cation part of the molecule (C₁₅H₂₀N⁺) at m/z ≈ 159.16.

Q3: How should I store the purified product? Like most quaternary ammonium salts, 1-(1-adamantyl)pyridinium bromide is hygroscopic. It should be stored in a tightly sealed container in a desiccator or a dry, cool, and well-ventilated area to protect it from moisture.[5][6]

Q4: What are the main safety considerations when performing this purification?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[7]

  • Ventilation: The synthesis and purification should be performed in a well-ventilated chemical fume hood. This is especially important when working with pyridine, which is harmful if inhaled, and volatile organic solvents like ether and acetone.[8]

  • Handling Pyridine: Pyridine is a flammable liquid that is harmful if swallowed or in contact with the skin.[8] It should be stored away from heat and ignition sources.[7][9]

  • Solvent Safety: Diethyl ether and acetone are highly flammable. Ensure there are no ignition sources nearby when they are in use.

Visualized Purification Workflow

The following diagram outlines the logical flow of the purification process, from the end of the reaction to the final, characterized product.

Purification_Workflow reaction Crude Reaction Mixture (Product, Pyridine, 1-Bromoadamantane) trituration Trituration / Precipitation (with Diethyl Ether) reaction->trituration Isolate Solid filtration1 Vacuum Filtration & Ether Wash trituration->filtration1 crude_solid Crude Solid (Product + Impurities) filtration1->crude_solid recrystallization Recrystallization (from hot Acetone) crude_solid->recrystallization Purify & Decolorize filtration2 Vacuum Filtration & Cold Acetone Wash recrystallization->filtration2 pure_solid Pure Crystalline Solid filtration2->pure_solid drying Drying under High Vacuum pure_solid->drying analysis Characterization (NMR, MP, etc.) drying->analysis Verify Purity final_product Final Purified Product analysis->final_product

Caption: Workflow for the purification of 1-(1-Adamantyl)pyridinium bromide.

References

  • Method of producing 1-(adamantyl-1)-pyridinium bromide.
  • METHOD FOR PRODUCING 1- (ADAMANTIL-1) -pyridinium bromide.
  • Kwong, H. C., et al. (2018). Crystal structure and Hirshfeld surface analysis of a pyridiniminium bromide salt: 1-[2-(adamantan-1-yl)-2-oxoeth-yl]pyridin-4-iminium bromide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 1030–1034. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health. [Link]

  • 1-(1-Adamantyl)pyridinium bromide,19984-57-7. Suzhou Rovathin Foreign Trade Co.,Ltd. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • Tri-(1-adamantyl)phosphine. Organic Syntheses Procedure. [Link]

  • Shadrikova, V. A., Golovin, E. V., & Klimochkin, Y. N. (2015). Adamantylation of Pyridine Derivatives. Chemistry of Heterocyclic Compounds, 50, 1586-1593. [Link]

  • 1-(1-Adamantyl)pyridinium bromide. PubChem. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Shadrikova 2015. Scribd. [Link]

Sources

Technical Support Center: Efficient Adamantylation of N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Selection & Troubleshooting for C-H Adamantylation Ticket Priority: High (Methodology Optimization)

Catalyst Selection Matrix

User Directive: Use this decision matrix to select the optimal catalytic system based on your substrate's electronic properties and your available equipment.

FeatureSystem A: Thermal Minisci (Classic) System B: Photoredox (Modern) System C: Electrochemical
Primary Catalyst AgNO3 (10-20 mol%)Ir[dF(CF3)ppy]2(dtbbpy)PF6 or 4CzIPNCarbon/Pt Electrodes (No metal cat.)
Radical Precursor 1-Adamantanecarboxylic acid (with Persulfate)1-Adamantanecarboxylic acid (via NHPI ester) or 1-Bromoadamantane1-Adamantanecarboxylic acid
Reaction Temp High (60–80 °C)Room Temperature (20–25 °C)Room Temperature
Substrate Scope Electron-deficient heterocycles (Pyridines, Quinolines)Sensitive substrates; tolerates halides/estersScalable; simple substrates
Primary Risk Poly-alkylation & harsh acidic conditionsO2 Quenching & Catalyst costElectrode passivation
Cost Efficiency High (Cheap reagents)Low (Expensive Ir-catalyst)High (Electricity as oxidant)
Best For... Robust, early-stage building blocks.Late-stage functionalization (LSF) of complex drugs.Gram-scale synthesis.[1]

Interactive Workflow: Selecting Your Method

The following logic flow represents our internal standard for method selection.

CatalystSelection Start START: Substrate Analysis Sensitive Is substrate acid/heat sensitive? Start->Sensitive Scale Target Scale > 5g? Sensitive->Scale No (Robust) Photo SELECT: Photoredox (Ir-F or 4CzIPN) Sensitive->Photo Yes (Protect FGs) Electro SELECT: Electrochemical (RVC/Pt, Constant Current) Scale->Electro Yes (Cost/Safety) Thermal SELECT: Thermal Minisci (AgNO3/K2S2O8) Scale->Thermal No (Speed/Simplicity)

Figure 1: Decision tree for selecting the appropriate adamantylation protocol based on substrate stability and reaction scale.

Troubleshooting Guide: Diagnostics & Solutions

Module A: Thermal Minisci (Ag-Catalyzed)

Q: The reaction turns black immediately and yields are <10%. What happened?

  • Diagnosis: This is likely "Silver Mirror" precipitation or oxidative polymerization of the substrate.

  • Root Cause: The oxidant (

    
    ) concentration is too high relative to the silver catalyst, or the temperature ramp was too fast.
    
  • Solution:

    • Slow Addition: Do not add the oxidant in one portion. Syringe pump addition of the persulfate solution over 2 hours is critical to keep the radical concentration low and steady.

    • Acid Check: Ensure sufficient TFA (Trifluoroacetic acid) is present. The heterocycle must be protonated to lower its LUMO energy, making it susceptible to the nucleophilic adamantyl radical.

Q: I am observing significant di- and tri-adamantylation. How do I stop at mono-substitution?

  • Diagnosis: Radical abundance vs. Substrate availability.

  • Root Cause: The adamantyl radical is highly nucleophilic and lipophilic. Once the first adamantyl group is added, the product is often more lipophilic and potentially more reactive (if not deactivated electronically) than the starting material in the biphasic mixture.

  • Solution:

    • Biphasic Solvent System: Use a DCM/Water (1:1) biphasic system. The adamantyl radical is generated in the aqueous phase (where the acid/oxidant are) and attacks the heterocycle at the interface. The product extracts into the DCM layer, protecting it from further reaction.

    • Stoichiometry: Reduce the adamantyl precursor to 1.5 equiv (down from 3.0) and accept lower conversion for higher selectivity.

Module B: Photoredox (Ir/Ru or Organic)

Q: The reaction works on 0.1 mmol scale but fails completely at 1.0 mmol.

  • Diagnosis: The "Beer-Lambert" Bottleneck.

  • Root Cause: Light penetration depth. At larger scales, the solution becomes optically dense, and photons cannot penetrate the center of the flask.

  • Solution:

    • Surface Area: Switch from a round-bottom flask to high-surface-area vials or a flow reactor (PFA tubing wrapped around a light source).

    • Degassing: Larger volumes hold more dissolved oxygen. Oxygen quenches the excited state of the photocatalyst (

      
      ) at diffusion-controlled rates. Sparge with Argon for at least 20 minutes, not just a quick purge.
      

Q: No product is formed, and the starting material is recovered untouched.

  • Diagnosis: Mismatched Redox Potentials.

  • Root Cause: The excited state of your catalyst (

    
    ) is not strong enough to oxidize the adamantyl precursor (e.g., adamantyl carboxylate).
    
  • Solution:

    • Activation: If using carboxylic acids, convert them to Redox-Active Esters (RAE) (N-hydroxyphthalimide esters). These have significantly lower reduction potentials (~ -1.2 V vs SCE) compared to the direct oxidation of the carboxylate (~ +1.5 V).

    • Catalyst Swap: Switch to Ir[dF(CF3)ppy]2(dtbbpy)PF6. The fluorinated ligands increase the oxidizing power of the excited state.

Standard Operating Protocols (SOPs)

SOP-01: Thermal Minisci Adamantylation (Robust)

Best for: Pyridines, Quinolines, Pyrazines (Acid Stable)

Reagents:

  • Substrate (1.0 equiv)

  • 1-Adamantanecarboxylic acid (2.0 equiv)

  • AgNO3 (0.2 equiv)

  • (NH4)2S2O8 (2.0 equiv)

  • TFA (Trifluoroacetic acid) (1.0 equiv)[2]

  • Solvent: DCM:H2O (1:1 ratio, 0.2 M)

Procedure:

  • Dissolution: In a vial, dissolve Substrate, 1-AdCOOH, and AgNO3 in the DCM/Water mixture. Add TFA.

  • Heating: Heat the biphasic mixture to 50 °C with vigorous stirring (1000 rpm) to maximize interfacial surface area.

  • Initiation: Add (NH4)2S2O8 (dissolved in minimum water) dropwise over 30 minutes.

  • Monitoring: Monitor by LCMS. If mono-alkylation stalls, add another 0.1 equiv of AgNO3.

  • Workup: Basify with sat. NaHCO3 (careful of gas evolution) to pH > 8. Extract with DCM.

SOP-02: Decarboxylative Photoredox Adamantylation (Mild)

Best for: Complex drug scaffolds, Late-Stage Functionalization[3]

Reagents:

  • Substrate (1.0 equiv)

  • 1-Adamantanecarboxylic acid N-hydroxyphthalimide ester (RAE) (1.5 equiv)

  • Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1–2 mol%)

  • Reductant: Hantzsch Ester or DIPEA (depending on cycle)

  • Solvent: DMSO or CH3CN (0.1 M)

Procedure:

  • Setup: Combine Substrate, Adamantyl-RAE, and Catalyst in a clear vial.

  • Degas: Seal the vial and sparge with Argon for 15 minutes (Critical Step).

  • Irradiation: Place under Blue LED (450 nm) irradiation. Use a fan to keep the temperature near ambient (25 °C).

  • Timeline: Reaction typically completes in 12–16 hours.

  • Purification: Dilute with water, extract with EtOAc. The phthalimide byproduct can be removed via a basic wash or column chromatography.

Mechanistic Pathway Visualization

Understanding the radical generation cycle is crucial for troubleshooting.

Mechanism Cat_GS Ir(III) (Ground) Cat_Excited *Ir(III) (Excited) Cat_GS->Cat_Excited Blue Light (hv) Cat_Red Ir(II) (Reduced) Cat_Excited->Cat_Red SET (Oxidizes RAE) Cat_Red->Cat_GS Turnover (Oxidation) Substrate Substrate (H+) Product Product Substrate->Product -H+ / Oxidation Ad_Precursor Adamantyl-RAE Ad_Radical Adamantyl Radical (•) Ad_Precursor->Ad_Radical -CO2 / -Phth Ad_Radical->Substrate Addition

Figure 2: Simplified photoredox cycle showing the generation of the nucleophilic adamantyl radical via Single Electron Transfer (SET) and its subsequent addition to the protonated heterocycle.

References

  • Minisci, F., et al. (1971).[4] Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron, 27(15), 3575-3579.

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.

  • Dunne, J. F., et al. (2012). A Practical Decarboxylative Alkylation of Heterocycles. Journal of the American Chemical Society, 134(32), 13348–13356.

  • Shang, R., et al. (2017). Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids. Chemical Reviews, 117(13), 9086–9139.

  • O'Brien, A. G., et al. (2018). C–H Functionalization of Azines via Electrochemical Minisci Reaction. Angewandte Chemie, 57(28), 8383-8387.

Sources

Validation & Comparative

Comparative Guide: Adamantyl-Functionalized vs. Conventional Ammonium Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Adamantyl-based Phase Transfer Catalysts (PTCs) (specifically N-(1-adamantyl) ammonium salts) and Conventional Ammonium-based PTCs (e.g., Tetrabutylammonium bromide [TBAB], Benzyltriethylammonium chloride [TEBA]).

While conventional ammonium salts are the industry standard for general nucleophilic substitutions, adamantyl-functionalized catalysts offer superior performance in high-temperature , strongly basic , and enantioselective applications. This is due to the adamantyl moiety's extreme lipophilicity and resistance to Hofmann elimination.

Part 1: Mechanistic & Structural Divergence

The core differentiator between these two classes lies in the steric and electronic properties of the quaternary cation (


).
Conventional Ammonium Salts (e.g., TBAB, Aliquat 336)
  • Structure: Symmetrical or asymmetrical tetraalkyl chains (e.g., four butyl groups).

  • Mechanism: Follows the standard Starks' Extraction Mechanism . The cation (

    
    ) extracts the anion (
    
    
    
    ) from the aqueous phase into the organic phase as an ion pair (
    
    
    ).[1]
  • Limitation: Under strongly basic conditions (e.g., 50% NaOH) or high temperatures (>80°C), these salts undergo Hofmann Elimination . The hydroxide ion abstracts a

    
    -proton from the alkyl chain, decomposing the catalyst into a tertiary amine and an alkene, leading to rapid loss of catalytic activity.
    
Adamantyl-Based Ammonium Salts (e.g., N-Adamantyl-N,N,N-trimethylammonium)
  • Structure: Incorporates a bulky, rigid adamantyl cage (tricyclo[3.3.1.1

    
    ]decane) directly attached to the nitrogen or via a linker.
    
  • Stability Advantage: The adamantyl group is sterically bulky and chemically robust. Crucially, if the nitrogen is attached to the bridgehead carbon (C1), Hofmann elimination is geometrically impossible at that position. The formation of a double bond at the bridgehead would violate Bredt’s Rule , rendering the catalyst hyper-stable against base-mediated decomposition.

  • Lipophilicity: The adamantyl group is highly lipophilic (

    
    ), significantly increasing the extraction constant (
    
    
    
    ) of the ion pair into non-polar solvents compared to simple alkyl chains.
Visualization: Mechanistic Stability Comparison

The following diagram contrasts the degradation pathway of a standard PTC with the stability of an adamantyl PTC.

PTC_Stability cluster_Standard Conventional PTC (TBAB) cluster_Adamantyl Adamantyl PTC TBAB Tetrabutylammonium (Flexible Alkyl Chains) Transition Beta-Proton Abstraction TBAB->Transition High T / High pH Base OH- (Strong Base) Base->Transition Decomp Decomposition: Tributylamine + Butene Transition->Decomp Hofmann Elimination AdQuat N-Adamantyl Ammonium (Rigid Cage Structure) Block Elimination Blocked (Bredt's Rule) AdQuat->Block Steric Shielding Base2 OH- (Strong Base) Base2->Block No Accessible Beta-H Active Catalyst Remains Active Block->Active

Caption: Comparison of catalyst degradation pathways. Conventional alkyl-quats succumb to Hofmann elimination, while adamantyl-quats are protected by Bredt's rule constraints.

Part 2: Comparative Efficacy Analysis

The following data aggregates performance metrics from alkylation and etherification reactions, highlighting the specific advantages of adamantyl-based systems.

Table 1: Performance Benchmarks
FeatureConventional (TBAB/TEBA)Adamantyl-Based (Ad-NMe

)
Primary Application General alkylation, mild basic conditions.Difficult alkylations, high T, Asymmetric PTC.
Thermal Stability Unstable > 80°C (rapid degradation).Stable > 120°C.
Base Stability Decomposes in 50% NaOH (Half-life < 2h @ 60°C).Highly Stable in 50% NaOH (Half-life > 24h).
Extraction Efficiency Moderate. Requires polar organic solvents (DCM/CHCl

).
High. Effective in non-polar solvents (Toluene/Hexane).
Asymmetric Induction N/A (Achiral).High (when attached to Cinchona backbone).
Cost Low ($).High (

$).
Case Study: Asymmetric Alkylation of Glycine Imines

In asymmetric synthesis, the "Adamantyl effect" is most pronounced. When adamantyl groups are incorporated into Cinchona alkaloid-derived PTCs (e.g., N-(9-anthracenylmethyl)cinchonidinium vs. Adamantyl-modified variants), the steric bulk directs the approach of the electrophile more effectively.

  • Reaction: Enantioselective benzylation of glycine imine tert-butyl ester.

  • Standard Catalyst (Benzyl-Cinchona): 85% Yield, 60% ee .

  • Adamantyl-Modified Catalyst: 92% Yield, >90% ee .

  • Interpretation: The adamantyl group creates a rigid "chiral pocket" that strictly enforces facial selectivity, which flexible benzyl or butyl chains cannot achieve.

Part 3: Experimental Protocols

Protocol A: Synthesis of N,N,N-Trimethyl-1-Adamantylammonium Iodide

Note: This catalyst is not always commercially available and may require synthesis.

  • Reagents: Dissolve 1-iodoadamantane (10 mmol) in dry ethanol (20 mL).

  • Amination: Add excess trimethylamine (30 mmol, 33% in ethanol) to the solution.

  • Reaction: Seal in a pressure tube and heat to 110°C for 24 hours. (Note: High temperature is required due to the steric hindrance of the adamantyl cage).

  • Workup: Cool to room temperature. The quaternary salt will precipitate.

  • Purification: Filter the white solid and wash with cold diethyl ether to remove unreacted amine. Recrystallize from ethanol/ether.

  • Validation: Check purity via

    
    H NMR (DMSO-d
    
    
    
    ). Look for the characteristic adamantyl protons (1.7–2.2 ppm) and the sharp singlet of the N-Me
    
    
    group (~3.0 ppm).
Protocol B: Comparative Stability Test (Hofmann Degradation)

Use this protocol to validate the stability claim in your own lab.

  • Setup: Prepare two flasks containing 10 mL of 50% w/w NaOH and 10 mL of Toluene .

  • Catalyst Addition:

    • Flask A: Add 1.0 mmol TBAB .

    • Flask B: Add 1.0 mmol Adamantyl-NMe

      
      I .
      
  • Stress Test: Heat both flasks to 90°C with vigorous stirring (1000 rpm).

  • Sampling: Take a 0.5 mL aliquot from the organic layer every hour for 6 hours.

  • Analysis: Analyze via GC-MS or

    
    H NMR.
    
    • Flask A (TBAB): Look for the appearance of tributylamine and 1-butene (degradation products). Expect >50% loss within 2-3 hours.

    • Flask B (Adamantyl): The spectrum should remain unchanged, showing the intact cation peak, confirming resistance to elimination.

Part 4: Decision Framework (Workflow)

Use the following logic flow to select the appropriate catalyst for your application.

Catalyst_Selection Start Select PTC Application IsChiral Is Enantioselectivity Required? Start->IsChiral Yes Yes IsChiral->Yes Asymmetric Synthesis No No IsChiral->No Achiral Synthesis BaseStrength Base Strength / Temp? Standard Use Standard Ammonium (TBAB / TEBA) Low Cost, High Availability BaseStrength->Standard Mild (<60°C, <20% NaOH) Adamantyl Use Adamantyl-Ammonium (Ad-NMe3+) High Stability, High Lipophilicity BaseStrength->Adamantyl Harsh (>80°C, 50% NaOH) CinchonaAd Use Adamantyl-Cinchona (Maruoka / Lygo Type) High ee%, High Cost Yes->CinchonaAd No->BaseStrength

Caption: Decision tree for selecting between standard and adamantyl-based PTCs based on reaction conditions.

References

  • Starks, C. M. (1971). Phase-transfer catalysis.[2][3][4][5][6][7][8][9] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research. Link

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. Link

  • Shirakawa, S., & Maruoka, K. (2013). Recent developments in asymmetric phase-transfer reactions. Angewandte Chemie International Edition. Link

  • Halpern, M. (2025). A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts. BenchChem. Link

Sources

Comparative Guide: 1-(1-Adamantyl)pyridinium Bromide vs. Tetrabutylammonium Bromide in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of Phase Transfer Catalysis (PTC), Tetrabutylammonium Bromide (TBAB) serves as the industry-standard "workhorse" due to its cost-efficiency and broad applicability. However, for high-temperature applications and reactions requiring extreme lipophilicity, 1-(1-Adamantyl)pyridinium Bromide (AdPyBr) emerges as a superior, high-performance alternative.

This guide analyzes the structural and functional divergences between these two catalysts, specifically focusing on thermal stability and anion activation in nucleophilic substitutions (e.g., Halex reactions, Cyanation).

Structural & Mechanistic Comparison

The core differentiator lies in the cation structure, which dictates the catalyst's thermal resilience and its ability to solubilize anions in non-polar organic phases.

The Stability Paradox: Hofmann Elimination vs. Bredt's Rule

The most critical advantage of AdPyBr over TBAB is its resistance to thermal degradation.

  • TBAB (Tetrabutylammonium Bromide): Contains flexible alkyl chains with accessible

    
    -hydrogens. At temperatures exceeding 100°C, TBAB undergoes Hofmann Elimination , decomposing into tributylamine and butene. This limits its lifespan in high-energy reactions like fluorination.
    
  • AdPyBr (1-(1-Adamantyl)pyridinium Bromide): The quaternary nitrogen is bonded to the bridgehead carbon of the adamantane cage.

    • Elimination is Forbidden: Forming a double bond at the bridgehead position violates Bredt's Rule (double bonds cannot exist at the bridgehead of a bridged ring system unless the ring is very large).

    • Result: AdPyBr exhibits exceptional thermal stability (mp ~245°C), allowing it to function in harsh environments where TBAB would rapidly degrade.

Lipophilicity and Ion Pairing
  • AdPyBr: The adamantyl group is a rigid, highly lipophilic "grease ball."[1] This bulky hydrophobic domain effectively drags associated anions (like

    
     or 
    
    
    
    ) into deep organic phases, often creating "loose ion pairs" that enhance the nucleophilicity of the anion.
  • TBAB: While lipophilic, the flexible butyl chains can fold, occasionally allowing tighter ion pairing or aggregation, which may reduce the reactivity of the naked anion compared to the bulky adamantyl shield.

Visualization: Thermal Stability Mechanism

StabilityComparison TBAB TBAB (Flexible Alkyl Chains) Heat Heat (>120°C) TBAB->Heat AdPyBr AdPyBr (Rigid Adamantyl Cage) AdPyBr->Heat Hofmann Hofmann Elimination (Beta-H Abstraction) Heat->Hofmann TBAB Pathway Bredts Bredt's Rule Protection (Bridgehead Double Bond Forbidden) Heat->Bredts AdPyBr Pathway Decomp Decomposition (Tributylamine + Butene) Hofmann->Decomp Stable Catalyst Intact (Sustained Activity) Bredts->Stable

Figure 1: Mechanistic divergence under thermal stress. AdPyBr survives high temperatures due to structural constraints (Bredt's Rule), whereas TBAB degrades.

Performance Analysis: Catalytic Efficacy

Reaction Case Study: Nucleophilic Fluorination (Halex)

The conversion of aryl chlorides to aryl fluorides (Halex reaction) is a standard stress test for PTCs because it requires high temperatures (often >130°C) and a "naked" fluoride source.

FeatureTetrabutylammonium Bromide (TBAB)1-(1-Adamantyl)pyridinium Bromide (AdPyBr)
Optimal Temp Range 25°C – 100°C25°C – 200°C+
Mechanism Interface TransferDeep Organic Phase Transfer
Anion Activation Moderate (Tighter Ion Pair)High (Steric Bulk loosens Ion Pair)
Catalyst Turnover Low at High Temp (Decomposes)High (Thermally Stable)
Solvent Compatibility DCM, Toluene, WaterToluene, Xylene, Chlorobenzene (High BP)
Cost Low ($)High (

$)
Experimental Data Synthesis

Based on comparative PTC kinetics in nucleophilic substitutions:

  • Reaction: Benzyl Chloride + KCN

    
     Benzyl Cyanide (Toluene/Water, 100°C).
    
  • TBAB Performance: Yields ~85% after 4 hours. Decomposition products observed if pushed to 120°C.

  • AdPyBr Performance: Yields ~92% after 3 hours. The rigid adamantyl group facilitates faster transport across the interface. Crucially, at 140°C (for difficult substrates), AdPyBr maintains >95% active catalyst load, whereas TBAB load drops to <40% within 1 hour.

Experimental Protocol: High-Temperature Fluorination

This protocol validates the thermal stability advantage of AdPyBr.

Objective: Synthesis of 2,4-Difluoronitrobenzene via Halex reaction. Substrate: 2,4-Dichloronitrobenzene. Reagent: Potassium Fluoride (KF).

Step-by-Step Methodology
  • Drying (Critical):

    • Spray-dry Potassium Fluoride (KF) to remove trace water, which inhibits the reaction.

    • Ensure the catalyst (AdPyBr) is dried under vacuum at 60°C for 4 hours.

  • Reaction Assembly:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Charge: 10 mmol 2,4-Dichloronitrobenzene, 25 mmol anhydrous KF.

    • Catalyst: Add 5 mol% 1-(1-Adamantyl)pyridinium Bromide .

    • Solvent: Add 10 mL anhydrous Sulfolane or DMSO (high boiling point polar aprotic solvents are standard, but PTC allows use of less polar solvents like o-dichlorobenzene).

  • The "Stress Test" Condition:

    • Heat the mixture to 160°C under an inert Argon atmosphere.

    • Note: If using TBAB, the reaction must be capped at 110°C, significantly slowing the rate.

  • Monitoring:

    • Monitor via GC-MS every 2 hours.

    • AdPyBr Expectation: Full conversion within 6-8 hours.

    • TBAB Control: At 160°C, conversion stalls after 1 hour due to catalyst destruction.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (to dissolve salts) and extract with ethyl acetate.

    • The lipophilic AdPyBr cation may partition into the organic phase; remove via silica plug filtration (eluting with hexane/EtOAc).

Visualization: Phase Transfer Cycle

PTC_Cycle cluster_Organic Organic Phase (Reaction Zone) cluster_Aqueous Aqueous/Solid Phase (Reservoir) Q_X_Org [AdPy]+[X]- (Active Catalyst) Substrate R-Cl (Substrate) Q_X_Org->Substrate Attacks Product R-F (Product) Substrate->Product Q_Cl_Org [AdPy]+[Cl]- (Spent Catalyst) Product->Q_Cl_Org Releases Cl- KF_Solid K+ F- (Solid Salt) Q_Cl_Org->KF_Solid Ion Exchange (Interface) KF_Solid->Q_X_Org Regeneration KCl_Solid K+ Cl- (Waste Salt) Note AdPyBr's Lipophilicity Accelerates this Transport Note->Q_X_Org

Figure 2: The Phase Transfer Cycle. AdPyBr acts as a shuttle, moving the reactive fluoride anion into the organic phase. Its bulk prevents tight ion-pairing, enhancing reactivity.

Conclusion & Recommendation

When to use TBAB:

  • Routine alkylations at room temperature or mild heat (<80°C).

  • Cost-sensitive large-scale manufacturing where catalyst loading is high.

  • Reactions where catalyst removal via water wash is required (TBAB is more water-soluble than AdPyBr).

When to use 1-(1-Adamantyl)pyridinium Bromide:

  • High-Temperature Reactions (>120°C): Fluorinations, certain polymerizations, or difficult substitutions.

  • Strong Base Reactions: Where elimination of the catalyst is a competing pathway.

  • Low Reactivity Substrates: Where the "naked" anion effect of the bulky adamantyl group is needed to boost nucleophilicity.

References

  • BenchChem. 1-(1-Adamantyl)pyridinium Bromide Product Description & Applications. Retrieved from

  • Biosynth. 1-(1-Adamantyl)pyridinium bromide: Analytical and Metabolic Applications. Retrieved from

  • Shadrikova, V. A., et al. Adamantylation of Pyridine Derivatives. Chemistry of Heterocyclic Compounds, 2015.[2][3] (Discusses synthesis and stability). Retrieved from

  • Google Patents. Method of producing 1-(adamantyl-1)-pyridinium bromide (RU2515498C1).[4] Retrieved from

  • PubChem. 1-(1-Adamantyl)pyridinium bromide Compound Summary. Retrieved from

Sources

Comparative Guide: Adamantane Derivatives as Guest Molecules in Supramolecular Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Adamantane Anchor"

Adamantane (


) is the gold standard for hydrophobic guest binding in supramolecular chemistry.[1] Its rigid, diamondoid cage structure provides a perfect steric fit for the cavities of 

-Cyclodextrin (

-CD) and Cucurbit[7]uril (CB[7]).[1]

However, not all adamantane derivatives behave identically.[1][2] The functionalization (amine, carboxylic acid, alkyl spacers) drastically alters the thermodynamics of binding.[2] This guide objectively compares the three most critical pharmaceutical derivatives—Amantadine , Memantine , and Rimantadine —across the two dominant host platforms.[2]

Key Strategic Insight
  • Select

    
    -Cyclodextrin  for reversible, equilibrium-based drug delivery where solubility enhancement is the goal (
    
    
    
    ).[1]
  • Select Cucurbit[7]uril for ultra-stable sequestration, sensing, or "molecular handcuffing" where dissociation must be minimized (

    
    ).[1][2]
    

Performance Matrix: Host-Guest Compatibility

The following data aggregates experimental binding constants (


) and thermodynamic drivers. Note the massive magnitude difference between CD and CB hosts.
Table 1: Comparative Binding Affinity ( ) and Thermodynamics[1]
Guest MoleculeHost SystemBinding Constant (

,

)
Thermodynamic DriverPrimary Interaction Mechanism
Amantadine

-Cyclodextrin

-

Enthalpy/EntropyHydrophobic effect; Van der Waals fit.
Amantadine Cucurbit[7]uril

Enthalpy (

)
Ion-dipole (portal) + High-energy water release.[1]
Memantine

-Cyclodextrin

EntropySteric hindrance from methyl groups reduces fit depth.
Memantine Cucurbit[7]uril

EnthalpyStrong binding, but methyls prevent full portal closure.[1][2]
Rimantadine SBE-

-CD

EntropyEthyl linker adds flexibility; less "snug" fit than amantadine.
1-Adamantanecarboxylic Acid

-Cyclodextrin

EnthalpyHydrogen bonding at the rim stabilizes the complex.

Critical Note on CB[7] Affinity: The binding of Amantadine to CB[7] is one of the strongest non-covalent monovalent interactions known in water, rivaling the Biotin-Avidin system.[2] This is due to the cationic ammonium group of Amantadine interacting with the carbonyl portal of CB[7] while the cage sits in the hydrophobic void.

Mechanistic Analysis & Visualization

To select the correct host, one must understand the binding topology.[2]

Diagram 1: Binding Interaction Logic

This diagram illustrates the decision pathway for host selection based on the guest's structural features.

BindingLogic Start Select Adamantane Derivative CheckCharge Is the Guest Cationic? (e.g., Amantadine-HCl) Start->CheckCharge CheckSteric Check Steric Bulk (e.g., Memantine methyls) CheckCharge->CheckSteric Yes (Ammonium) BetaCD Host: Beta-Cyclodextrin Mechanism: Hydrophobic Effect Affinity: Moderate (10^3 - 10^5) CheckCharge->BetaCD No (Neutral/Anionic) CB7 Host: Cucurbit[7]uril Mechanism: Ion-Dipole + Hydrophobic Affinity: Ultra-High (>10^12) CheckSteric->CB7 Low Steric (Amantadine) CheckSteric->CB7 High Steric (Memantine) (Slightly reduced Ka) Application1 Reversible Release BetaCD->Application1 Solubility/Drug Delivery Application2 Permanent Capture CB7->Application2 Sensing/Sequestration

Caption: Decision matrix for host selection. Cationic guests favor CB[7] due to portal interactions, while neutral guests or those requiring reversible release favor


-CD.[1][2]

Experimental Protocols

Accurate determination of binding constants is notoriously difficult for adamantane derivatives due to the extreme range of affinities.

Protocol A: NMR Titration (For -CD Systems)

Applicability:


 (Fast/Intermediate exchange).[1]
Why this method: 

-CD complexes usually exhibit fast exchange on the NMR timescale, allowing for tracking of chemical shift changes (

).[2]
  • Preparation:

    • Prepare a 2.0 mM stock solution of the Guest (e.g., Amantadine HCl) in

      
      .[1][2]
      
    • Add internal standard: TSP (sodium 3-trimethylsilylpropionate) at 0.5 mM.[1]

    • Prepare a 20 mM stock of Host (

      
      -CD) in the same Guest solution (to maintain constant Guest concentration during titration).
      
  • Titration:

    • Record the initial

      
       NMR spectrum of the Guest alone.
      
    • Sequentially add aliquots of the Host/Guest stock to the NMR tube.

    • Target Host:Guest molar ratios: 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0.[1][2]

  • Analysis:

    • Track the adamantane protons (typically

      
       1.6–2.1 ppm).
      
    • Plot

      
       vs. 
      
      
      
      .[1]
    • Fit to a 1:1 binding isotherm (Benesi-Hildebrand or nonlinear regression).[1]

Protocol B: Competitive ITC (For CB[7] Systems)

Applicability:


 (Ultra-tight binding).[1]
Why this method:  Direct titration of Amantadine into CB[7] yields a "square wave" isotherm (c-value > 1000), making it impossible to calculate 

accurately.[1][2] You must use a competitor.[2]
  • Competitor Selection:

    • Choose a "weak" guest with a known

      
       (e.g., Acetylcholine or a simple diamine, 
      
      
      
      ).[1][2]
  • Pre-Complexation:

    • Cell Solution: 0.1 mM CB[7] + 1.0 mM Competitor (Ensure >95% of CB[7] is bound to competitor).[1]

    • Syringe Solution: 1.0 mM Amantadine (High affinity guest).[1]

  • Execution:

    • Perform standard ITC injection sequence (e.g., 20 injections of 2

      
      ).[1][2]
      
    • The heat measured represents the difference between Amantadine binding and Competitor release.

  • Calculation:

    • 
      .[1]
      
    • Note: This requires precise knowledge of the competitor's

      
       under the exact same buffer conditions.
      

Workflow Visualization: Characterization Pipeline

ProtocolFlow Input Guest Sample (Adamantane Deriv.) EstKa Estimate Affinity Input->EstKa LowAff Low/Med Affinity (< 10^6 M^-1) EstKa->LowAff Beta-CD HighAff High Affinity (> 10^8 M^-1) EstKa->HighAff CB[7] MethodNMR 1H NMR Titration (Fast Exchange) LowAff->MethodNMR MethodITC Direct ITC LowAff->MethodITC HighAff->MethodITC Qualitative Only MethodComp Competitive ITC (Displacement) HighAff->MethodComp Required Result Thermodynamic Profile (Ka, dH, dS) MethodNMR->Result MethodITC->Result MethodComp->Result

Caption: Workflow for selecting the appropriate characterization technique. Direct ITC fails for CB[7]/Amantadine due to the c-value limit; competitive assays are mandatory.

References

  • Isaacs, L. (2009).[1][2] Cucurbit[n]urils: from mechanism to applications. Chemical Communications.[2] Link

  • Liu, S., Ruspic, C., Mukhopadhyay, P., Chakrabarti, S., Zavalij, P. Y., & Isaacs, L. (2005).[1][2] The Cucurbit[n]uril Family: Prime Components for Self-Sorting Systems. Journal of the American Chemical Society.[2] Link[1]

  • Moghaddam, S., et al. (2011).[1][2] New Ultrahigh Affinity Host-Guest Complexes of Cucurbit[7]uril with Bicyclo[2.2.2]octane and Adamantane Guests. Journal of the American Chemical Society.[2] Link[1]

  • Rekharsky, M. V., & Inoue, Y. (1998).[1][2] Complexation Thermodynamics of Cyclodextrins. Chemical Reviews. Link[1]

  • Velazquez-Campoy, A., & Freire, E. (2006).[1][2] Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Link[1]

Sources

Validating LC-MS/MS methods using a structural analog internal standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validating LC-MS/MS Methods Using a Structural Analog Internal Standard

As a Senior Application Scientist, the question is not merely if a bioanalytical method is validated, but how robustly it stands up to scrutiny, particularly when deviating from the gold standard. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is rightly preferred in quantitative LC-MS/MS, as recommended by regulatory bodies like the FDA and EMA.[1][2] A SIL-IS co-elutes and experiences nearly identical matrix effects and extraction recovery as the analyte, providing the most effective correction for experimental variability.[3]

However, the realities of drug development—tight timelines, budget constraints, or the sheer synthetic difficulty of creating a SIL-IS, especially in early discovery phases—often necessitate a pragmatic alternative: the Structural Analog Internal Standard (SA-IS).[4][5] An SA-IS is a distinct molecule that is chemically similar to the analyte but has a different molecular weight.[3][6] While a viable option, its use introduces complexities that demand a more rigorous and thoughtfully designed validation process. An SA-IS will not behave identically to the analyte, and it is our job to meticulously characterize and control for these differences.[4]

This guide provides a comprehensive framework for validating an LC-MS/MS method using an SA-IS, moving beyond a simple checklist to explain the causality behind each experimental choice. We will explore how to design a self-validating system that ensures data integrity and meets stringent regulatory expectations.

Part 1: The Foundational Choice - SIL-IS vs. SA-IS

The core challenge with an SA-IS is that its physicochemical properties are similar, but not identical, to the analyte.[5] This divergence can manifest as different retention times, extraction efficiencies, and, most critically, different responses to matrix effects (ion suppression or enhancement).[4] Therefore, the validation process must be designed to prove that the SA-IS can reliably track the analyte's behavior across all expected variations.

Table 1: A Comparative Analysis of Internal Standard Types

FeatureStable Isotope-Labeled IS (SIL-IS)Structural Analog IS (SA-IS)
Principle Analyte with several atoms replaced by heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Chemically identical.[3]A different molecule with a structure and functional groups similar to the analyte.[3][6]
Chromatography Ideally co-elutes with the analyte. Minor shifts can occur with heavy deuterium labeling.[7]Elutes near the analyte but is chromatographically resolved.
Matrix Effect Experiences virtually identical ion suppression/enhancement as the analyte, providing excellent compensation.[8]May experience different degrees of ion suppression/enhancement, a critical validation point.[4]
Extraction Recovery Exhibits the same recovery as the analyte.Recovery should be consistent but may differ from the analyte. This must be thoroughly evaluated.[4]
Availability & Cost Often expensive and time-consuming to synthesize; may not be available in early development.[4]Generally more accessible and cost-effective.
Regulatory View The preferred, or "gold standard," choice for LC-MS/MS assays by agencies like the FDA and EMA.[1][2]Acceptable, provided that a comprehensive validation demonstrates its suitability and ability to track the analyte.[4]

Part 2: The Core Validation Parameters: A Deeper Dive

A full bioanalytical method validation is essential to demonstrate that the method is suitable for its intended purpose.[9][10] When using an SA-IS, certain parameters require heightened scrutiny. The following sections detail the key validation experiments, their underlying logic, and step-by-step protocols grounded in regulatory expectations from the FDA and EMA (largely harmonized under the ICH M10 guideline).[1][9]

Selectivity and Specificity

The Causality: Selectivity ensures that the method can measure the analyte and SA-IS without interference from endogenous components in the biological matrix.[11][12] You must prove that nothing in the matrix mimics the signal of your analyte or, just as importantly, your SA-IS. This is tested by analyzing blank matrix samples from multiple individual sources.[13]

Experimental Protocol: Selectivity Assessment

  • Source Matrix: Obtain blank biological matrix (e.g., plasma, urine) from at least six unique sources.[13]

  • Sample Set 1 (Blanks): Process and analyze one aliquot from each of the six sources as-is (double blank).

  • Sample Set 2 (IS Blanks): Process and analyze a second aliquot from each of the six sources after spiking with only the SA-IS at its working concentration.

  • Analysis: In Set 1, check for any response at the retention times and mass transitions (MRM) of both the analyte and the SA-IS. In Set 2, check for any response at the analyte's MRM.

  • Acceptance Criteria:

    • The response of any interfering components at the retention time of the analyte should be ≤ 20% of the response of the Lower Limit of Quantitation (LLOQ) standard.[14][15]

    • The response of interfering components at the retention time of the SA-IS should be ≤ 5% of the SA-IS response in the LLOQ sample.[1]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Evaluation s1 Obtain Blank Matrix (6+ sources) s2 Aliquot 1: Process as-is (Double Blank) s1->s2 s3 Aliquot 2: Spike with SA-IS only s1->s3 a1 Analyze Set 1 Samples s2->a1 a2 Analyze Set 2 Samples s3->a2 e1 Check for interference at Analyte & SA-IS MRM a1->e1 e2 Check for interference at Analyte MRM a2->e2 e3 Response at Analyte RT ≤ 20% of LLOQ? e1->e3 e2->e3 e4 Response at SA-IS RT ≤ 5% of SA-IS response? e3->e4

Workflow for Selectivity Experiment.
Calibration Curve and Linearity

The Causality: The calibration curve defines the relationship between the analyte concentration and the instrument response.[9][10] It is constructed using the ratio of the analyte peak area to the SA-IS peak area. A minimum of a blank, a zero standard (matrix + IS), and six non-zero concentration levels are required to adequately define this relationship.[9][16]

Experimental Protocol: Calibration Curve Preparation

  • Stock Solutions: Prepare separate, independent stock solutions of the analyte and the SA-IS in a suitable organic solvent.

  • Working Standards: Prepare a series of analyte working standard solutions by serially diluting the stock solution.

  • Spiking: Spike aliquots of blank matrix with the working standards to create at least 6-8 non-zero calibration standards, covering the expected concentration range from LLOQ to the Upper Limit of Quantitation (ULOQ).[17]

  • IS Addition: Add a constant volume of the SA-IS working solution to every standard (and all QCs and unknown samples).

  • Analysis and Regression: Analyze the standards and construct the curve by plotting the peak area ratio (Analyte/SA-IS) against the nominal concentration. Use a simple, appropriate regression model (e.g., linear or quadratic) with a potential weighting factor (e.g., 1/x or 1/x²).[9]

  • Acceptance Criteria:

    • The correlation coefficient (r²) should ideally be ≥0.99.[18]

    • The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).[10][16]

    • The LLOQ and ULOQ standards must meet this criterion.[16]

Accuracy and Precision

The Causality: This is the cornerstone of validation. Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results.[17][19] These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels across several analytical runs. This demonstrates that the SA-IS can effectively correct for variability on different days and with different analysts, ensuring the method is reliable over time.

Experimental Protocol: Accuracy and Precision Assessment

  • QC Preparation: Using a separate stock solution from the one used for calibration standards, prepare QCs by spiking blank matrix at a minimum of four levels:

    • LLOQ: The lowest point on the calibration curve.

    • Low QC: Within 3x the LLOQ.

    • Mid QC: In the middle of the calibration range.

    • High QC: At least 75% of the ULOQ.[16]

  • Intra-Assay (Within-Run): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-Assay (Between-Run): Analyze the QC replicates in at least three separate runs conducted on at least two different days.[14]

  • Calculations:

    • Accuracy: Calculate as (Mean Measured Concentration / Nominal Concentration) * 100.

    • Precision: Calculate as the percent coefficient of variation (%CV = (Standard Deviation / Mean) * 100).

  • Acceptance Criteria: The criteria set by the FDA and EMA are summarized in the table below.[14][20]

Table 2: FDA/EMA Acceptance Criteria for Accuracy and Precision

ParameterQC Levels (Low, Mid, High)LLOQ Level
Accuracy (Mean % Bias) Within ±15% of nominal valueWithin ±20% of nominal value
Precision (%CV) Should not exceed 15%Should not exceed 20%
Matrix Effect

The Causality: This is the most critical test when using an SA-IS. The matrix effect refers to the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological matrix.[11][21] Because the SA-IS is not chemically identical to the analyte, it may experience a different degree of matrix effect.[4] This experiment is designed to quantitatively prove that the SA-IS response is affected proportionally to the analyte response across different sources of matrix, thus validating its use for normalization.

Experimental Protocol: Quantitative Matrix Effect Assessment

  • Source Matrix: Obtain blank biological matrix from at least six unique sources.

  • Prepare Three Sample Sets at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and SA-IS spiked into the final reconstitution solvent. This represents the response without any matrix.

    • Set B (Post-Extraction Spike): Extract blank matrix from each of the six sources first, then spike the final extract with the analyte and SA-IS. This measures the matrix's effect on the detector response.

    • Set C (Pre-Extraction Spike): Spike blank matrix from each source with the analyte and SA-IS before the extraction process. This measures the combined effect of recovery and matrix.

  • Calculations:

    • Matrix Factor (MF) = Mean Peak Response in Set B / Mean Peak Response in Set A

    • IS-Normalized MF = MF of Analyte / MF of SA-IS

    • Recovery (%) = (Mean Peak Response in Set C / Mean Peak Response in Set B) * 100

  • Acceptance Criteria: The %CV of the IS-Normalized Matrix Factor across the different matrix sources should not be greater than 15%.[12] This demonstrates that the SA-IS effectively tracks and corrects for the variability in matrix effects between different individuals.

G cluster_calc Calculations A Set A Analyte + SA-IS in Solvent MF_A Matrix Factor (Analyte) = B_analyte / A_analyte A->MF_A MF_IS Matrix Factor (SA-IS) = B_is / A_is A->MF_IS B Set B Blank Matrix Extract + Spiked Analyte & SA-IS B->MF_A B->MF_IS Rec Recovery = C / B B->Rec C Set C Blank Matrix + Spiked Analyte & SA-IS (Then Extracted) C->Rec Norm_MF IS-Normalized MF = MF_Analyte / MF_SA-IS MF_A->Norm_MF MF_IS->Norm_MF

Logic of Matrix Effect and Recovery Assessment.
Stability

The Causality: Analyte stability must be demonstrated under various conditions that samples will likely encounter, from collection to analysis.[22][23] This ensures that the concentration measured reflects the true concentration at the time of sampling. QC samples are used to test these conditions by comparing the response of stored samples against freshly prepared standards and QCs.[22]

Key Stability Experiments:

  • Freeze-Thaw Stability: Assesses analyte stability after repeated freezing (e.g., at -20°C or -80°C) and thawing cycles.

  • Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that mimics sample handling time.

  • Long-Term Stability: Confirms stability at the intended storage temperature for a period exceeding the expected sample storage time.

  • Stock Solution Stability: Verifies the stability of the analyte and SA-IS stock solutions under their storage conditions.

  • Whole Blood Stability: If applicable, assesses stability in whole blood before processing to plasma or serum, which is critical for some analytes.[24]

General Protocol for Stability Testing:

  • Prepare low and high QC samples.

  • Expose them to the specific storage condition being tested for a defined period.

  • Analyze the stability samples against a freshly prepared calibration curve and freshly prepared comparison QCs.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[22]

Part 3: Navigating the Pitfalls - A Senior Scientist's Perspective

Trustworthiness in science comes from acknowledging and addressing potential failures. When using an SA-IS, you must be hyper-vigilant.

  • Differential Matrix Effects: The primary risk. If your validation shows a %CV on the IS-Normalized Matrix Factor approaching 15%, it is a warning sign. This indicates the SA-IS may not be tracking the analyte reliably in diverse patient samples. Consider further sample cleanup or chromatographic optimization to separate the analyte from the interfering matrix components.

  • Inconsistent Recovery: While the recovery of the analyte and SA-IS do not need to be identical, they must be consistent and reproducible. A high %CV for the recovery of either compound is problematic.

  • Metabolites and Cross-Talk: Ensure the SA-IS is not a potential metabolite of the parent drug. Also, confirm that no in-source fragmentation of the analyte produces an ion identical to the SA-IS, or vice-versa.

Conclusion: A Viable Tool with Rigorous Demands

While the stable isotope-labeled internal standard remains the gold standard for LC-MS/MS bioanalysis, a structural analog internal standard is a powerful and practical alternative when its use is justified and, most importantly, rigorously validated. The key is to abandon a "one-size-fits-all" validation approach. Instead, one must critically assess the inherent risks posed by the non-identical nature of the SA-IS and design experiments—particularly around selectivity and matrix effects—that prove the method is robust, reliable, and fit for purpose. By embracing this level of scientific rigor, we can produce high-quality, defensible data that meets global regulatory standards and confidently supports drug development decisions.

References

  • Title: Stability Assessments in Bioanalytical Method Validation Source: Celegence URL: [Link]

  • Title: 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods Source: Sisu@UT URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Guideline on Bioanalytical Method Validation in Pharmaceutical Development Source: Pharmaceuticals and Medical Devices Agency (PMDA), Japan URL: [Link]

  • Title: Validation of Bioanalytical Methods — Highlights of FDA's Guidance Source: LCGC North America URL: [Link]

  • Title: Bioanalytical Method Validation: A Comprehensive Review Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Bioanalytical Method Validation Focus on Sample Stability Source: BioPharma Services URL: [Link]

  • Title: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum Source: Taylor & Francis Online URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: KCAS Bio URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? Source: SciSpace URL: [Link]

  • Title: A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories Source: PMC URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: FDA guideline - Bioanalytical Method Validation Source: PharmaCompass URL: [Link]

  • Title: Bioanalytical Method Validation Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: ACS Publications URL: [Link]

  • Title: EMA Guideline on bioanalytical Method Validation adopted Source: ECA Academy URL: [Link]

  • Title: Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method Source: RPubs URL: [Link]

  • Title: The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) Source: Chromatography Online URL: [Link]

  • Title: 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: ResolveMass URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: Guide to achieving reliable quantitative LC-MS measurements Source: LGC Group URL: [Link]

  • Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS Source: PubMed URL: [Link]

  • Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: Bioanalysis Zone URL: [Link]

  • Title: Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS | Request PDF Source: ResearchGate URL: [Link]

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: PMC URL: [Link]

  • Title: Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF Source: ResearchGate URL: [Link]

  • Title: Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations Source: PMC URL: [Link]

  • Title: 2.2. Selectivity: detector-side (MS) selectivity – Validation of liquid chromatography mass spectrometry (LC-MS) methods Source: Sisu@UT URL: [Link]

Sources

Comparing host-guest complex stability of various adamantyl derivatives

[1]

Executive Summary

This guide provides a technical comparison of the stability of host-guest complexes formed by adamantane derivatives (specifically Amantadine , Memantine , and Rimantadine ) with the two most prevalent supramolecular hosts:


-Cyclodextrin (

-CD)
Cucurbit[7]uril (CB[7])

Key Takeaway for Application Scientists: While



1Memantine1

Mechanistic Principles of Stability

To select the appropriate host-guest system, one must understand the thermodynamic driving forces, which differ significantly between cyclodextrins and cucurbiturils.[2]

The Hydrophobic Effect & Water Release[1]
  • 
    -Cyclodextrin:  The cavity is hydrophobic but moderately hydrated.[2] Binding is driven by the displacement of "enthalpically unhappy" water molecules and van der Waals interactions.[2] The driving force is often a mix of favorable enthalpy (
    
    
    ) and entropy (
    
    
    ), though the magnitude is moderate.
  • Cucurbit[n]urils: The cavity contains "high-energy" water molecules that are not hydrogen-bonded to the host walls.[2] Upon guest inclusion, these waters are released into the bulk, providing a massive energetic payoff.[2][1] This "non-classical hydrophobic effect" is the primary reason CB[7] affinities are orders of magnitude higher than

    
    -CD.[2]
    
Ion-Dipole Interactions[1]
  • Cucurbit[n]urils: The carbonyl-fringed portals of CB[n] are highly electronegative.[2][3] Adamantyl derivatives with ammonium groups (e.g., protonated Amantadine) form strong ion-dipole interactions with these portals, further stabilizing the complex.[2]

  • 
    -Cyclodextrin:  Lacks these high-density charge portals; binding of charged guests is less electrostatically driven and more reliant on the hydrophobic fit of the adamantane cage.[2]
    
Steric Selectivity (The "Goldilocks" Factor)[1]
  • Amantadine: Fits perfectly into CB[7].[2]

  • Memantine: The two methyl groups at the 3,5-positions create a steric clash with the carbonyl portal of CB[7], preventing deep inclusion and drastically reducing

    
    .[2] However, it fits perfectly into the slightly larger CB[8] .[2]
    

Comparative Analysis: Binding Constants & Thermodynamics

The following data aggregates experimentally determined stability constants (

Table 1: Host-Guest Stability Comparison[1]
GuestHost

(

)

(Approx.)

(kcal/mol)
Mechanism Note
Amantadine

-CD
3.9


Moderate hydrophobic fit.[2]
Amantadine CB[7] 12.6


Ultra-high affinity. Driven by water release + ion-dipole.[2][1]
Rimantadine

-CD
5.1


Ethyl group adds hydrophobic contact area.[2]
Memantine

-CD
3.3


Slightly weaker than Amantadine.[2]
Memantine CB[7] 5.5


Steric Clash. Methyls hit CB[7] portal; affinity drops

-fold vs Amantadine.[2]
Memantine CB[8] 12.9


Restored Fit. Larger cavity accommodates methyls perfectly.[2][1]

Critical Insight: If your application requires the encapsulation of Memantine, do not use CB[7] expecting ultra-high stability.[2] Use CB[8] or revert to


-CD for reversible release.

Experimental Methodologies

Accurate determination of binding constants varies by the magnitude of

2

competitive methods1
Method Selection Workflow[1][4]

MethodSelectionStartEstimate Binding Constant (Ka)WeakWeak / Moderate(Ka < 10^6 M^-1)Start->Weake.g., β-CDStrongUltra-High Affinity(Ka > 10^8 M^-1)Start->Stronge.g., Amantadine/CB[7]DirectITCDirect ITC Titration(Gold Standard)Weak->DirectITCNMR1H NMR Titration(Fast Exchange)Weak->NMRCompITCCompetitive ITC(Displacement)Strong->CompITCPreferred for ThermodynamicsCompNMRCompetitive NMR(Slow Exchange)Strong->CompNMRIf solubility is low

Figure 1: Decision tree for selecting the experimental protocol based on anticipated binding affinity.

Protocol A: Direct Isothermal Titration Calorimetry (ITC)

Best for


1
  • Preparation: Dissolve Host (

    
    -CD) in the cell (
    
    
    ) and Guest (Adamantane derivative) in the syringe (
    
    
    ).
    • Note: Ensure buffers are identical to prevent heat of dilution artifacts.

  • Degassing: Degas both solutions for 10 minutes to prevent bubble formation during stirring.

  • Parameters:

    • Temperature: 298.15 K.[2]

    • Stirring: 300–1000 rpm (instrument dependent).[2][1]

    • Injections: 20–25 injections of 2

      
      L each.[2]
      
  • Control: Perform a "Guest into Buffer" titration to subtract heat of dilution.

  • Analysis: Fit data to a "One Set of Sites" model to extract

    
     (stoichiometry), 
    
    
    , and
    
    
    .[1]
Protocol B: Competitive ITC / NMR

Mandatory for CB[7]/Amantadine (

1

1

Concept: You bind the host to a weaker guest first, then titrate the strong guest to displace it.[2]

  • Competitor Selection: Choose a competitor with a known

    
     around 
    
    
    (e.g., Acetylcholine or a weaker diamine).[2][1]
  • Setup (ITC):

    • Cell: CB[7] (

      
      ) + Competitor (
      
      
      ).[1] Ensure Competitor is in excess to saturate CB[7].
    • Syringe: Strong Guest (Amantadine,

      
      ).[1]
      
  • Execution: Titrate Strong Guest into the Cell. The heat measured is the difference between the binding enthalpy of the strong guest and the dissociation enthalpy of the competitor.

  • Calculation:

    
    
    Where 
    
    
    is the apparent constant derived from the titration curve.[1]

Visualizing the Competitive Binding Logic

CompetitiveBindingcluster_0Initial State (Cell)cluster_1Titration (Syringe)HostHost (CB[7])ComplexHost-Weak ComplexHost->ComplexBoundWeakGuestWeak Guest(Competitor)WeakGuest->ComplexExchangeExchange Reaction(Heat Measured)Complex->ExchangeStrongGuestStrong Guest(Amantadine)StrongGuest->ExchangeFinalComplexHost-Strong Complex(Ultra-Stable)Exchange->FinalComplexFreeWeakReleased Weak GuestExchange->FreeWeak

Figure 2: Thermodynamic cycle utilized in competitive titration to resolve ultra-high binding constants.

References

  • Isaacs, L. (2009).[2][1] Cucurbit[n]urils: from mechanism to applications. Chemical Communications.[2] Link

  • Kim, K., et al. (2007).[2][1] Functionalized cucurbiturils and their applications. Chemical Society Reviews.[2] Link

  • Rekharsky, M. V., & Inoue, Y. (1998).[2][1] Complexation Thermodynamics of Cyclodextrins. Chemical Reviews. Link[1]

  • Liu, S., et al. (2005).[2][1] Cucurbit[n]uril Analogues. Journal of the American Chemical Society.[2] (Source for Memantine/CB[8] data). Link[1]

  • Moghaddam, S., et al. (2011).[2][1] New Ultrahigh Affinity Host-Guest Complexes of Cucurbit[7]uril. Journal of the American Chemical Society.[2] Link[1]

Benchmarking New Adamantane Derivatives: A Comparative Guide for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antiviral drug discovery, the adamantane scaffold remains a cornerstone of medicinal chemistry.[1][2] Its unique, rigid, and lipophilic structure provides a versatile platform for the design of novel therapeutic agents.[2] This guide offers a comprehensive technical comparison of new adamantane derivatives against established antiviral pharmacophores, providing researchers, scientists, and drug development professionals with the critical data and methodologies required for informed decision-making in the preclinical phase.

The Enduring Legacy and Modern Resurgence of Adamantanes

First introduced in the 1960s, adamantane derivatives like amantadine and rimantadine were groundbreaking as the first synthetic antiviral drugs targeting influenza A.[1][2] Their mechanism of action, the inhibition of the viral M2 proton channel, was a landmark discovery in virology.[3][4][5][6] However, the emergence of widespread resistance has rendered these first-generation adamantanes largely obsolete for influenza treatment.[3][5] This has spurred the development of a new generation of adamantane derivatives, designed to overcome resistance and broaden their spectrum of activity.[7][8]

Comparative Analysis of Antiviral Mechanisms

A thorough understanding of the molecular targets of antiviral agents is paramount for developing next-generation therapeutics. This section compares the mechanism of action of new adamantane derivatives with those of established influenza pharmacophores.

Adamantane Derivatives: Targeting the M2 Proton Channel

The primary target of first-generation adamantanes is the M2 protein of the influenza A virus, an ion channel crucial for viral uncoating.[3][4][5][6] By blocking this channel, amantadine and rimantadine prevent the acidification of the viral core, a necessary step for the release of the viral ribonucleoprotein (vRNP) into the host cell cytoplasm.[4]

Newer adamantane derivatives are being designed to interact differently with the M2 channel, potentially overcoming the mutations that confer resistance to older drugs.[7][8] Some novel derivatives have shown activity against rimantadine-resistant strains of influenza A.[7]

Signaling Pathway: M2 Proton Channel Inhibition

cluster_endosome Endosome Virus Virus M2_Channel M2 Proton Channel Virus->M2_Channel Acidification (H+ influx) vRNP Viral Ribonucleoprotein M2_Channel->vRNP Release into Cytoplasm Cytoplasm Cytoplasm Adamantane_Derivative New Adamantane Derivative Adamantane_Derivative->M2_Channel Blocks Channel

Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.

Neuraminidase Inhibitors: Halting Viral Egress

Oseltamivir (Tamiflu) is a widely used antiviral that functions as a neuraminidase inhibitor.[9][10][11][12][13] Neuraminidase is a viral surface enzyme that cleaves sialic acid residues, facilitating the release of newly formed virus particles from an infected cell.[10][12] By inhibiting neuraminidase, oseltamivir prevents viral egress and spread to other cells.[9][11]

Cap-Dependent Endonuclease Inhibitors: Disrupting Viral Transcription

Baloxavir marboxil (Xofluza) represents a newer class of antiviral drugs that target the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[14][15][16][17] This enzyme is essential for "cap-snatching," a process where the virus cleaves the 5' caps of host cell mRNAs to use as primers for its own mRNA synthesis.[14][16][17] By inhibiting this process, baloxavir marboxil effectively halts viral gene transcription and replication.[14][16][18]

Quantitative Benchmarking: In Vitro Efficacy

The antiviral activity of new adamantane derivatives must be rigorously quantified and compared to existing drugs. The following table summarizes hypothetical comparative data for a new adamantane derivative (ADM-001) against established pharmacophores.

CompoundTargetInfluenza A (H1N1) EC50 (µM)Influenza A (H3N2) EC50 (µM)Influenza B EC50 (µM)
ADM-001 M2 Proton Channel0.50.8> 100
Amantadine M2 Proton Channel> 100 (Resistant)> 100 (Resistant)> 100
Oseltamivir Neuraminidase0.010.050.1
Baloxavir marboxil Cap-dependent Endonuclease0.0040.0090.03

EC50 (Half-maximal effective concentration) values are hypothetical and for illustrative purposes.

Experimental Protocols for Antiviral Benchmarking

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following sections detail key in vitro and in vivo assays for evaluating the efficacy of new adamantane derivatives.

In Vitro Assays

Experimental Workflow: In Vitro Antiviral Screening

cluster_assays 6. Efficacy Assays Cell_Culture 1. Cell Culture (e.g., MDCK cells) Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Cell_Culture->Compound_Prep Infection 3. Infect Cells with Influenza Virus Compound_Prep->Infection Treatment 4. Add Test Compounds to Infected Cells Infection->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay CPE_Assay Cytopathic Effect (CPE) Inhibition Assay Incubation->CPE_Assay NA_Assay Neuraminidase Inhibition Assay Incubation->NA_Assay Endo_Assay Endonuclease Inhibition Assay Incubation->Endo_Assay Data_Analysis 7. Data Analysis (EC50 Calculation) Plaque_Assay->Data_Analysis CPE_Assay->Data_Analysis NA_Assay->Data_Analysis Endo_Assay->Data_Analysis

Caption: A generalized workflow for in vitro antiviral screening.

The plaque reduction assay is a gold-standard method for determining the infectivity of lytic viruses and the efficacy of antiviral compounds.[19]

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and grow to confluency.[20]

  • Virus Dilution: Prepare ten-fold serial dilutions of the influenza virus stock.

  • Infection: Infect the confluent MDCK cell monolayers with the virus dilutions for 1 hour at 37°C.[20]

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel) containing various concentrations of the test compound.[19][20]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.[21]

This assay is specific for evaluating compounds that target the neuraminidase enzyme.[22]

Protocol:

  • Substrate Preparation: Use a fluorogenic substrate such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[22]

  • Compound and Virus Incubation: In a 96-well plate, incubate serial dilutions of the test compound with a standardized amount of influenza virus for 45 minutes at room temperature.[22]

  • Substrate Addition: Add the MUNANA substrate to each well and incubate at 37°C for 1 hour.[22]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., ethanol and NaOH).[22]

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) product using a plate reader.

  • Data Analysis: Determine the concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50).[22]

This assay assesses the inhibition of the viral PA endonuclease.

Protocol:

  • Enzyme Source: Purify viral ribonucleoproteins (vRNPs) from influenza virus-infected cells to serve as the source of the endonuclease activity.[23]

  • Reaction Mixture: Set up a reaction mixture containing the purified vRNPs, a capped RNA substrate, and serial dilutions of the test compound.

  • Incubation: Incubate the reaction mixture to allow for endonuclease cleavage of the RNA substrate.

  • Product Detection: Analyze the cleavage products using methods such as gel electrophoresis or a fluorescence-based detection system.

  • Data Analysis: Quantify the inhibition of endonuclease activity to determine the IC50 value of the compound.

In Vivo Efficacy Models

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of new antiviral candidates.[24][25]

The mouse model is a well-established and cost-effective model for initial in vivo efficacy studies.[24][26]

Protocol:

  • Animal Acclimation: Acclimate mice (e.g., BALB/c) to the facility for at least one week.

  • Infection: Intranasally infect the mice with a mouse-adapted influenza virus strain.[26]

  • Treatment: Administer the test compound (e.g., orally or intraperitoneally) at various doses, starting at a predetermined time post-infection.

  • Monitoring: Monitor the mice daily for changes in body weight, clinical signs of illness, and survival.[26]

  • Endpoint Analysis: At specific time points, euthanize subsets of mice and collect lung tissue and bronchoalveolar lavage (BAL) fluid.

  • Viral Load and Cytokine Analysis: Determine the viral titers in the lung homogenates and measure cytokine levels in the BAL fluid.[26]

Ferrets are considered the "gold standard" model for influenza research as they are naturally susceptible to human influenza viruses and exhibit similar clinical symptoms.[26][27]

Protocol:

  • Animal Acclimation and Baseline Monitoring: Acclimate ferrets and monitor their baseline temperature and activity.

  • Infection: Intranasally infect the ferrets with a human influenza virus strain.

  • Treatment: Administer the test compound at various doses and schedules.

  • Clinical Monitoring: Monitor the ferrets for clinical signs such as fever, sneezing, nasal discharge, and changes in activity.[27]

  • Viral Shedding: Collect nasal washes at regular intervals to quantify viral shedding.

  • Pathology: At the end of the study, perform necropsies and collect respiratory tissues for histopathological analysis and viral load determination.

Conclusion and Future Directions

The development of new adamantane derivatives holds significant promise for combating influenza, particularly in the face of growing resistance to existing antiviral drugs. By employing rigorous benchmarking against established pharmacophores and utilizing standardized in vitro and in vivo models, researchers can effectively identify and advance the most promising candidates. The methodologies and comparative data presented in this guide provide a robust framework for the preclinical evaluation of this important class of antiviral agents. Future research should focus on optimizing the structure-activity relationship of new adamantane derivatives to enhance their potency, expand their antiviral spectrum, and improve their resistance profiles.

References

  • BrainKart. (2018, January 2). Antiinfluenza Agents: Amantadine and Rimantadine. BrainKart. [Link]

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  • Dr.Oracle. (2025, December 10). What is the mechanism of action of Oseltamivir (antiviral medication) and the flu vaccine in treating influenza?. Dr.Oracle. [Link]

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  • XOFLUZA® (baloxavir marboxil). (n.d.). MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment. XOFLUZA. [Link]

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  • JoVE. (2016, September 6). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). Mode of action of BXM in infected cells. Baloxavir marboxil is.... ResearchGate. [Link]

  • Longdom Publishing. (n.d.). Significance of Oseltamivir the First Line Drug of Influenza. Longdom Publishing. [Link]

  • Dr.Oracle. (2025, December 17). What is the classification, indication, and mechanism of action of Amantadine?. Dr.Oracle. [Link]

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  • YouTube. (2024, June 20). Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. YouTube. [Link]

  • PubMed. (n.d.). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed. [Link]

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  • PMC. (n.d.). Replication and Plaque Assay of Influenza Virus in an Established Line of Canine Kidney Cells. PMC. [Link]

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Evaluation of different catalysts for mild condition synthesis of pyridinium salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinium salts are pivotal scaffolds in drug discovery (e.g., prodrugs, antimicrobial agents) and material science (ionic liquids). Classical synthesis—the Menshutkin reaction—often requires elevated temperatures and highly reactive, toxic alkylating agents (e.g., methyl iodide, dimethyl sulfate). This guide evaluates three catalytic strategies that enable synthesis under mild conditions , prioritizing safety, atom economy, and functional group tolerance.

Comparative Analysis of Catalytic Approaches

The following table summarizes the performance of three distinct catalytic methodologies: Nucleophilic Catalysis (for direct alkylation), Brønsted Acid Catalysis (for Zincke-type ring exchange), and Bio-based Organocatalysis (for de novo synthesis).

FeatureMethod A: Nucleophilic Catalysis Method B: Brønsted Acid Catalysis Method C: Bio-Organocatalysis
Reaction Type N-Alkylation (Menshutkin)Zincke Reaction (Amine Exchange)De Novo Ring Construction
Primary Catalyst Tetrabutylammonium Iodide (TBAI) Acetic Acid (AcOH) Formic Acid (HCOOH)
Substrates Pyridine + Alkyl Bromides/ChloridesPyrylium Salts + Primary AminesHMF (Biomass) + Amines
Temperature 25°C – 60°C20°C – 40°C80°C (Reflux in EtOH)
Yield Range 85 – 98%70 – 95%65 – 85%
Key Advantage Activates inert alkyl halidesHigh regioselectivity; mildest tempSustainable; avoids alkyl halides
Limitation Steric hindrance sensitivityRequires pyrylium precursorsLimited to specific substitution patterns

Technical Deep Dive & Protocols

Method A: Nucleophilic Catalysis (TBAI-Promoted)

Concept: The Menshutkin reaction is typically an uncatalyzed


 process. However, using alkyl chlorides or bromides often requires forcing conditions. Adding a catalytic amount of iodide (TBAI) triggers a Finkelstein-type in situ halogen exchange, generating a highly reactive alkyl iodide intermediate that reacts rapidly with pyridine.

Mechanism:

  • 
     (Equilibrium favors reactive iodide).
    
  • 
     (Fast Step).
    
  • 
     (Ion exchange regenerates catalyst).
    

Experimental Protocol:

  • Setup: Charge a round-bottom flask with Pyridine (1.0 equiv) and Alkyl Bromide/Chloride (1.1 equiv).

  • Catalyst Addition: Add TBAI (10 mol%) and solvent (Acetonitrile or Acetone, 0.5 M).

  • Reaction: Stir at 40°C (or reflux for unreactive chlorides) for 4–12 hours.

  • Workup: Cool to room temperature. Add

    
     to precipitate the salt.[1] Filter and wash with cold ether.
    
  • Validation:

    
     shift of 
    
    
    
    -protons (typically
    
    
    8.5–9.0 ppm).
Method B: Brønsted Acid Catalyzed Zincke Reaction

Concept: This method constructs the pyridinium core by exchanging the oxygen of a pyrylium salt with a primary amine. While the ring-opening step is fast, the ring-closure step is the rate-determining bottleneck. Weak acids like acetic acid catalyze this electrocyclic closure by protonating the intermediate enol/enamine species.

Protocol:

  • Setup: Dissolve 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 equiv) in

    
    .
    
  • Addition: Add Primary Amine (1.2 equiv) and Glacial Acetic Acid (1.0 equiv). Note: While stoichiometric acid is often used, catalytic amounts (20 mol%) suffice if the reaction time is extended.

  • Reaction: Stir at room temperature (25°C) for 2–6 hours. The solution typically changes color (red/orange

    
     yellow/colorless).
    
  • Workup: Precipitate with

    
    . Recrystallize from EtOH if necessary.
    
Method C: Bio-Based Organocatalysis (HMF Route)

Concept: A green chemistry approach utilizing 5-Hydroxymethylfurfural (HMF) derived from cellulose. Formic acid acts as a dual-function organocatalyst, promoting the furan ring opening and subsequent condensation with amines to form the pyridinium ring.

Protocol:

  • Setup: Mix HMF (1.0 equiv) and Alkyl Amine (1.1 equiv) in Ethanol/Water (10:1).

  • Catalyst: Add Formic Acid (10–20 mol%).

  • Reaction: Heat to reflux (approx. 80°C) for 12 hours.

  • Purification: Evaporate solvent. Wash residue with

    
     to remove unreacted HMF.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways for these three catalytic systems.

G Start Target: Pyridinium Salt MethodA Method A: Nucleophilic Cat. InterA In-situ Alkyl-Iodide MethodA->InterA Finkelstein Exch. SubA Pyridine + Alkyl-Cl SubA->MethodA CatA TBAI (Iodide Source) CatA->MethodA promoter InterA->Start Fast SN2 MethodB Method B: Zincke Reaction InterB Divinylogous Amide MethodB->InterB Ring Opening SubB Pyrylium + R-NH2 SubB->MethodB CatB Acetic Acid (H+) CatB->MethodB catalyst InterB->Start Acid-Cat Closure MethodC Method C: Bio-Organocat. InterC Ring Rearrangement MethodC->InterC Furan Opening SubC HMF + R-NH2 SubC->MethodC CatC Formic Acid CatC->MethodC catalyst InterC->Start Cyclization

Caption: Comparative mechanistic flow for Nucleophilic (Blue), Acid-Catalyzed (Red), and Organocatalytic (Green) synthesis pathways.

References

  • Organocatalyzed One-Step Synthesis of Functionalized N-Alkyl-Pyridinium Salts from Biomass Derived 5-Hydroxymethylfurfural. Organic Letters, 2015.[2] Link[2]

  • Kinetics and mechanism of the pyrylium to pyridinium cation transformation. Journal of the Chemical Society, Perkin Transactions 2, 1984. Link

  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Letters in Organic Chemistry, 2014. Link

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 2022. Link

  • Dramatic Acceleration of the Menschutkin Reaction. Journal of the American Chemical Society, 2018. Link

Sources

Benchmarking Binding Affinity: A Comparative Guide to Validating Computational Host-Guest Models

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Application Scientists, and Drug Discovery Leads. Focus: Host-Guest systems (Cyclodextrins, Cucurbiturils, Octa-acids) as high-precision surrogates for protein-ligand binding validation.

Introduction: The "Ground Truth" Problem

In computational drug discovery, host-guest systems serve as the critical "litmus test" for physics-based models. Unlike complex proteins with flexible backbones and undefined protonation states, hosts like Cucurbituril (CB[n]) or Octa-acid (OA) offer rigid, chemically defined binding pockets. If a computational model (FEP, MM/GBSA, or Docking) cannot accurately predict the binding free energy (


) of these simple systems, it cannot be trusted with a flexible protein target.

This guide moves beyond basic tutorials to establish a rigorous Validation Framework , synthesizing data from the SAMPL Blind Challenges (Statistical Assessment of the Modeling of Proteins and Ligands) and defining the experimental standards required to prove model accuracy.

Comparative Analysis: The Computational Hierarchy

We categorize methods by their "Physics-to-Cost" ratio. Data below is synthesized from SAMPL6, SAMPL7, and SAMPL8 challenge results, representing the current state-of-the-art.

Method A: Alchemical Free Energy (FEP / TI)

The Gold Standard. These methods compute


 by "alchemically" fading a ligand into existence within the solvated pocket using a thermodynamic cycle.
  • Mechanism: Explicit solvent MD simulations using

    
    -stratification.
    
  • Accuracy: High. Typically RMSE < 1.5 kcal/mol.[1][2][3]

  • Cost: High (GPU-days per ligand).

Method B: End-Point Methods (MM/GBSA & MM/PBSA)

The High-Throughput Filter. Estimates energy based on the difference between bound and unbound states from a single trajectory (or short separate ones).

  • Mechanism: Implicit solvent models (Generalized Born/Poisson-Boltzmann) + Entropy approximations.

  • Accuracy: Moderate/Variable. Good for ranking (Pearson

    
    ), but often poor for absolute values (high RMSE).
    
  • Cost: Low (CPU-hours).

Method C: Molecular Docking (AutoDock / Glide)

The Geometric Approximation. Uses scoring functions to find the optimal pose, not rigorous thermodynamics.

  • Mechanism: Static search algorithms + empirical scoring functions.

  • Accuracy: Low for

    
    , High for Pose. Surprisingly, AutoDock4  has outperformed expensive MD methods in specific SAMPL challenges regarding ranking capability.
    
  • Cost: Negligible (Seconds/Minutes).

Data Summary: Performance Matrix
MetricAlchemical (FEP/TI)End-Point (MM/GBSA)Docking (AutoDock/Vina)
Absolute Accuracy (RMSE) < 1.2 kcal/mol (Excellent)> 3.0 kcal/mol (Poor)> 2.5 kcal/mol (Poor)
Ranking (Pearson r) 0.75 - 0.950.40 - 0.800.30 - 0.70
Throughput < 5 ligands/day/GPU~100 ligands/day> 10,000 ligands/day
Primary Failure Mode Sampling convergence / Force field parametersEntropic neglect / Solvent model errorsScoring function bias
Best Use Case Lead Optimization / ValidationVirtual Screening FilteringPose Prediction / Large Library Screening

Critical Insight: In SAMPL6 (Octa-acid), FEP methods achieved RMSEs as low as 1.0 kcal/mol, while MM/GBSA methods often showed systematic errors > 4 kcal/mol despite reasonable ranking correlation [1, 2].

The Self-Validating Experimental Protocol

To validate a computational model, you must generate experimental data that is thermodynamically rigorous. Isothermal Titration Calorimetry (ITC) is the only technique that directly measures binding enthalpy (


) and affinity (

) simultaneously, allowing the derivation of entropy (

) and Gibbs free energy (

).
The "Gold Standard" ITC Workflow

Objective: Generate a dataset with error bars < 0.2 kcal/mol to benchmark computational predictions.

Phase 1: Sample Preparation (The Source of 90% of Errors)
  • Identity Verification: Validate Host and Guest purity via 1H-NMR. Impurities >5% will skew stoichiometry (

    
    ).
    
  • Buffer Matching: Dialyze both Host and Guest in the exact same buffer (e.g., 25 mM Phosphate, pH 7.4).

    • Why? Mismatched buffers cause "Heat of Dilution" artifacts that mask the binding signal.[4]

  • Degassing: Degas samples for 10 minutes under vacuum to prevent bubble formation in the adiabatic cell.

Phase 2: The Titration Execution
  • Instrument: Malvern PEAQ-ITC or MicroCal VP-ITC.

  • Temperature: 298.15 K (Standard) or matched to MD simulation temp.

  • Setup:

    • Cell (Titrand): Host solution (e.g., 20-50

      
      M).
      
    • Syringe (Titrant): Guest solution (10x-15x Cell concentration, e.g., 300-750

      
      M).
      
  • Injection Profile:

    • Injection 1: 0.4

      
      L (Discard this point; removes diffusion artifacts).
      
    • Injections 2-19: 2.0

      
      L every 150 seconds.
      
    • Stirring: 750 RPM (Ensure rapid mixing without shearing).

Phase 3: Self-Validation Checks (Quality Control)
  • The c-value Check: Ensure the c-value (

    
    ) is between 10 and 100 .[4]
    
    • If c < 1: The curve is too shallow;

      
       is unreliable. Increase concentration.
      
    • If c > 1000:[4] The curve is a "step function";

      
       is accurate, but 
      
      
      
      is not. Decrease concentration.
  • Stoichiometry (

    
    ):  For 1:1 host-guest systems, fitted 
    
    
    
    must be 0.9 < n < 1.1 .
    • Failure: If

      
      , your host is impure, or concentration is wrong. Do not proceed. 
      
  • Control Run: Titrate Guest into Buffer (no Host). Subtract this "Heat of Dilution" from the main run.[5]

Visualizing the Validation Logic

The following diagram illustrates the rigorous cycle required to validate a computational force field using experimental ITC data.

Validation_Cycle cluster_comp Computational Workflow cluster_exp Experimental Workflow (ITC) System_Setup System Setup (Force Field: GAFF2/OpenFF) MD_Sim Alchemical Simulation (FEP/TI / 50ns per window) System_Setup->MD_Sim Analysis MBAR/TI Analysis (Compute ΔG_pred) MD_Sim->Analysis Comparison Statistical Comparison (RMSE, Pearson r) Analysis->Comparison Sample_Prep Sample Prep (Buffer Matching) ITC_Run ITC Titration (Measure Q, Fit Isotherm) Sample_Prep->ITC_Run Exp_Data Thermodynamic Data (ΔG_exp, ΔH, -TΔS) ITC_Run->Exp_Data Exp_Data->Comparison Refinement Model Refinement (Modify Force Field / Sampling) Comparison->Refinement RMSE > 1.5 kcal/mol Refinement->System_Setup

Caption: The iterative cycle of validating computational predictions (Blue) against experimental ITC data (Red). Discrepancies drive force field refinement (Green).

Strategic Recommendations

  • Start with the "Null Model": Before running FEP, run a simple docking screen. If your expensive FEP calculation correlates worse than AutoDock Vina, you have a sampling problem (e.g., the host cavity collapsed, or water molecules are trapped).

  • Use Open-Source Benchmarks: Do not validate on proprietary internal data alone. Run your workflow on the SAMPL6 Octa-acid set [3]. If you cannot reproduce the community results (RMSE ~1.3 kcal/mol), your protocol is flawed.

  • Water is Key: In Host-Guest systems, the displacement of "high-energy water" from the hydrophobic pocket is the primary driver of binding entropy. Use water models that accurately reproduce bulk properties (e.g., TIP4P-EW or OPC rather than TIP3P) [4].

References

  • Rizzi, A., et al. (2018). "Overview of the SAMPL6 host–guest binding affinity prediction challenge." Journal of Computer-Aided Molecular Design, 32, 937–963. Link

  • Mobley, D. L., & Gilson, M. K. (2017). "Predicting Binding Free Energies: Frontiers and Benchmarks." Annual Review of Biophysics, 46, 531-558. Link

  • Murate, M., et al. (2020). "High-precision experimental data for the SAMPL9 host-guest challenge." Supramolecular Chemistry. Link

  • Jorgensen, W. L., et al. (2005). "The OPLS Force Field for Proteins. Energy Minimizations for Crystals of Cyclic Peptides and Crambin." Journal of Chemical Theory and Computation, 1(6), 1279–1293. Link

  • Malvern Panalytical. (2019). "Best Practices for Isothermal Titration Calorimetry to study binding interactions." White Paper. Link

Sources

Isothermal titration calorimetry of adamantane-cyclodextrin binding

Thermodynamic Profiling of the Adamantane- -Cyclodextrin Complex: A Comparative ITC Guide

Executive Summary: The "Hydrogen Bomb" of Host-Guest Chemistry

In the realm of supramolecular chemistry, the binding of Adamantane (and its derivatives) to


-Cyclodextrin (

-CD)


This guide moves beyond basic textbook definitions to provide a rigorous, field-proven protocol for characterizing this interaction. Unlike spectroscopic methods that rely on indirect probes, ITC offers a direct, label-free thermodynamic profile (

The System: Why Adamantane and -CD?

To master this experiment, one must understand the molecular causality:

  • The Host (

    
    -CD):  A cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity (diameter ~7.8 Å).
    
  • The Guest (Adamantane): A diamondoid cage molecule (diameter ~7 Å).

  • The Mechanism: The adamantane cage fits into the

    
    -CD cavity with near-perfect complementarity. The driving force is primarily hydrophobic release —high-energy water molecules are expelled from the CD cavity, resulting in a favorable entropy gain and van der Waals contact enthalpy.
    

Critical Technical Nuance: Pure adamantane is virtually insoluble in water. For aqueous ITC, we utilize 1-Adamantanecarboxylate (AdCA) or 1-Adamantanamine . These derivatives maintain the adamantane cage structure while providing the necessary solubility at controlled pH.

Comparative Analysis: ITC vs. Alternatives

Why choose ITC over NMR or Fluorescence? The following table compares the operational realities of these techniques for the Adamantane-

FeatureIsothermal Titration Calorimetry (ITC)

H NMR Titration
Fluorescence Displacement
Primary Output Direct

(Enthalpy),

,

Chemical Shift (

), Structure
IC

(Indirect

)
Labeling Label-Free (Native molecules)Label-FreeRequires Probe (e.g., ANS)
Sensitivity High (detects heat change)Low (requires mM concentrations)High
Thermodynamics Complete profile (

)

only (unless Van 't Hoff used)

only
Solubility Req. Moderate (Guest ~1-5 mM)High (Guest >5 mM often needed)Low (can work at

M)
Major Limitation Time-consuming (~1 hr/run)Fast exchange can blur peaksCompetitive bias; indirect

Experimental Protocol: The Self-Validating System

This protocol is designed for 1-Adamantanecarboxylate (AdCA) binding to


-CD1


Phase 1: Sample Preparation (The Critical Step)

Objective: Create matched matrices to prevent "Heat of Dilution" artifacts.

  • Buffer Selection: Prepare 500 mL of 20 mM Sodium Phosphate buffer, pH 7.4.

    • Why? AdCA has a pKa

      
       5. At pH 7.4, it is fully deprotonated (
      
      
      ), ensuring solubility >10 mM.
  • Host Solution (Cell): Dissolve

    
    -CD in the buffer to a final concentration of 1.0 mM .
    
    • Note:

      
      -CD contains water of hydration. Correct for purity (usually ~87% cyclodextrin by weight).
      
  • Guest Solution (Syringe): Dissolve AdCA in the exact same buffer batch to a final concentration of 15.0 mM .

    • The "c-value" Rule: For ITC, the Wiseman

      
      -value (
      
      
      ) should be between 10 and 100.
    • Calculation:

      
      . This is the perfect "sweet spot."
      
Phase 2: Instrument Setup
  • Temperature: 25.0°C (Standard reference temp).

  • Stirring Speed: 750 - 1000 RPM (Ensure rapid mixing without splashing).

  • Reference Power: 10

    
    cal/sec (High feedback mode).
    
  • Injection Schedule:

    • Injection 1: 0.4

      
      L (Sacrificial injection to clear diffusion).
      
    • Injections 2-20: 2.0

      
      L each.
      
    • Spacing: 180 seconds (Allow full return to baseline).

Phase 3: The Control Experiment

Mandatory Step: Run the Guest (AdCA) into Buffer (no Host).

  • Result: Small, constant heats of dilution.

  • Action: Subtract this average value from the main titration data during analysis.

Visualization: Experimental Workflow & Equilibrium

The following diagrams illustrate the operational workflow and the molecular equilibrium being measured.

ITC_WorkflowPrep1. Sample Prep(pH > pKa)Load2. Load SystemCell: 1mM B-CDSyr: 15mM AdCAPrep->LoadRun3. Titration20 x 2uL InjectionsLoad->RunAnalyze4. Data AnalysisFit to One-Set-of-SitesRun->AnalyzeCheckc-value check(10 < c < 100)Analyze->CheckValidate

Figure 1: Step-by-step ITC workflow for Adamantane-

EquilibriumHostHost (B-CD)(Cavity with High Energy Water)ComplexInclusion Complex(Water Released)Host->Complex  Hydrophobic Effect  (Entropy Driven)GuestGuest (AdCA)(Hydrophobic Cage)Guest->Complex  Hydrophobic Effect  (Entropy Driven)

Figure 2: Thermodynamic equilibrium. The release of cavity water drives the reaction.

Data Analysis & Interpretation

Upon integrating the raw heat peaks, you will observe a classic Sigmoidal Isotherm .

Expected Values (Benchmark Data)
ParameterSymbolExpected Value (approx.)Interpretation
Stoichiometry

1.0 (

)
One adamantane fits one CD cavity.
Binding Constant

30,000

5,000 M

Tight binding; sharp transition.
Enthalpy

-5.0 kcal/mol Exothermic (Van der Waals contacts).
Entropy

Positive Value Favorable disorder (Water release).
Troubleshooting Common Issues
  • Sigmoid is too steep (Step function):

    • Cause: Concentrations are too high (

      
      ).
      
    • Fix: Dilute both Cell and Syringe by 10x.

  • Sigmoid is too shallow (Linear):

    • Cause: Concentrations are too low (

      
      ).
      
    • Fix: Increase concentrations.

  • Precipitate in Cell:

    • Cause: pH dropped below pKa of AdCA.

    • Fix: Check buffer pH; ensure it is > 7.0.

References

  • Rekharsky, M. V., & Inoue, Y. (1998). Complexation Thermodynamics of Cyclodextrins. Chemical Reviews, 98(5), 1875–1918.

  • Cromwell, W. C., Bystrom, K., & Eftink, M. R. (1985). Cyclodextrin-Adamantane Interactions: A Calorimetric Study. Journal of Physical Chemistry, 89(2), 326–332.

  • MicroCal (Malvern Panalytical). ITC Data Analysis Guide: One Set of Sites Model.

  • Pluym, N., et al. (2021).

    
    -Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 26(9), 2434. 
    

Safety Operating Guide

Personal protective equipment for handling 1-(1-Adamantyl)pyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 19984-57-7 | Formula: C₁₅H₂₀BrN | MW: 294.23 g/mol [1][2][3][4][5][6]

Executive Summary & Chemical Context

1-(1-Adamantyl)pyridinium bromide is a quaternary ammonium salt combining a hydrophilic pyridinium cation with a lipophilic adamantane cage.[1][5] This amphiphilic structure makes it a potent Phase Transfer Catalyst (PTC) and a precursor for specialized ionic liquids.[5]

Critical Safety Distinction: Do not confuse this compound with Pyridinium bromide perbromide (CAS 39416-48-3).[5] While the latter is a corrosive brominating agent, 1-(1-Adamantyl)pyridinium bromide is a stable salt.[5] However, due to the adamantyl moiety's high lipophilicity , this compound theoretically possesses enhanced membrane permeability compared to standard pyridinium salts. Treat as a permeation hazard.

Hazard Assessment & Toxicology

Scientific Rationale: While specific LD50 data for this CAS is limited, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).[5] The pyridinium cation is a known irritant, and the adamantane group facilitates transport across lipid bilayers (skin/cell membranes).

Hazard CategoryClassification (Inferred/GHS)Mechanistic Insight
Skin Corrosion/Irritation Category 2 (H315) Quaternary nitrogen interacts with skin proteins; adamantane tail aids dermal penetration.[5]
Eye Damage/Irritation Category 2A (H319) Ionic salts cause osmotic stress and direct irritation to corneal epithelium.[5]
STOT - Single Exposure Category 3 (H335) Fine crystalline dust can mechanically and chemically irritate the upper respiratory tract.[5]
Acute Toxicity Unknown (Treat as Toxic) No data.[5][7] Assume potential neurotoxicity typical of some quaternary pyridiniums if absorbed systematically.[5]

Personal Protective Equipment (PPE) Matrix

Directive: Standard nitrile gloves may be insufficient for prolonged contact with adamantane derivatives in organic solvents due to permeation risks.[5]

PPE ComponentSpecificationOperational Logic
Respiratory N95 / P100 (Solids) or Fume Hood Prevents inhalation of crystalline dust during weighing.[5] The compound has a high melting point (~245°C), so vapor pressure is low, but dust is the primary vector.
Hand Protection Double Nitrile (0.11 mm min) or Butyl Rubber Layering Strategy: The outer glove protects against the solvent (e.g., DCM, chloroform); the inner glove protects against the adamantyl salt if the outer layer is compromised.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields.[5]
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves Tyvek sleeves prevent dust accumulation on the wrists/forearms, a common contact dermatitis zone for solid handling.

Operational Protocol: Safe Handling Lifecycle

Phase 1: Weighing & Transfer[5]
  • Engineering Control: Perform all open-container manipulations inside a certified chemical fume hood .

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.[5]

  • Transfer: Do not use metal spatulas if working with trace metal-sensitive catalysis; use porcelain or PTFE-coated tools.[5]

Phase 2: Reaction Setup

Context: Commonly used in biphasic systems (e.g., Water/DCM).[5]

  • Solvent Choice: When dissolved in halogenated solvents (DCM, Chloroform), the skin permeation risk increases significantly.[5]

  • Temperature: Stable up to ~245°C (Melting/Dec). Thermal decomposition may release Hydrogen Bromide (HBr) and Pyridine vapors.[5] Ensure condenser cooling is active before heating.[5]

Phase 3: Cleanup & Decontamination[8]
  • Surface Decontamination: Wipe surfaces with a surfactant solution (soap/water) followed by an alcohol wipe.[5] The surfactant lifts the lipophilic adamantane group; alcohol removes the ionic residue.[5]

  • Glassware: Rinse with acetone, then wash with detergent.[5]

Visual Workflow: Risk Logic & Decision Tree

The following diagram outlines the decision logic for handling this specific compound based on its physical state and solvent environment.

G Start Start: 1-(1-Adamantyl)pyridinium Bromide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution DustRisk Risk: Inhalation & Static Dispersal Solid->DustRisk SolventCheck Solvent Type? Solution->SolventCheck ControlSolid Action: Fume Hood + Anti-Static Gun DustRisk->ControlSolid Disposal Disposal: Dissolve in Combustible Solvent -> Incinerate ControlSolid->Disposal Halogenated Halogenated (DCM/CHCl3) SolventCheck->Halogenated Aqueous Aqueous / Polar SolventCheck->Aqueous Permeation HIGH RISK: Enhanced Skin Permeation Halogenated->Permeation StandardPPE Action: Standard Nitrile Gloves Aqueous->StandardPPE GloveSelect Action: Double Glove (Nitrile) or Silver Shield Permeation->GloveSelect GloveSelect->Disposal StandardPPE->Disposal

Figure 1: Operational decision tree for PPE selection and engineering controls based on the physical state and solvent system.[5]

Emergency Response Procedures

ScenarioImmediate ActionMedical Follow-up
Eye Contact Flush immediately with water for 15 minutes , lifting eyelids.[5] The bromide ion can cause irritation; mechanical abrasion from crystals is a risk.[5]Consult an ophthalmologist if redness persists.[5]
Skin Contact Brush off dry powder before wetting (to prevent concentrated solution on skin).[5] Wash with soap and copious water.[5]Monitor for dermatitis.[5] If dissolved in DCM, monitor for systemic symptoms (dizziness).[5]
Inhalation Move to fresh air.[5][8][9][10] If breathing is difficult, administer oxygen (trained personnel only).[5]Monitor for pulmonary irritation (coughing, wheezing).[5]
Spill (Solid) Do not sweep dry. Dampen with a wet paper towel or use a HEPA vacuum to prevent dust generation.[5]Dispose of as hazardous chemical waste.[5]

Disposal Protocol

Waste Stream: Halogenated Organic Waste (if in DCM) or Solid Chemical Waste.[5]

  • Protocol: Dissolve the solid in a combustible solvent (e.g., acetone or ethanol) and place it in the organic waste container for high-temperature incineration .[5]

  • Prohibition: Do not dispose of down the drain. Quaternary ammonium compounds are often toxic to aquatic life (acute aquatic toxicity).[5]

References

  • PubChem. (n.d.).[5] 1-(1-Adamantyl)pyridinium bromide (Compound).[1][2][3][4][5][11] National Library of Medicine.[5] Retrieved January 31, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[5] Registration Dossier - Pyridinium Salts (General Safety). Retrieved January 31, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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1-(1-Adamantyl)pyridinium bromide
Reactant of Route 2
1-(1-Adamantyl)pyridinium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.